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  • Product: 2-Amino-3-phenyl-succinic acid
  • CAS: 50817-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3-phenyl-succinic Acid: A Predictive and Analog-Based Analysis

Abstract 2-Amino-3-phenyl-succinic acid is an unnatural amino acid that, despite its structural relationship to proteinogenic amino acids, is not extensively characterized in publicly accessible literature. This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-3-phenyl-succinic acid is an unnatural amino acid that, despite its structural relationship to proteinogenic amino acids, is not extensively characterized in publicly accessible literature. This technical guide provides a comprehensive theoretical and predictive overview of its chemical structure, stereoisomerism, and potential physicochemical properties. By drawing upon data from structurally similar and well-documented compounds—namely phenylsuccinic acid, aspartic acid, and phenylalanine—we extrapolate and predict the key attributes of 2-amino-3-phenyl-succinic acid. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of novel amino acid structures in peptidomimetics and drug design.

Introduction

Unnatural amino acids are of significant interest in drug discovery and development as they can be used to create peptides and other molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[][2] 2-Amino-3-phenyl-succinic acid, a derivative of succinic acid containing both an amino group and a phenyl group, represents a potentially valuable scaffold for such applications. Its structure suggests it may act as a constrained analog of phenylalanine or a substituted aspartic acid, offering unique conformational properties.

It is important to note that specific experimental data for 2-amino-3-phenyl-succinic acid is scarce in the available scientific literature. Therefore, this guide will employ a predictive approach, leveraging data from the following structurally related compounds to build a comprehensive profile:

  • Phenylsuccinic acid: Provides insights into the properties of the succinic acid backbone with a phenyl substituent.[3][4][5][6]

  • Aspartic acid: Offers a reference for the arrangement of amino and carboxylic acid groups on adjacent carbons.

  • Phenylalanine: Serves as a well-characterized aromatic amino acid for comparison.[7][8]

Chemical Structure and Stereoisomerism

Molecular Structure

The chemical structure of 2-amino-3-phenyl-succinic acid consists of a four-carbon butanedioic acid (succinic acid) backbone. An amino group (-NH2) is attached to carbon-2, and a phenyl group (-C6H5) is attached to carbon-3. The molecule possesses two carboxylic acid functional groups (-COOH) at positions 1 and 4.

Stereochemistry

A critical feature of 2-amino-3-phenyl-succinic acid is the presence of two chiral centers at the C2 and C3 positions. This gives rise to 2^2 = 4 possible stereoisomers.[9] These stereoisomers exist as two pairs of enantiomers:

  • (2R, 3S) and (2S, 3R) - erythro diastereomers

  • (2R, 3R) and (2S, 3S) - threo diastereomers

The relative stereochemistry of the amino and phenyl groups will significantly influence the three-dimensional shape of the molecule and, consequently, its biological activity.

Caption: The four predicted stereoisomers of 2-Amino-3-phenyl-succinic acid.

G cluster_erythro Erythro Diastereomers cluster_threo Threo Diastereomers 2R,3S (2R, 3S) 2S,3R (2S, 3R) 2R,3S->2S,3R Enantiomers 2R,3R (2R, 3R) 2S,3S (2S, 3S) 2R,3R->2S,3S Enantiomers 2-Amino-3-phenyl-succinic acid 2-Amino-3-phenyl-succinic acid 2-Amino-3-phenyl-succinic acid->2R,3S 2-Amino-3-phenyl-succinic acid->2S,3R 2-Amino-3-phenyl-succinic acid->2R,3R 2-Amino-3-phenyl-succinic acid->2S,3S

Proposed Stereoselective Synthesis

Proposed Experimental Protocol: Asymmetric Michael Addition

This proposed synthesis aims to establish the stereochemistry at both C2 and C3 in a controlled manner.

  • Preparation of a Chiral Glycine Enolate Equivalent: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with a protected glycine derivative.[12] This creates a chiral nucleophile where one face of the resulting enolate is sterically shielded.

  • Michael Addition to a Phenyl-Substituted Acceptor: The chiral glycine enolate is then reacted with a suitable Michael acceptor, such as ethyl cinnamate. The chiral auxiliary directs the addition to one face of the double bond, establishing the stereochemistry at C3.

  • Diastereoselective Protonation: The resulting enolate is then protonated. The stereochemistry at C2 is controlled by the existing stereocenter at C3 and the chiral auxiliary.

  • Hydrolysis and Deprotection: The chiral auxiliary and any protecting groups on the carboxylic acids are removed via hydrolysis to yield the desired 2-amino-3-phenyl-succinic acid stereoisomer.

Caption: Proposed workflow for the stereoselective synthesis of 2-Amino-3-phenyl-succinic acid.

G start Start: Chiral Auxiliary and Protected Glycine step1 Acylation start->step1 step2 Formation of Chiral Glycine Enolate Equivalent step1->step2 step3 Michael Addition to Ethyl Cinnamate step2->step3 Key Stereochemistry-Determining Step step4 Diastereoselective Protonation step3->step4 step5 Hydrolysis and Deprotection step4->step5 end End: Enantiomerically Pure 2-Amino-3-phenyl-succinic acid step5->end

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-amino-3-phenyl-succinic acid, based on the known properties of its structural analogs.

PropertyPredicted Value/CharacteristicRationale based on Analogs
Molecular Formula C10H11NO4Based on the chemical structure.
Molecular Weight 209.20 g/mol Calculated from the molecular formula.
Melting Point (°C) Likely in the range of 160-180 °CPhenylsuccinic acid has a melting point of 166-168 °C.[6] The presence of the amino group might slightly alter this.
Solubility Sparingly soluble in water, soluble in dilute acids and bases.Amino acids are generally soluble in water, but the phenyl group will decrease aqueous solubility. Phenylsuccinic acid is recrystallized from hot water.[3]
pKa Values pKa1 (α-COOH) ~2-3, pKa2 (γ-COOH) ~4-5, pKa3 (α-NH3+) ~9-10Based on the typical pKa values for the functional groups in aspartic acid and phenylalanine.

Predicted Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show complex multiplets for the aromatic protons of the phenyl group in the range of 7.2-7.5 ppm. The two aliphatic protons on the succinic acid backbone would likely appear as doublets or doublets of doublets, with their chemical shifts and coupling constants being highly dependent on the stereochemistry. The chemical shifts for succinic acid protons are around 2.4 ppm.[13][14]

  • ¹³C NMR: The spectrum should show distinct signals for the two carboxylic acid carbons (around 170-180 ppm), the aromatic carbons (around 120-140 ppm), and the two aliphatic carbons (around 30-60 ppm). The exact chemical shifts will be influenced by the neighboring functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

The IR spectra of racemic and enantiopure forms of amino acids can differ due to differences in crystal packing and hydrogen bonding.[15]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of 2-amino-3-phenyl-succinic acid. The protonated molecule [M+H]⁺ would be expected at m/z 210.2. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water (H₂O) and formic acid (HCOOH), which are common fragmentation pathways for amino acids.[16]

Potential Applications in Research and Drug Development

Given its structure as a constrained aromatic amino acid, 2-amino-3-phenyl-succinic acid holds potential in several areas of drug development:

  • Peptidomimetics: Incorporation of this unnatural amino acid into peptides could enforce specific secondary structures, such as turns or helices. This can lead to peptides with increased receptor affinity, selectivity, and resistance to enzymatic degradation.

  • Enzyme Inhibitors: The dicarboxylic acid structure is a common feature in inhibitors of certain enzymes, such as proteases and metalloenzymes. The specific stereochemistry and the presence of the phenyl group could be exploited to design potent and selective inhibitors.

  • Neurological Drug Discovery: As an analog of both aspartic acid (an excitatory neurotransmitter) and phenylalanine, it could be investigated for activity at various receptors in the central nervous system, such as NMDA receptors.[17]

  • Prodrug Design: The amino acid structure makes it a candidate for use as a promoiety to improve the absorption and distribution of other drugs, by targeting amino acid transporters.[18]

Conclusion

While specific experimental data for 2-amino-3-phenyl-succinic acid is limited, a comprehensive theoretical profile can be constructed through a predictive, analog-based approach. The presence of two chiral centers and multiple functional groups suggests a molecule with rich stereochemistry and a wide range of potential applications in medicinal chemistry and drug discovery. The synthesis of its four stereoisomers and their subsequent biological evaluation would be a valuable endeavor to unlock the full potential of this intriguing unnatural amino acid. Further research is warranted to validate the predictions made in this guide and to explore its utility in the development of novel therapeutics.

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Exploratory

A Technical Guide to the Mechanism of Action of Amino Acid and Succinic Acid Derivatives as Enzyme Inhibitors in Metabolic Disease

Introduction: A New Frontier in Metabolic Disease Therapeutics Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. A key strategy in the management of these conditions is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Metabolic Disease Therapeutics

Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. A key strategy in the management of these conditions is the modulation of nutrient absorption and metabolism through targeted enzyme inhibition. This guide provides an in-depth exploration of the mechanism of action of a promising class of small molecules—derivatives of amino acids and succinic acid—as potent inhibitors of key digestive and metabolic enzymes. By elucidating their structure-activity relationships, kinetic profiles, and the downstream metabolic consequences of their actions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

The core principle behind this therapeutic approach is the targeted disruption of carbohydrate and lipid digestion and metabolism. By inhibiting enzymes such as α-amylase, α-glucosidase, and pancreatic lipase, these derivatives can effectively reduce the rate of glucose absorption from the intestines and limit the breakdown and absorption of dietary fats. This, in turn, helps to manage postprandial hyperglycemia and reduce caloric intake, two critical factors in the pathophysiology of type 2 diabetes and obesity.[1][2][3]

Section 1: Molecular Mechanisms of Enzyme Inhibition

The therapeutic efficacy of amino acid and succinic acid derivatives lies in their ability to interact with the active sites of target enzymes, preventing the binding and processing of their natural substrates. The mode of this inhibition can be broadly categorized into competitive, non-competitive, and mixed inhibition, each with distinct kinetic signatures.

Competitive Inhibition: A Race for the Active Site

In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate of the enzyme. This allows it to bind to the active site, directly blocking the substrate from binding.[4] This type of inhibition is reversible and can be overcome by increasing the concentration of the substrate.[4] A classic example of this is the inhibition of succinate dehydrogenase by malonate, which is structurally similar to succinate.[5]

The kinetic hallmark of competitive inhibition is an increase in the apparent Michaelis constant (K(m)), with the maximum velocity (V({max})) remaining unchanged.[6][7]

Non-Competitive and Mixed Inhibition: Allosteric and Combined Approaches

Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site.[6] This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.[6] In this case, V(_{max}) is decreased, while K(_m) remains unchanged.[8]

Mixed inhibition, as the name suggests, is a combination of competitive and non-competitive inhibition.[5] The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.[9] This complex mechanism affects both K(m) and V({max}).[5][9] Many of the amino acid and succinic acid derivatives discussed in this guide exhibit mixed-type inhibition.[10]

Section 2: Key Enzyme Targets in Metabolic Disease

The primary targets for these inhibitors in the context of metabolic disease are the digestive enzymes responsible for breaking down complex carbohydrates and fats.

α-Amylase and α-Glucosidase: Gatekeepers of Carbohydrate Digestion

α-Amylase, present in saliva and pancreatic secretions, is responsible for the initial breakdown of complex carbohydrates like starch into smaller oligosaccharides.[1][2] α-Glucosidase, located in the brush border of the small intestine, then hydrolyzes these oligosaccharides into absorbable monosaccharides, primarily glucose.[1][2] Inhibition of these two enzymes provides a powerful two-pronged approach to slowing carbohydrate digestion and reducing the post-meal spike in blood glucose.[2][11]

The downstream effect of this inhibition is a blunted and delayed rise in blood glucose levels, which is highly beneficial for individuals with type 2 diabetes.[12]

Carbohydrate Digestion and Inhibition Complex Carbohydrates (Starch) Complex Carbohydrates (Starch) Oligosaccharides Oligosaccharides Complex Carbohydrates (Starch)->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption α-Amylase α-Amylase α-Glucosidase α-Glucosidase Inhibitors Inhibitors Inhibitors->α-Amylase Inhibitors->α-Glucosidase

Figure 1: Signaling pathway of carbohydrate digestion and its inhibition.

Pancreatic Lipase: The Primary Driver of Fat Absorption

Pancreatic lipase is the key enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3][6] Inhibition of this enzyme directly reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight management.[3][9] The widely-used anti-obesity drug, Orlistat, functions through this mechanism.[3]

By limiting fat absorption, pancreatic lipase inhibitors can also have a positive impact on lipid profiles, reducing levels of circulating triglycerides and cholesterol.[9]

Lipid Digestion and Inhibition Dietary Triglycerides Dietary Triglycerides Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Dietary Triglycerides->Free Fatty Acids & Monoglycerides Pancreatic Lipase Adipose Tissue (Fat Storage) Adipose Tissue (Fat Storage) Free Fatty Acids & Monoglycerides->Adipose Tissue (Fat Storage) Absorption & Re-esterification Pancreatic Lipase Pancreatic Lipase Inhibitors Inhibitors Inhibitors->Pancreatic Lipase

Figure 2: Signaling pathway of lipid digestion and its inhibition.

Section 3: Structure-Activity Relationships and Quantitative Data

The inhibitory potency of these derivatives is highly dependent on their chemical structure. Subtle modifications to the core amino acid or succinic acid scaffold can lead to significant changes in their binding affinity for the target enzymes.

Structure-Activity Relationship (SAR) Insights
  • For α-Amylase Inhibitors: Studies on benzoic acid derivatives have shown that the presence and position of hydroxyl groups on the phenyl ring are critical for inhibitory activity.[13] For example, a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on α-amylase inhibition.[13] In contrast, methoxylation at this position or hydroxylation at the 5-position has a negative effect.[13] Hydrogen bonding and hydrophobic interactions are the primary forces driving this inhibition.[13]

  • For Pancreatic Lipase Inhibitors: The inhibitory potential of flavonoid derivatives against pancreatic lipase is influenced by their structure. For instance, one study found that a flavonoid derivative with an IC(_{50}) value of 17.68 ± 1.43 µM acted as a competitive inhibitor with a K(_i) of 7.16 μM.[14] This suggests a moderate binding affinity for the enzyme.[14]

Quantitative Inhibitory Data

The following table summarizes the inhibitory activities of various amino acid and succinic acid derivatives against key metabolic enzymes.

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Inhibition TypeReference
2-Amino-4,6-diarylpyrimidineCompound 4pα-Glucosidase0.087 ± 0.01Mixed[10]
2-Amino-4,6-diarylpyrimidineCompound 4pα-Amylase0.189 ± 0.02-[10]
2-Amino-4,6-diarylpyrimidineCompound 6pα-Glucosidase0.095 ± 0.03Mixed[10]
2-Amino-4,6-diarylpyrimidineCompound 6pα-Amylase0.214 ± 0.03-[10]
5-Amino-nicotinic acidCompound 2α-Amylase12.91 ± 0.04 (µg/mL)-[15]
5-Amino-nicotinic acidCompound 2α-Glucosidase12.01 ± 0.09 (µg/mL)-[15]
5-Amino-nicotinic acidCompound 4α-Amylase12.17 ± 0.14 (µg/mL)-[15]
5-Amino-nicotinic acidCompound 4α-Glucosidase12.89 ± 0.02 (µg/mL)-[15]
FlavonoidF01Pancreatic Lipase17.68 ± 1.43Competitive (K(_i) = 7.16 µM)[14]
5-O-p-coumaroylquinic acid5-CQAα-Amylase69.39Non-competitive[16]
3-Oxolupenal-α-Amylase101.6-[17]
Katononic Acid-α-Amylase119.3-[17]

Section 4: Experimental Protocols for Enzyme Inhibition Assays

The characterization of these inhibitors relies on robust and reproducible in vitro enzyme assays. Below are detailed protocols for assessing the inhibition of α-glucosidase and pancreatic lipase.

α-Glucosidase Inhibition Assay

This assay utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to produce the yellow-colored p-nitrophenol, quantifiable by spectrophotometry.[7][18]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and positive control (e.g., Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na(_2)CO(_3)) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Protocol:

  • Preparation of Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a concentration of 0.2 U/mL.[8][19]

    • Dissolve pNPG in phosphate buffer to a concentration of 5.0 mM.[8][19]

    • Dissolve test compounds and acarbose in DMSO to create stock solutions, then dilute to desired concentrations with phosphate buffer.[18]

  • Assay Procedure:

    • Add 50 µL of the test compound solution or positive control to the wells of a 96-well microplate.[8][18][19]

    • Add 50 µL of the α-glucosidase enzyme solution to each well.[8][19]

    • Pre-incubate the mixture at 37°C for 20 minutes.[8][19]

    • Initiate the reaction by adding 40 µL of the pNPG solution to each well.[8][19]

    • Incubate the plate at 37°C for 20 minutes.[8][19]

    • Stop the reaction by adding 130 µL of 0.2 M Na(_2)CO(_3) solution.[8][19]

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[8][19]

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Abs({control}) - Abs({sample})) / Abs(_{control}) ] x 100[18]

Alpha_Glucosidase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay in 96-Well Plate cluster_analysis 3. Data Analysis P1 Dissolve Enzyme, Substrate (pNPG), and Inhibitors A1 Add 50µL Inhibitor/Control P1->A1 A2 Add 50µL α-Glucosidase A1->A2 A3 Pre-incubate at 37°C for 20 min A2->A3 A4 Add 40µL pNPG to start reaction A3->A4 A5 Incubate at 37°C for 20 min A4->A5 A6 Add 130µL Na2CO3 to stop reaction A5->A6 D1 Measure Absorbance at 405 nm A6->D1 D2 Calculate % Inhibition D1->D2

Figure 3: Experimental workflow for the α-glucosidase inhibition assay.

Pancreatic Lipase Inhibition Assay

This assay typically uses p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (PNPB) as a substrate, which is hydrolyzed by pancreatic lipase to release the chromogenic p-nitrophenol.[5][20][21]

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (PNPB)

  • Test compounds and positive control (e.g., Orlistat)

  • Tris-HCl buffer (50 mM, pH 8.0) or Potassium phosphate buffer (0.1 mM, pH 7.2)

  • Emulsifying agents (e.g., sodium deoxycholate, Triton X-100)

  • DMSO

  • 96-well microplate

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of pancreatic lipase (e.g., 1 mg/mL) in the chosen buffer.[5][20]

    • Prepare the substrate solution (e.g., pNPP in isopropanol with an emulsifier).[22]

    • Dissolve test compounds and orlistat in DMSO and dilute to the desired concentrations.[5]

  • Assay Procedure:

    • In a 96-well plate, add the buffer, test compound/control, and enzyme solution.[21]

    • Pre-incubate the mixture for a set time (e.g., 10-60 minutes) at 37°C.[5][21]

    • Initiate the reaction by adding the substrate solution.[5][21]

    • Incubate at 37°C for a defined period (e.g., 7-30 minutes).[21]

  • Data Analysis:

    • Measure the absorbance of the released p-nitrophenol at 405-415 nm.[20][21]

    • Calculate the percentage of inhibition as described for the α-glucosidase assay.

Pancreatic_Lipase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay in 96-Well Plate cluster_analysis 3. Data Analysis P1 Dissolve Enzyme, Substrate (pNPP), and Inhibitors A1 Add Buffer, Inhibitor/Control, and Enzyme P1->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add Substrate to start reaction A2->A3 A4 Incubate at 37°C A3->A4 D1 Measure Absorbance at 405-415 nm A4->D1 D2 Calculate % Inhibition D1->D2

Figure 4: Experimental workflow for the pancreatic lipase inhibition assay.

Conclusion

Derivatives of amino acids and succinic acid represent a versatile and potent class of enzyme inhibitors with significant potential for the therapeutic management of metabolic diseases. Their ability to target key enzymes in carbohydrate and lipid digestion through various inhibitory mechanisms provides a solid foundation for the development of novel drugs for type 2 diabetes and obesity. A thorough understanding of their structure-activity relationships and kinetic profiles, as outlined in this guide, is crucial for the rational design and optimization of these compounds. The provided experimental protocols offer a standardized framework for their in vitro characterization, paving the way for further preclinical and clinical investigations. As research in this area continues, these compounds hold the promise of becoming valuable additions to the arsenal of treatments for metabolic disorders.

References

  • Tran, C.-L., & Duong, T.-H. (2022). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol, 12(12), e4433.
  • Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. (2023). Journal of Biomolecular Structure and Dynamics, 41(10), 4065-4083.
  • Flavones from Combretum quadrangulare Growing in Vietnam and Their Alpha-Glucosidase Inhibitory Activity. (2021). Molecules, 26(9), 2531.
  • Inhibitors of pancreatic lipase: state of the art and clinical perspectives. (2015). EXCLI Journal, 14, 897-919.
  • Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions. (2025).
  • A Comparative Guide to the Validation of the α-Glucosidase Inhibition Assay Using 4-Nitrophenyl α-D-glucopyranoside. (2025). BenchChem.
  • Qanash, H., Bazaid, A. S., Binsaleh, N. K., Alshammari, A. S., & Eltayeb, R. (2025). 3.7. Assay of Pancreatic Lipase Inhibition. Bio-protocol, 15(12), e1011813.
  • A comprehensive review on the pancreatic lipase inhibitory peptides: A future anti-obesity strategy. (2023). Electronic Journal of General Medicine, 20(1), em441.
  • Application Notes and Protocols for α-Glucosidase Assay Using 4-Nitrophenyl α-D-glucopyranoside. (2025). BenchChem.
  • Pancreatic Lipase Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. (2020). Chemistry Central Journal, 14(1), 1-13.
  • Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. (2025). Molecules, 30(16), 3456.
  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io.
  • Key molecular scaffolds in the development of clinically viable α-amylase inhibitors. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 1-22.
  • Simplified para-nitrophenyl palmitate assay for lipases and esterases. (2019). Request PDF.
  • Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. (2021).
  • Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. (2014). Zenodo.
  • Structure–activity relationships for α‐amylase inhibition by 8a–o. (2018).
  • Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia. (2019). Biomolecules, 10(1), 61.
  • Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia. (2020). Food Science & Nutrition, 8(12), 6320-6331.
  • In vitro study of effective factors for the inhibitory assay on pancreatic lipase. (2023). Journal of Applied Pharmaceutical Science, 13(6), 133-139.
  • Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-diabetic Agents. (2023).
  • Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins. (2011). Journal of Agricultural and Food Chemistry, 59(9), 4613-4619.
  • IC50 values of α-amylase and α-glucosidase inhibitory activities of... (n.d.).
  • Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel. (2023). Foods, 12(24), 4403.
  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth. (2023). Frontiers in Chemistry, 11, 1198433.
  • In-vitro α amylase and glycosidase inhibitory effect of ethanolic extract of antiasthmatic drug — Shirishadi. (2015). AYU (An International Quarterly Journal of Research in Ayurveda), 36(1), 86-90.
  • Synthetic pancreatic lipase inhibitors in obesity treatment: Current updates on in-silico design, synthesis, bioactivity and SAR. (2025). Request PDF.
  • Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR. (2023). RSC Medicinal Chemistry.
  • Synthesis and kinetic analysis of tendamistat-based a-amylase inhibitors. (2008). DigitalCommons@EMU.
  • Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investig

Sources

Foundational

A Technical Guide to the Biosynthetic Production of 2-Amino-3-phenyl-succinic Acid

Abstract 2-Amino-3-phenyl-succinic acid, also known as 3-phenylaspartic acid, is a non-proteinogenic amino acid with significant potential as a chiral building block in the pharmaceutical industry. Its unique structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-3-phenyl-succinic acid, also known as 3-phenylaspartic acid, is a non-proteinogenic amino acid with significant potential as a chiral building block in the pharmaceutical industry. Its unique structure, featuring both a phenyl group and a dicarboxylic acid backbone, makes it a valuable precursor for the synthesis of complex molecules. Traditional chemical synthesis of such compounds often involves harsh reaction conditions, the use of protecting groups, and can result in racemic mixtures, necessitating challenging and costly resolution steps. Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes, offers a sustainable and elegant alternative. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways for the production of 2-Amino-3-phenyl-succinic acid. We will delve into the key enzymatic transformations, the biosynthesis of necessary precursors, and the metabolic engineering strategies required to develop a robust microbial cell factory for its production. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and implement enzymatic and whole-cell biocatalytic approaches for the synthesis of this and other high-value chiral amines.

Introduction: The Case for a Biosynthetic Route

The demand for enantiomerically pure chiral compounds in the pharmaceutical and fine chemical industries is ever-increasing. 2-Amino-3-phenyl-succinic acid presents a compelling synthetic target due to its structural motifs. A biosynthetic approach to its production offers several key advantages over conventional chemical methods:

  • Stereoselectivity: Enzymes can catalyze reactions with exquisite control over stereochemistry, leading to the direct production of the desired enantiomer and eliminating the need for chiral resolution.

  • Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the environmental impact.

  • Reduced Waste: Enzymatic processes often have higher atom economy and generate less hazardous waste compared to their chemical counterparts.

  • Renewable Feedstocks: Microbial fermentation can utilize renewable feedstocks like glucose to produce the target molecule, contributing to a more sustainable bio-economy.

This guide will focus on a proposed two-stage biosynthetic pathway, beginning with the microbial production of the key precursor, phenylfumaric acid, followed by a highly stereoselective amination step catalyzed by an engineered enzyme.

Core Biosynthetic Strategy: A Two-Pronged Approach

The proposed biosynthetic pathway for 2-Amino-3-phenyl-succinic acid is centered around two key modules:

  • Module 1: Biosynthesis of the Phenylfumaric Acid Precursor. This module focuses on engineering a microbial host, such as Escherichia coli, to co-produce the necessary precursors from central carbon metabolism and channel them towards the synthesis of phenylfumaric acid.

  • Module 2: Enantioselective Amination. This module utilizes an engineered ammonia lyase to catalyze the stereoselective addition of an amino group to the double bond of phenylfumaric acid, yielding the final product, 2-Amino-3-phenyl-succinic acid.

The following sections will provide a detailed technical exploration of each of these modules.

Module 1: Engineering the Microbial Host for Phenylfumaric Acid Production

The production of phenylfumaric acid in a microbial host requires the convergence of two primary metabolic pathways: the shikimate pathway for the synthesis of the phenyl group and the tricarboxylic acid (TCA) cycle for the C4-dicarboxylic acid backbone.

Precursor Supply: Tapping into Central Metabolism

The biosynthesis of phenylfumaric acid necessitates a balanced supply of precursors from distinct branches of central metabolism. In E. coli, these are:

  • Shikimate Pathway: This pathway produces chorismate, the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. For our purposes, the pathway will be engineered to overproduce a phenyl-containing intermediate.

  • Tricarboxylic Acid (TCA) Cycle: This central metabolic hub provides fumaric acid, the C4-dicarboxylate backbone of our target precursor.

Metabolic engineering strategies are crucial to enhance the flux towards these precursors and prevent their diversion into competing pathways.

Proposed Biosynthetic Pathway for Phenylfumaric Acid

While a dedicated, naturally occurring pathway for phenylfumaric acid biosynthesis has not been extensively described, a plausible route can be constructed based on known enzymatic reactions. This proposed pathway involves the condensation of a phenyl-containing molecule with a C4-dicarboxylic acid. A potential strategy involves leveraging enzymes with broad substrate specificity or engineering existing enzymes to accept novel substrates.

A promising approach would be to engineer a pathway that leads to the formation of phenylpyruvate from the shikimate pathway, and then utilize an enzyme capable of condensing phenylpyruvate with a C4 intermediate from the TCA cycle.

Below is a conceptual diagram of the engineered metabolic pathways for the co-production of the shikimate-derived phenyl precursor and the TCA cycle-derived C4-dicarboxylate, leading to the synthesis of phenylfumaric acid.

Biosynthetic_Pathway_Phenylfumaric_Acid cluster_shikimate Shikimate Pathway cluster_tca TCA Cycle cluster_synthesis Phenylfumaric Acid Synthesis Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P Chorismate Chorismate PEP->Chorismate Pyruvate Pyruvate PEP->Pyruvate E4P->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL Phenylfumaric Acid Phenylfumaric Acid Cinnamic Acid->Phenylfumaric Acid Engineered Enzyme (Proposed) Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Oxaloacetate Oxaloacetate Acetyl-CoA->Oxaloacetate Fumarate Fumarate Oxaloacetate->Fumarate Fumarate->Phenylfumaric Acid Engineered Enzyme (Proposed)

Figure 1: Proposed biosynthetic pathway for phenylfumaric acid in an engineered microbial host.

Metabolic Engineering Strategies for Enhanced Precursor Supply

To achieve high-titer production of phenylfumaric acid, several metabolic engineering strategies can be employed in a host organism like E. coli[1][2][3][4][5]:

  • Upregulation of the Shikimate Pathway:

    • Overexpression of feedback-resistant versions of key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) and chorismate mutase/prephenate dehydratase (pheAfbr).

    • Overexpression of transketolase (tktA) to increase the supply of erythrose-4-phosphate (E4P).

  • Enhancing PEP Availability:

    • Deletion of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) to decouple glucose uptake from PEP consumption.

    • Overexpression of PEP synthase (ppsA) to increase the conversion of pyruvate to PEP.

  • Channeling Carbon towards the TCA Cycle:

    • Overexpression of anaplerotic enzymes such as PEP carboxylase (ppc) or pyruvate carboxylase (pyc) to increase the flux towards oxaloacetate.

    • Deletion of competing pathways that drain intermediates from the TCA cycle.

  • Pathway Balancing:

    • Utilizing promoters of varying strengths to control the expression levels of the genes in the shikimate and TCA cycle pathways to ensure a balanced supply of both precursors.

    • Employing dynamic regulatory circuits that can sense the metabolic state of the cell and adjust gene expression accordingly.

Module 2: Stereoselective Amination via Engineered Ammonia Lyases

The final and most critical step in the biosynthesis of 2-Amino-3-phenyl-succinic acid is the stereoselective amination of phenylfumaric acid. Phenylalanine Ammonia-Lyases (PALs) are ideal candidates for this transformation due to their ability to catalyze the reversible addition of ammonia to a carbon-carbon double bond[6].

Enzyme Selection and Engineering

Wild-type PALs typically exhibit high specificity for cinnamic acid and its derivatives. However, recent studies have demonstrated that PALs can be engineered to accept a broader range of substrates, including dicarboxylic acids like fumaric acid derivatives[7]. A particularly promising candidate is the PAL from Planctomyces brasiliensis (PbPAL), which has been successfully engineered for the enantioselective synthesis of aspartic acid derivatives[7].

Structure-guided protein engineering, focusing on the residues within the enzyme's active site, can be employed to enhance the catalytic efficiency and stereoselectivity of the PAL for phenylfumaric acid.

The Biocatalytic Reaction

The enzymatic amination of phenylfumaric acid to 2-Amino-3-phenyl-succinic acid is a Michael-type addition reaction. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to favor the amination reaction.

Amination_Reaction Phenylfumaric Acid Phenylfumaric Acid 2-Amino-3-phenyl-succinic Acid 2-Amino-3-phenyl-succinic Acid Phenylfumaric Acid->2-Amino-3-phenyl-succinic Acid Engineered PAL Ammonia Ammonia Engineered PAL Engineered PAL Ammonia->Engineered PAL

Figure 2: Enzymatic amination of phenylfumaric acid to 2-Amino-3-phenyl-succinic acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments in the production of 2-Amino-3-phenyl-succinic acid.

Protocol for Expression and Purification of Engineered PAL

This protocol is a general guideline for the expression and purification of a His-tagged engineered PAL from E. coli[8][9][10][11][12].

  • Transformation: Transform the expression plasmid containing the engineered PAL gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with lysozyme and DNase I.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged PAL with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

    • Analyze the fractions by SDS-PAGE to assess purity.

    • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol for Immobilization of Engineered PAL

Enzyme immobilization can enhance stability and facilitate reuse. Immobilization on magnetic nanoparticles is a versatile method[7][13][14][15].

  • Surface Functionalization of Magnetic Nanoparticles:

    • Suspend magnetic nanoparticles (e.g., Fe3O4) in an ethanol/water solution.

    • Add an aminosilane (e.g., (3-aminopropyl)triethoxysilane) and reflux to introduce amino groups on the surface.

    • Wash the aminated nanoparticles extensively with ethanol and water.

  • Activation of Functionalized Nanoparticles:

    • Activate the amino-functionalized nanoparticles with a cross-linking agent such as glutaraldehyde.

    • Wash the activated nanoparticles to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Incubate the activated magnetic nanoparticles with the purified engineered PAL solution with gentle shaking at 4°C for several hours.

    • Separate the immobilized enzyme from the supernatant using a magnet.

    • Wash the immobilized PAL with buffer to remove any unbound enzyme.

    • Store the immobilized enzyme at 4°C in a suitable buffer.

Protocol for Biocatalytic Synthesis of 2-Amino-3-phenyl-succinic Acid

This protocol outlines the enzymatic synthesis using either free or immobilized engineered PAL.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Phenylfumaric acid (substrate, e.g., 10-50 mM)

      • Ammonium carbonate or ammonium chloride/ammonia buffer (e.g., 1-3 M, pH 9.0-10.0)

      • Purified engineered PAL (free or immobilized, e.g., 0.1-1.0 mg/mL)

    • The total reaction volume can be scaled as needed.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or LC-MS.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding an acid (e.g., HCl) to lower the pH and precipitate the protein (if using free enzyme).

    • Centrifuge the quenched reaction mixture to remove any precipitate.

    • Analyze the supernatant for the concentration of the product and the remaining substrate using a suitable chromatographic method.

Protocol for Purification of 2-Amino-3-phenyl-succinic Acid

Purification of the final product can be achieved using ion-exchange chromatography[16][17][18].

  • Ion-Exchange Chromatography:

    • Load the clarified reaction supernatant onto a strong cation exchange resin equilibrated with a low pH buffer (e.g., pH 2-3).

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound 2-Amino-3-phenyl-succinic acid using a pH gradient or a step elution with a buffer of increasing pH (e.g., an ammonia solution).

  • Desalting and Lyophilization:

    • Collect the fractions containing the purified product.

    • Desalt the pooled fractions using a suitable method (e.g., dialysis or a desalting column).

    • Lyophilize the desalted product to obtain a pure, solid powder.

Data Presentation

The following tables summarize key quantitative data for the biocatalytic production of 2-Amino-3-phenyl-succinic acid and related compounds.

Table 1: Kinetic Parameters of Engineered Phenylalanine Ammonia-Lyases for Fumaric Acid Derivatives

Enzyme VariantSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
Engineered PbPALN-Arylalkyl Fumarate5-200.1-1.00.02-0.05[19]
Engineered MALSubstituted Fumarates10-500.5-5.00.05-0.1[20]
Aspartate Ammonia LyaseFumarate~1-5~90~18-90[21]

Table 2: Yields and Titers for Biocatalytic Production of Aspartic Acid Derivatives

BiocatalystSubstrateProductTiter (g/L)Yield (%)Enantiomeric Excess (%)Reference
Engineered PbPALAmide-containing fumarate derivativetert-butyl protected l-aspartic acid> 5> 90> 99[7]
EDDS LyaseFumarate and arylalkylaminesN-Arylalkyl-substituted l-aspartic acids> 1up to 79> 99[22]
Whole-cell E. coliGlucose and xyloseL-tyrosine~264% of theoretical> 99[1]

Conclusion and Future Outlook

The biosynthetic production of 2-Amino-3-phenyl-succinic acid represents a promising and sustainable alternative to traditional chemical synthesis. By harnessing the power of metabolic engineering and enzyme evolution, it is feasible to develop robust microbial cell factories for the high-titer production of this valuable chiral building block. The strategies outlined in this guide, from precursor pathway engineering to the application of engineered ammonia lyases, provide a roadmap for researchers and drug development professionals to explore this exciting field.

Future work should focus on the discovery and engineering of novel enzymes with enhanced activity and stability for the synthesis of phenylfumaric acid. Further optimization of the microbial host through systems and synthetic biology approaches will be crucial for achieving industrially relevant production levels. The continued development of efficient and scalable biocatalytic processes will undoubtedly play a pivotal role in the future of sustainable chemical manufacturing.

References

  • Noda, S., et al. (2020). Metabolic engineering of Escherichia coli for shikimate pathway derivative production from glucose-xylose co-substrate. Nature Communications, 11(1), 1-10. [Link]

  • Rodriguez, A., et al. (2012). Metabolic engineering for phenylpropanoid-derived products in microorganisms. Microbial Biotechnology, 5(1), 11-21. [Link]

  • A generalizable protocol for expression and purification of membrane-bound bacterial phosphoglycosyl transferases in liponanoparticles. (2022). STAR Protocols, 3(1), 101149. [Link]

  • van Oosterwijk, N., et al. (2013). Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases. Chemistry–A European Journal, 19(34), 11333-11339. [Link]

  • Gauges, R., et al. (2011). Arcadia: a visualization tool for metabolic pathways. Bioinformatics, 27(22), 3185-3186. [Link]

  • Bencze, L. C., et al. (2020). “Fishing and Hunting”—Selective Immobilization of a Recombinant Phenylalanine Ammonia-Lyase from Fermentation Media. Catalysts, 10(11), 1303. [Link]

  • Chen, X., et al. (2014). Metabolic engineering of Escherichia coli for improving shikimate synthesis from glucose. Bioresource Technology, 166, 64-71. [Link]

  • Metabolic engineering of Escherichia coli for improving shikimate synthesis from glucose. Sci-Hub. [Link]

  • Wu, S., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 24(12), 10074. [Link]

  • Bencze, L. C., et al. (2020). Immobilization of the Aspartate Ammonia-Lyase from Pseudomonas fluorescens R124 on Magnetic Nanoparticles. ChemCatChem, 12(23), 5988-5996. [Link]

  • Protein expression and purification. University of Washington. [Link]

  • Wu, B., et al. (2021). Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. Organic & Biomolecular Chemistry, 19(44), 9619-9623. [Link]

  • Jiang, M., & Zhang, H. (2016). Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. Current Opinion in Biotechnology, 42, 1-7. [Link]

  • Separation and Refining of Amino acids. ORGANO. [Link]

  • Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization. Bioinformatics, 29(14), 1830-1831. [Link]

  • Raj, H., et al. (2008). Biocatalytic enantioselective synthesis of N-substituted aspartic acids by aspartate ammonia lyase. Chemistry–A European Journal, 14(32), 10093-10098. [Link]

  • Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3209. [Link]

  • Schumann, C., et al. (2005). Interactive Visualization of Metabolic Pathways. Proceedings of the 9th International Conference on Information Visualisation, 494-499. [Link]

  • Rétey, J. (2015). Phenylalanine Ammonia-Lyase-Catalyzed Deamination of an Acyclic Amino Acid: Enzyme Mechanistic Studies Aided by a Novel Microreactor Filled with Magnetic Nanoparticles. Angewandte Chemie International Edition, 54(45), 13342-13345. [Link]

  • Buslov, I., et al. (2024). Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives. Angewandte Chemie International Edition, 63(26), e202406008. [Link]

  • Turner, N. J. Phenylalanine Ammonia-Lyases (PALs). Turner Biocatalysis. [Link]

  • Poppe, L., et al. (2021). Magnetically Agitated Nanoparticle-Based Batch Reactors for Biocatalysis with Immobilized Aspartate Ammonia-Lyase. Catalysts, 11(4), 483. [Link]

  • Wu, B., et al. (2021). Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. Organic & Biomolecular Chemistry, 19(44), 9619-9623. [Link]

  • Liu, Y., et al. (2024). Whole-Cell Biocatalytic Production of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural by Bacillus subtilis J8M8. International Journal of Molecular Sciences, 25(4), 2185. [Link]

  • Principle and Protocol of Expression and Purification of His Fusion Protein. Creative Biostructure. [Link]

  • Synthesis and Characterization of Novel Amino Acid-conjugated Poly(aspartic acid) Derivatives. Semantic Scholar. [Link]

  • Method for purification of an amino acid using ion exchange resin.
  • Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Metabolic Pathways as Graphs. Neo4j. [Link]

  • Pamidimarri, S. D. V. N., Chauhan, S., & Velramar, B. (Eds.). (2024). Whole-Cell Biocatalysis: Next-Generation Technology for Green Synthesis of Pharmaceutical, Chemicals, and Biofuels. Apple Academic Press. [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. SciSpace. [Link]

  • Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase. (2012). Protein Science, 21(8), 1214-1220. [Link]

  • Synthesis of Polyaspartic Acid. Frontiers. [Link]

  • Lee, W., et al. (2021). Efficient Production of Phenyllactic Acid by Whole-cell Biocatalysis with Cofactor Regeneration System. Biotechnology and Bioprocess Engineering, 26(3), 425-433. [Link]

  • N-(Phosphonoacetyl)amino phosphonates. Phosphonate analogues of N-(phosphonoacetyl)-L-aspartic acid (PALA). (1985). Journal of Medicinal Chemistry, 28(11), 1602-1605. [Link]

  • Whole-Cell Biocatalysis. Taylor & Francis. [Link]

  • Kinetic-model-guided engineering of multiple S. cerevisiae strains improves p-coumaric acid production. bioRxiv. [Link]

  • Production of Aspartic Acid-A Short Review. (2017). International Journal of Engineering Research & Technology, 6(3). [Link]

  • Synthesis of β-(S-methyl)thioaspartic acid and derivatives. (2009). Tetrahedron Letters, 50(17), 1954-1956. [Link]

  • Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. (2019). ACS Omega, 4(1), 2216-2223. [Link]

  • Kinetic modelling of maleic acid isomerization to fumaric acid catalyzed by thiourea determined by attenuated total reflectance Fourier-transform infrared (ATR/FT-IR) spectroscopy. (2019). Reaction Kinetics, Mechanisms and Catalysis, 128(2), 803-818. [Link]

  • Kinetic Modelling of the Coproduction Process of Fumaric and Malic Acids by Rhizopus arrhizus NRRL 1526. (2020). Processes, 8(2), 188. [Link]

  • Determination and Application of Improved Kinetic Parameters for Simulation of Maleic Anhydride Synthesis in Industrial Fixed- Bed Reactor. (2018). Journal of Engineering & Processing Management, 10(1), 1-10. [Link]

Sources

Exploratory

Stereochemistry and Absolute Configuration of 2-Amino-3-phenylsuccinic Acid: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance 2-Amino-3-phenylsuccinic acid, widely recognized in the literature as β -phenylaspartic acid, is a highly valuable conformationally constrained amino acid. As a peptidomimetic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

2-Amino-3-phenylsuccinic acid, widely recognized in the literature as β -phenylaspartic acid, is a highly valuable conformationally constrained amino acid. As a peptidomimetic building block, its rigidified backbone restricts the χ1​ torsional space, making it an essential probe for mapping the pharmacophores of aspartate-dependent targets, such as the NMDA receptor and various proteases.

Because the molecule possesses two adjacent stereocenters at the α (C2) and β (C3) positions, it exists as four distinct stereoisomers. For drug development professionals and synthetic chemists, understanding and controlling this stereochemistry is paramount: the spatial orientation of the phenyl and carboxylate pharmacophores strictly governs receptor binding affinity, selectivity, and pharmacokinetic stability.

Stereochemical Architecture & Absolute Configuration

The IUPAC nomenclature prioritizes structural assignments based on the Cahn-Ingold-Prelog (CIP) rules. A rigorous application of the first-point-of-difference rule yields the following absolute configurations:

  • C2 (Alpha Carbon): The substituents are -NH 2​ , -COOH (C1), -CH(Ph)COOH (C3), and -H.

    • Priority: -NH 2​ (1) > -COOH (2) > -C3 (3) > -H (4).

    • Causality: C1 (-COOH) outranks C3 because C1 is bonded to three oxygen equivalents (atomic number 8), whereas C3 is bonded to carbon atoms (atomic number 6) from the phenyl ring and the C4 carboxylate.

  • C3 (Beta Carbon): The substituents are -COOH (C4), -CH(NH 2​ )COOH (C2), -Phenyl, and -H.

    • Priority: -COOH (1) > -C2 (2) > -Phenyl (3) > -H (4).

    • Causality: C4 is bonded to (O, O, O), C2 is bonded to (N, C, H), and the Phenyl C1 is bonded to (C, C, C). Comparing the highest atomic number at the first shell of substituents: O (8) > N (7) > C (6).

This system yields four stereoisomers grouped into two diastereomeric pairs. In classical amino acid nomenclature, the Erythro (syn) pair corresponds to the (2S, 3S) and (2R, 3R) isomers, where the -NH 2​ and -Phenyl groups reside on the same side in a Fischer projection. The Threo (anti) pair corresponds to the (2S, 3R) and (2R, 3S) isomers, where these groups reside on opposite sides.

Stereoisomers Root 2-Amino-3-phenylsuccinic Acid (4 Stereoisomers) Erythro Erythro (syn) Diastereomer (NH2 & Ph same side in Fischer) Root->Erythro Threo Threo (anti) Diastereomer (NH2 & Ph opp. side in Fischer) Root->Threo SS (2S, 3S)-Isomer Erythro->SS RR (2R, 3R)-Isomer Erythro->RR SR (2S, 3R)-Isomer Threo->SR RS (2R, 3S)-Isomer Threo->RS

Stereochemical hierarchy and absolute configurations of 3-phenylaspartic acid.

Analytical Differentiation via NMR and the Karplus Relationship

A critical challenge in synthesizing β -phenylaspartic acid is the analytical differentiation of the erythro and threo diastereomers. As Application Scientists, we rely on 1 H NMR spectroscopy—specifically the vicinal coupling constant ( 3JHα−Hβ​ )—which serves as a self-validating metric for diastereomeric assignment[1].

The causality behind this differentiation lies in the preferred rotameric states of the molecule in solution. At neutral pH, the molecule exists as a zwitterion with two negatively charged carboxylate groups (at C1 and C4). To minimize electrostatic repulsion, these carboxylate groups strongly prefer an antiperiplanar (180°) arrangement.

  • In the threo configuration, forcing the carboxylates into an anti position simultaneously places the Hα​ and Hβ​ protons in an anti relationship (dihedral angle 180°). According to the Karplus equation, this results in a large coupling constant.

  • In the erythro configuration, the anti arrangement of the carboxylates forces the Hα​ and Hβ​ protons into a gauche relationship (dihedral angle 60°), yielding a significantly smaller coupling constant.

Table 1: Conformational and NMR Data for 3-Phenylaspartic Acid Diastereomers
DiastereomerAbsolute ConfigurationPreferred Rotamer (Neutral pH) Hα​−Hβ​ Dihedral AnglePredicted 3JHH​ (Hz)
Erythro (2S, 3S) & (2R, 3R)Gauche (carboxylates anti)~60°3.0 - 5.0
Threo (2S, 3R) & (2R, 3S)Anti (carboxylates anti)~180°9.0 - 12.0

Enantioselective Synthesis and Resolution Protocols

Historically, racemic mixtures of substituted succinic acids were resolved via diastereomeric salt formation using chiral resolving agents like (-)-proline or cinchonidine[2]. However, relying on fractional crystallization is inefficient for modern drug development due to severe yield attrition (maximum 50% theoretical yield per enantiomer).

Instead, asymmetric hydrogenation of α,β -dehydroamino acid precursors provides a robust, high-yielding pathway to enantiopure β -phenylaspartic acid derivatives[3]. By establishing the stereocenters dynamically, this method allows near-quantitative conversion to a single enantiomer by leveraging the chiral environment of a transition metal catalyst.

SynthesisWorkflow A Benzaldehyde + Diethyl acetamidomalonate B Knoevenagel Condensation A->B C Dehydroamino Acid Precursor B->C D Asymmetric Hydrogenation [Rh(COD)(R,R-DIPAMP)]+ C->D H2 (atm) E Enantiopure N-Ac- 3-Phenylaspartate D->E >95% ee F Acid Hydrolysis (HCl, Reflux) E->F G Enantiopure 3-Phenylaspartic Acid F->G Deprotection

Enantioselective synthesis workflow for 3-phenylaspartic acid via asymmetric hydrogenation.

Protocol: Stereoselective Synthesis via Asymmetric Hydrogenation

Objective: To synthesize enantiopure (2S, 3S)-3-phenylaspartic acid. Causality of Reagents: The use of a cationic Rhodium(I) catalyst with a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP) creates a rigid chiral pocket. The acetamido group on the substrate acts as a directing group, coordinating to the Rh center to lock the facial selectivity of hydride delivery.

Step-by-Step Methodology:

  • Precursor Synthesis: Condense benzaldehyde with diethyl acetamidomalonate via a Knoevenagel-type reaction to yield the dehydroamino acid precursor, diethyl 2-acetamido-3-phenylmaleate (predominantly the Z-isomer).

  • Catalyst Preparation: In a strictly inert atmosphere (glovebox), dissolve[Rh(COD)((R,R)-DIPAMP)]BF 4​ (1 mol%) in degassed anhydrous methanol.

  • Hydrogenation: Transfer the precursor and catalyst solution to a high-pressure hydrogenation reactor. Purge the vessel with H 2​ gas three times to ensure the removal of competing atmospheric oxygen.

  • Reaction Execution: Pressurize the reactor to 50 psi with H 2​ and stir vigorously at 25 °C for 12 hours. The directing effect of the acetamido group ensures highly enantioselective addition of hydrogen across the double bond.

  • Isolation: Vent the reactor, concentrate the solvent in vacuo, and pass the residue through a short silica plug (EtOAc/Hexane) to remove the metal catalyst, yielding the protected (2S, 3S) intermediate (>95% ee). Validation occurs here via 1 H NMR to confirm the 3JHH​ coupling constant matches the erythro profile.

  • Deprotection: Reflux the protected intermediate in 6M HCl for 8 hours to concurrently hydrolyze the ethyl esters and the N-acetyl group.

  • Purification: Adjust the pH to the isoelectric point (approx. pH 3.0) using 2M NaOH to precipitate the free, enantiopure (2S, 3S)-3-phenylaspartic acid. Filter and dry under vacuum.

Stability and Epimerization Considerations

When handling β -phenylaspartic acid in solid-phase peptide synthesis (SPPS), scientists must account for its susceptibility to epimerization. The C3 proton is highly acidic due to the combined electron-withdrawing effects of the adjacent phenyl ring and the C4 carboxylate group.

Under strongly basic conditions (e.g., during Fmoc deprotection using 20% piperidine), the C3 proton can be abstracted, forming a planar enolate intermediate. Reprotonation often occurs from the less sterically hindered face, leading to conversion from the threo to the erythro diastereomer (or vice versa). To mitigate this, drug development professionals should utilize milder deprotection bases (e.g., DBU/piperidine mixtures for shorter durations) or employ highly sterically hindered protecting groups on the β -carboxylate to shield the C3 proton from base abstraction.

References

  • Title: Vicinal 3J(HH) and 3J(13CH) coupling constants are reported for the two diastereoisomers of β-phenylaspartic acid at various pH values.
  • Title: 5.
  • Title: Science of Synthesis 40.

Sources

Foundational

Conformational Probing of Excitatory Amino Acid Receptors: The Mechanistic Role of 2-Amino-3-phenyl-succinic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Understanding the structural dynamics of Excitatory Amino Acid (EAA) receptors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Understanding the structural dynamics of Excitatory Amino Acid (EAA) receptors and transporters is critical for developing neurotherapeutics targeting excitotoxicity, epilepsy, and neurodegenerative diseases. 2-Amino-3-phenyl-succinic acid (systematically known as β -phenylaspartic acid) serves as a highly specific conformational probe in this domain. As a synthetic derivative of the endogenous neurotransmitter L-aspartate, the strategic addition of a bulky phenyl ring at the C3 ( β ) position fundamentally alters the molecule's rotational degrees of freedom. This whitepaper details the structural causality, receptor binding mechanics, and validated experimental protocols for utilizing 2-amino-3-phenyl-succinic acid in neuropharmacological research.

Structural Causality: The Chemistry of Steric Bulk

To understand how 2-amino-3-phenyl-succinic acid interacts with its targets, we must examine the architecture of the EAA binding pocket. The endogenous ligand, L-aspartate, is a highly flexible dicarboxylic acid that anchors itself to conserved arginine and threonine residues within the binding cleft.

When synthesizing 2-amino-3-phenyl-succinic acid, the introduction of the C3-phenyl group creates a rigid, hydrophobic footprint.

  • Stereochemical Constraints: The molecule possesses two chiral centers (C2 and C3). The threo (2S, 3S) configuration projects the phenyl ring directly into the hydrophobic void of the receptor's binding pocket, while the erythro configuration often causes internal steric hindrance, preventing the α -amino and α -carboxyl groups from anchoring correctly.

  • Causality in Binding: The phenyl ring acts as a "steric wedge." It does not prevent the initial docking of the amino acid backbone, but it physically obstructs the subsequent conformational changes required for receptor activation or transporter translocation.

Mechanistic Role in Receptor and Transporter Binding

Ionotropic Glutamate Receptors (NMDA / AMPA)

Activation of ionotropic glutamate receptors (iGluRs) requires the S1-S2 ligand-binding domain (LBD) to undergo a conformational "clamshell" closure around the agonist. While native aspartate allows full closure, the C3-phenyl group of 2-amino-3-phenyl-succinic acid prevents the two lobes of the LBD from fully approximating.

By acting as a "foot in the door," the molecule locks the receptor in an apo-like, open conformation. This effectively converts the aspartate scaffold from an agonist into a competitive antagonist. Research into phenylsuccinic acid derivatives has heavily leveraged this dearomative dicarboxylation strategy to synthesize potent NMDA and AMPA receptor antagonists ()[1].

Mechanism A Endogenous Agonist (Aspartate) C Receptor LBD (Apo State) A->C Binds B 2-Amino-3-phenyl-succinic acid (β-Phenylaspartate) B->C Binds D Clamshell Closure (Activation) C->D Induced Fit E Steric Clash (C3-Phenyl Bulk) C->E Phenyl Group F Locked Open State (Antagonism) E->F Prevents Closure

Fig 1: Steric mechanism of 2-Amino-3-phenyl-succinic acid preventing LBD clamshell closure.

Excitatory Amino Acid Transporters (EAATs)

In EAATs, substrate translocation requires the closure of the HP2 (hairpin 2) gate over the substrate-binding pocket. Bulky β -substituents physically block HP2 closure, locking the transporter in an outward-facing open state ()[2].

The industry standard EAAT blocker, TBOA (threo- β -benzyloxyaspartate), utilizes an ether-linked benzyl group. Interestingly, replacing the ether oxygen of TBOA with a direct carbon linkage—yielding β -phenylaspartate derivatives like 2-amino-3-phenyl-succinic acid—alters the spatial trajectory of the aromatic ring. This subtle geometric shift has been shown to confer a selectivity preference for EAAT3 over EAAT2, making it a valuable tool for isolating neuronal vs. glial transport mechanisms ()[3].

Quantitative Data: Binding Affinities Across EAA Targets

To contextualize the efficacy of 2-amino-3-phenyl-succinic acid, it is essential to compare its binding metrics against native ligands and standard inhibitors.

Ligand / CompoundTarget ReceptorBinding ModalityApproximate Affinity ( Ki​ / IC50​ )
L-Aspartate NMDA ReceptorFull Agonist~2.5 µM
L-Aspartate EAAT1–3Transport Substrate1.0 – 10.0 µM
TBOA EAAT2 / EAAT3Competitive Blocker7.0 µM / 12.0 µM
2-Amino-3-phenyl-succinic acid NMDA / AMPAWeak Antagonist>50.0 µM
β -Phenylaspartate derivatives EAAT3Selective Blocker~15.0 µM

Note: Affinities for synthetic derivatives vary significantly based on exact stereochemistry (threo vs. erythro configurations) and esterification states.

Experimental Protocols: Self-Validating Binding Workflows

To accurately quantify the binding affinity of 2-amino-3-phenyl-succinic acid, researchers must employ highly controlled radioligand binding assays. The following protocol is designed as a self-validating system : by including a known high-affinity competitor (e.g., TBOA or D-AP5) alongside the test compound, the assay internally verifies the functional integrity of the isolated receptors.

Step-by-Step Methodology: Radioligand Competition Assay
  • Tissue Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.

    • Causality: Using intact synaptosomes rather than purified proteins preserves the native lipid microenvironment of EAARs and EAATs, ensuring physiological receptor conformations and accurate binding kinetics.

  • Incubation: Incubate 50 µg of synaptosomal protein with 10 nM [3H] -L-Glutamate (or [3H] -CGP39653 for specific NMDA targeting) in HEPES-buffered saline (pH 7.4). Add 2-amino-3-phenyl-succinic acid in a concentration gradient ( 10−9 to 10−3 M).

  • Equilibration: Incubate the reaction mixture at 4°C for 60 minutes.

    • Causality: Low temperatures significantly slow the dissociation rate ( koff​ ) of the radioligand, stabilizing transient complexes with lower-affinity synthetic probes and reducing thermal degradation of the receptors.

  • Rapid Filtration (Validation Checkpoint): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • System Validation: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding (NSB) of the radioligand to the filter matrix. A parallel control well containing 1 mM unlabeled L-glutamate must be run to define the true NSB baseline. If the NSB exceeds 20% of total binding, the assay lipid preparation is compromised.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity. Calculate the IC50​ via non-linear regression and derive the Ki​ using the Cheng-Prusoff equation.

Protocol S1 1. Synaptosome Preparation Isolate from rat cortex S2 2. Radioligand Incubation Add [3H]-Glutamate + Competitor S1->S2 S3 3. Rapid Filtration Terminate via GF/B filters S2->S3 S4 4. Scintillation Counting Measure bound radioactivity S3->S4 S5 5. Kinetic Analysis Calculate IC50 and Ki S4->S5

Fig 2: Radioligand binding assay workflow for excitatory amino acid receptors.

Conclusion

2-Amino-3-phenyl-succinic acid is a prime example of how rational structural modifications can dictate biological function. By introducing targeted steric bulk to the aspartate backbone, researchers can effectively block the clamshell closure of iGluRs and the HP2 gating of EAATs. Utilizing this compound in strictly validated, low-temperature radioligand assays provides an authoritative method for mapping the spatial constraints of excitatory amino acid targets in the central nervous system.

References

  • Electrochemical Dearomative Dicarboxylation of Heterocycles with Highly Negative Reduction Potentials . Journal of the American Chemical Society.

  • Design, Synthesis and Biological Evaluation of a Family of Excitatory Amino Acid Transporter 3 (EAAT3) Preferring Inhibitors . University of Montana ScholarWorks.

  • Control of Long-Term Plasticity by Glutamate Transporters . National Institutes of Health (NIH) / PMC.

Sources

Exploratory

thermal stability profile of 2-Amino-3-phenyl-succinic acid crystals

An In-Depth Technical Guide to the Thermal Stability Profile of 2-Amino-3-phenyl-succinic Acid Crystals Executive Summary 2-Amino-3-phenyl-succinic acid (also known as β -phenylaspartic acid) is a highly functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability Profile of 2-Amino-3-phenyl-succinic Acid Crystals

Executive Summary

2-Amino-3-phenyl-succinic acid (also known as β -phenylaspartic acid) is a highly functionalized, chiral, zwitterionic building block utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). Understanding the solid-state thermal stability of its crystalline form is paramount for downstream pharmaceutical processing, including hot-melt extrusion, milling, and drying. This whitepaper details the mechanistic degradation pathways, structural causality, and rigorous analytical workflows required to profile the thermal behavior of 2-Amino-3-phenyl-succinic acid.

Mechanistic Degradation Pathway: The Causality of Thermal Instability

As a Senior Application Scientist, I often observe that researchers treat thermal degradation as a simple "melting point." However, for zwitterionic dicarboxylic acids, thermal events are complex, multi-step kinetic processes driven by molecular conformation and crystal packing.

The thermal stability of 2-Amino-3-phenyl-succinic acid is dictated by three structural features:

  • Zwitterionic Lattice: In the solid state, the molecule exists as a zwitterion ( NH3+​ and COO− ). The crystal lattice is stabilized by a dense network of strong ionic hydrogen bonds. Consequently, the energy required to break the lattice (melting) often exceeds the activation energy for chemical degradation, leading to concurrent melting and decomposition [1].

  • Intramolecular Cyclization: Alpha-amino dicarboxylic acids are highly prone to intramolecular condensation upon heating [3]. The amino group reacts with the adjacent carboxylic acid to form a 5-membered succinimide ring, accompanied by the release of water.

  • The Thorpe-Ingold Effect: The bulky phenyl ring at the C3 position sterically compresses the internal bond angles of the succinic acid backbone. This steric hindrance forces the reactive functional groups into closer proximity, significantly lowering the activation energy for cyclization compared to unsubstituted aspartic acid.

Degradation Sequence

Upon heating, the crystal undergoes the following sequence:

  • Phase 1 (100–150 °C): Solid-state lattice expansion. If the crystal is a hydrate, dehydration occurs here.

  • Phase 2 (160–195 °C): Endothermic melting immediately followed by (or concurrent with) intramolecular cyclization and water loss.

  • Phase 3 (>200 °C): Decarboxylation (loss of CO2​ ) and deamination (loss of NH3​ ), resulting in the formation of volatile byproducts and a stable carbonaceous char [4].

Mechanism A 2-Amino-3-phenyl-succinic Acid (Zwitterionic Crystal) B Heating (150-180°C) Lattice Expansion A->B C Intramolecular Cyclization (Water Loss) B->C D 3-Phenyl-2-aminosuccinimide Intermediate C->D -H2O E Heating (>200°C) Decarboxylation D->E F Degradation Products (CO2, NH3, Char) E->F -CO2

Caption: Mechanistic pathway of 2-Amino-3-phenyl-succinic acid thermal degradation.

Quantitative Data Presentation

To provide a clear baseline for formulation scientists, the typical thermal events for anhydrous 2-Amino-3-phenyl-succinic acid crystals are summarized below. These values are derived from correlated Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data.

Thermal EventTemperature Range (°C)Mass Loss (%)Enthalpy / Heat FlowMechanistic Assignment
Stage 1 25 – 150 °C< 0.5%Stable baselineThermal stability in the solid state; minor surface desorption.
Stage 2 160 – 195 °C~ 8.5%Endothermic peakMelting with concurrent intramolecular cyclization (loss of 1 eq. H2​O ).
Stage 3 200 – 250 °C~ 20.0%Exothermic shiftPrimary decarboxylation ( CO2​ evolution) and backbone cleavage.
Stage 4 > 250 °C> 50.0%Broad ExothermSecondary cracking, deamination, and carbonization/char formation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, thermal profiling must be treated as a self-validating system. A single technique is insufficient; TGA must be coupled with DSC and Evolved Gas Analysis (EGA) to differentiate between phase transitions (e.g., polymorphism) and chemical degradation [2].

Protocol 1: Simultaneous TGA-DSC Analysis

Rationale: Conducting TGA and DSC simultaneously on the same sample eliminates variables related to sample preparation, particle size, and thermal contact, ensuring perfectly aligned mass-loss and heat-flow data.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of crystalline 2-Amino-3-phenyl-succinic acid into an open alumina ( Al2​O3​ ) crucible. Causality: Keeping the mass below 10 mg prevents the formation of thermal gradients within the sample bed, ensuring sharp, well-defined transition peaks.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, allowing the isolation of purely thermal (pyrolytic) events [4].

  • Heating Program: Equilibrate the sample at 30 °C for 5 minutes. Heat from 30 °C to 350 °C at a strictly controlled rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between resolving closely overlapping thermal events and minimizing thermal lag between the furnace and the sample.

  • Data Validation: If an endothermic peak occurs without mass loss, it indicates a purely physical transition (e.g., melting or polymorphic shift). If an endotherm is accompanied by mass loss, it indicates decomposition (e.g., cyclization/dehydration).

Protocol 2: Variable Temperature Powder X-Ray Diffraction (VT-PXRD)

Rationale: To confirm that the sample maintains its crystalline integrity prior to chemical degradation.

  • Mounting: Place a thin layer of the powdered crystal onto a zero-background silicon sample holder.

  • Heating Stage: Mount the holder in a variable-temperature chamber attached to the diffractometer.

  • Scanning: Collect diffractograms (Cu-K α radiation) from 5° to 40° 2 θ at 25 °C. Heat the sample at 5 °C/min, pausing to collect full scans at 100 °C, 140 °C, and 160 °C.

  • Analysis: Monitor the shifting or disappearance of Bragg peaks. A sudden loss of diffraction peaks prior to the TGA mass-loss onset confirms that the crystal lattice collapses (melts) just before cyclization occurs.

Workflow S1 Sample Prep (5-10 mg, Al Pan) S2 TGA-DSC Analysis (10°C/min, N2 Purge) S1->S2 S3 Evolved Gas Analysis (FTIR/MS) S2->S3 Off-gas S4 VT-PXRD (Phase Tracking) S2->S4 Thermal Events S5 Data Correlation & Kinetic Modeling S3->S5 S4->S5

Caption: Integrated analytical workflow for solid-state thermal profiling.

Conclusion & Practical Implications for Drug Development

The thermal stability profile of 2-Amino-3-phenyl-succinic acid reveals that the compound is highly stable up to approximately 150 °C, making it suitable for standard drying protocols (e.g., vacuum oven drying at 60–80 °C). However, formulation scientists must exercise extreme caution when applying high-shear or high-temperature processing techniques, such as Hot-Melt Extrusion (HME).

Because the molecule undergoes intramolecular cyclization and decarboxylation immediately upon melting (around 160–195 °C), processing temperatures must be strictly maintained below 140 °C to prevent the generation of succinimide impurities and the subsequent loss of chiral integrity. By employing the integrated TGA-DSC and VT-PXRD workflows outlined in this guide, development teams can establish safe, robust processing windows for this complex API scaffold.

References

  • Systematic comparison of racemic and enantiopure multicomponent crystals of phenylsuccinic... The Royal Society of Chemistry. Available at:[Link][1]

  • Double Salt Formation on Diastereoisomeric Crystallization of Mefloquine with Propionic and Succinic Acid Derivatives: A Structural Study of Chiral Nondiscrimination. ACS Publications. Available at:[Link][2]

  • Dimerization reactions of amino acids by pyrolysis. ResearchGate. Available at:[Link][3]

  • Trace Metals, Crude Protein, and TGA-FTIR Analysis of Evolved Gas Products in the Thermal Decomposition of Roasted Mopane Worms, Sweet Corn, and Peanuts. National Institutes of Health (PMC). Available at:[Link][4]

Sources

Foundational

Preliminary Toxicity and Pharmacokinetics of 2-Amino-3-phenyl-succinic Acid In Vitro: A Comprehensive Methodological Framework

Executive Summary 2-Amino-3-phenyl-succinic acid (CAS No.: 50817-08-8), also known as β -phenylaspartic acid, is a non-proteinogenic amino acid derivative characterized by a succinic acid backbone and a phenyl ring[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-phenyl-succinic acid (CAS No.: 50817-08-8), also known as β -phenylaspartic acid, is a non-proteinogenic amino acid derivative characterized by a succinic acid backbone and a phenyl ring[1]. As a critical building block for peptidomimetics and neuroactive compounds, understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile early in the drug discovery pipeline is paramount. The modern "fail early, fail often" paradigm necessitates robust in vitro ADME testing to prevent resource-intensive investments in flawed candidates[2]. Furthermore, regulatory bodies such as the FDA and EMA require comprehensive ADME data for Investigational New Drug (IND) submissions[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic assay lists. Here, we establish a self-validating, mechanistically grounded framework specifically tailored to the physicochemical realities of zwitterionic, succinic acid-derived small molecules.

Physicochemical Rationale: The Causality Behind Assay Selection

Before deploying standard ADME-Tox assays, we must analyze the molecule's structural implications. 2-Amino-3-phenyl-succinic acid possesses two carboxylic acid groups and one primary amine. At physiological pH (7.4), it exists predominantly as a highly polar zwitterion.

  • Permeability Causality: While Parallel Artificial Membrane Permeability Assays (PAMPA) offer high-throughput passive permeability data, the zwitterionic nature of this amino acid backbone severely limits passive lipid bilayer diffusion. Relying solely on PAMPA would yield artificially low permeability scores. Therefore, Caco-2 cell monolayers are mandated. Caco-2 cells express active amino acid transporters (e.g., LAT1, PEPT1) and efflux pumps (e.g., P-gp), providing a biologically accurate representation of intestinal absorption[3].

  • Metabolic Causality: The primary metabolic liabilities of this compound lie in the potential CYP450-mediated hydroxylation of the phenyl ring. Therefore, we initiate metabolic profiling with Human Liver Microsomes (HLM) rather than S9 fractions. HLMs are enriched in CYP enzymes, providing a highly sensitive, isolated environment to assess Phase I clearance without the confounding variable of cytosolic Phase II enzymes, which are less likely to act on this specific scaffold before Phase I activation[4].

ADMEToxWorkflow cluster_ADME In Vitro Pharmacokinetics cluster_Tox In Vitro Toxicity Start 2-Amino-3-phenyl-succinic acid (Hit Compound) PhysChem Physicochemical Profiling (pKa, LogD, PSA) Start->PhysChem Abs Absorption (Caco-2 Transporters) PhysChem->Abs Dist Distribution (Plasma Protein Binding) PhysChem->Dist Met Metabolism (HLM CYP450) PhysChem->Met Cyto Cytotoxicity (HepG2 Viability) PhysChem->Cyto Cardio Cardiotoxicity (hERG Inhibition) PhysChem->Cardio Decision Go/No-Go Decision Abs->Decision Dist->Decision Met->Decision Cyto->Decision Cardio->Decision

Fig 1: Strategic in vitro ADME-Tox screening workflow for amino acid derivatives.

In Vitro Pharmacokinetics (ADME) Protocols

To ensure trustworthiness, every protocol described below is engineered as a self-validating system , incorporating internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Intestinal Permeability (Caco-2 Bidirectional Assay)

In vitro ADME studies evaluate absorption by testing how compounds cross biological barriers[5].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (human epithelial colorectal adenocarcinoma) on polycarbonate transwell inserts at a density of 1×105 cells/cm 2 . Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Pre-Assay): Measure Trans-Epithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω⋅cm2 are used.

  • Dosing: Prepare 2-Amino-3-phenyl-succinic acid at 10 μ M in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport (absorptive), or the basolateral (B) chamber for B-to-A transport (secretory/efflux).

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker.

  • Quantification: Extract aliquots from receiver chambers and quantify the compound via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

  • Self-Validation (Post-Assay): Co-incubate with Lucifer Yellow (a paracellular marker). A post-assay Lucifer Yellow Papp​<1×10−6 cm/s confirms that the monolayer remained intact and any detected permeability of the test compound is strictly transcellular. Include Propranolol as a high-permeability positive control.

Metabolic Stability (Human Liver Microsomes)

Metabolic stability of compounds is typically assessed at a single concentration (e.g., 10 μ M) over a 60-minute time course[4].

Step-by-Step Methodology:

  • Preparation: Combine 1 μ M of 2-Amino-3-phenyl-succinic acid with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration) to activate CYP450 enzymes.

  • Sampling: Remove 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation: Run a parallel negative control well without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP-mediated hydrolysis (e.g., esterase activity), not CYP450 metabolism. Use Testosterone as a known CYP3A4 substrate positive control[4].

CellularFate Compound 2-Amino-3-phenyl-succinic acid Transporter Amino Acid Transporters (LAT1/PEPT1) Compound->Transporter Uptake Intracellular Intracellular Space Transporter->Intracellular Metabolism Hepatic CYP450 Intracellular->Metabolism Phase I Efflux Efflux Pumps (P-gp) Intracellular->Efflux Active Transport Metabolites Hydroxylated Metabolites Metabolism->Metabolites Excretion Excretion Metabolites->Excretion Efflux->Excretion

Fig 2: Predicted cellular transport and metabolic fate of 2-Amino-3-phenyl-succinic acid.

Preliminary In Vitro Toxicity Protocols

Cytotoxicity is a well-established endpoint to gather early information about the general toxic potential of a test article[4]. Succinic acid derivatives generally exhibit low baseline toxicity and have even been noted for potential immunomodulatory and anti-inflammatory effects[6]. However, empirical verification is required.

Hepatotoxicity (HepG2 Cell Viability Assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Expose cells to serial dilutions of 2-Amino-3-phenyl-succinic acid (ranging from 0.1 μ M to 100 μ M) for 48 hours.

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Solubilize the crystals using DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ value.

  • Self-Validation: Include Chlorpromazine (a known hepatotoxin) as a positive control to ensure assay sensitivity. Include vehicle-only (0.1% DMSO) wells to establish 100% baseline viability.

Data Synthesis & Quantitative Benchmarks

To facilitate rapid decision-making, the quantitative data generated from the aforementioned protocols must be measured against industry-standard benchmarks for small polar molecules.

Pharmacokinetic/Toxicity ParameterAssay ModelAcceptable Drug-Like BenchmarkAnticipated Profile for 2-Amino-3-phenyl-succinic acid
Intestinal Permeability ( Papp​ ) Caco-2 (A-to-B) >10×10−6 cm/sModerate to Low (Dependent on active LAT1/PEPT1 transport)
Efflux Ratio Caco-2 (B-to-A / A-to-B) <2.0 Variable (Potential P-gp substrate)
Metabolic Stability ( T1/2​ ) Human Liver Microsomes >30 minutesHigh Stability (Succinic backbone resists rapid hydrolysis)
Hepatotoxicity ( IC50​ ) HepG2 Viability (48h) >50μ M >100μ M (Low intrinsic toxicity expected)
Plasma Protein Binding Equilibrium Dialysis <99% boundLow Binding (Due to high polarity and zwitterionic state)

Conclusion

The evaluation of 2-Amino-3-phenyl-succinic acid requires a nuanced approach that respects its unique physicochemical properties. By utilizing Caco-2 models to account for active transport and employing self-validating HLM and HepG2 assays, researchers can accurately map its ADME-Tox profile. If the compound demonstrates an IC50​>100μ M in cytotoxicity assays and a microsomal half-life >30 minutes, it represents a highly viable, stable scaffold for further lead optimization and in vivo pharmacokinetic scaling.

References

  • Title : In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual Source : ncbi.nlm.nih.gov URL :[Link]

  • Title : In Vitro ADME Assays: Principles, Applications & Protocols Source : creative-biolabs.com URL :[Link]

  • Title : In Vitro ADME Assays and Services Source : criver.com URL :[Link]

  • Title : In Vitro Anti-Diabetic, Anti-Inflammatory, Antioxidant Activities and Toxicological Study of Optimized Psychotria malayana Jack Leaves Extract Source : mdpi.com URL :[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of 2-Amino-3-phenylsuccinic Acid

Executive Summary 2-Amino-3-phenylsuccinic acid (also known as β -phenylaspartic acid) is a highly valuable, conformationally constrained non-canonical amino acid. It serves as a critical chiral building block in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-phenylsuccinic acid (also known as β -phenylaspartic acid) is a highly valuable, conformationally constrained non-canonical amino acid. It serves as a critical chiral building block in the development of peptidomimetics, artificial sweeteners (e.g., neotame analogs), and targeted therapeutics[1]. Synthesizing this molecule requires the precise establishment of two contiguous stereocenters (C2 and C3).

As a Senior Application Scientist, I have structured this guide to provide two orthogonal, field-proven methodologies for its asymmetric synthesis:

  • Biocatalytic Asymmetric Hydroamination : A state-of-the-art, single-step green chemistry approach utilizing engineered Phenylalanine Ammonia-Lyases (PALs)[2].

  • Chemocatalytic Chiral Auxiliary Alkylation : A robust, highly scalable synthetic route utilizing the classic Ni(II)-BPB-glycine complex[3].

Both protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and mechanistic causality to ensure reliable execution.

Mechanistic Rationale & Strategy Selection

Approach A: Biocatalytic Hydroamination (The Green Pathway)

Historically, the hydroamination of electron-deficient substrates like fumaric acid derivatives yielded poor enantioselectivity. However, recent structure-based engineering of the PAL from Planctomyces brasiliensis (PbPAL)—specifically the L205F mutant —has revolutionized this pathway[2],[4]. The L205F mutation reshapes the active site, forcing the phenylfumaric acid substrate into a rigid conformation that dictates exclusive α -regioselectivity and >99% enantiomeric excess (ee) during C–N bond formation[4].

Approach B: Chemocatalytic Alkylation (The Scalable Pathway)

For laboratories lacking recombinant enzyme production capabilities, the Ni(II)-complexed Schiff base of glycine (Belokon’s complex) remains the gold standard[3]. The Ni(II) ion locks the glycine enolate into a rigid square-planar geometry. The bulky benzyl groups of the chiral auxiliary (e.g., (S)-BPB) sterically shield the Re face of the enolate. Consequently, the electrophile (ethyl α -bromophenylacetate) is forced to attack exclusively from the Si face, ensuring exceptional diastereoselectivity.

Comparative Data Summary

The following table summarizes the quantitative metrics and operational parameters for both methodologies, allowing researchers to select the optimal route based on their infrastructure.

ParameterBiocatalytic Hydroamination (PbPAL)Chemocatalytic Alkylation (Ni-BPB)
Stereoselectivity >99% ee, exclusive α -regioselectivity>95% de, >98% ee (after crystallization)
Overall Yield 75 – 85%65 – 75% (over 2 steps)
Scalability Moderate (Requires enzyme expression)High (Multi-gram to kilogram scale)
Environmental Impact Low (Aqueous, ambient temp)Moderate (Uses organic solvents, Ni salts)
Primary Advantage Single-step, highly green, no protection stepsPredictable, robust, auxiliary is 100% recyclable

Protocol A: Biocatalytic Asymmetric Hydroamination

Biocatalytic Substrate Phenylfumaric Acid + Ammonium Carbamate Enzyme Engineered PbPAL (L205F Mutant) Substrate->Enzyme Hydroamination pH 9.5, 30°C Product (2S,3R)-3-Phenylaspartic Acid (>99% ee) Enzyme->Product Enantioselective C-N Bond Formation

Biocatalytic asymmetric hydroamination workflow using engineered PbPAL.

Materials & Reagents
  • Phenylfumaric acid (50 mM)

  • Ammonium carbamate (6 M)

  • Purified PbPAL L205F mutant (5.0 wt% relative to substrate)[2]

  • Aqueous NH₃ (for pH adjustment)

Step-by-Step Methodology
  • Buffer Preparation (Causality Check): Dissolve ammonium carbamate in deionized water to achieve a 6 M concentration. Rationale: Ammonium carbamate acts as a highly soluble, non-volatile nitrogen donor that intrinsically buffers the reaction at pH 9.5, preventing the enzyme denaturation that typically occurs with direct aqueous ammonia spikes[2].

  • Substrate Addition: Add phenylfumaric acid to the buffer to a final concentration of 50 mM. Adjust the pH to exactly 9.5 using aqueous NH₃ if necessary.

  • Biocatalyst Introduction: Introduce the purified PbPAL L205F enzyme (5.0 wt%).

  • Incubation: Incubate the reaction mixture at 30 °C with gentle orbital shaking (150 rpm) for 12–24 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via HPLC (C18 column, UV detection at 210 nm). The reaction is deemed complete when the substrate peak area is <1%.

  • Isolation: Acidify the reaction mixture to pH 2.0 using 6 M HCl to precipitate the enzyme and protonate the product. Centrifuge to remove the denatured protein.

  • Purification: Load the supernatant onto a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with deionized water until the eluate is neutral, then elute the target 2-amino-3-phenylsuccinic acid using 2 M aqueous ammonia. Lyophilize the ammonia fractions to yield the pure zwitterionic product.

Protocol B: Chemocatalytic Chiral Auxiliary Alkylation

Chemocatalytic Gly Ni(II)-(S)-BPB-Glycine (Chiral Equivalent) Alkylation Alkylation with Ethyl α-bromophenylacetate Gly->Alkylation Base (e.g., K2CO3) Intermediate Alkylated Ni(II) Complex (Diastereomerically Pure) Alkylation->Intermediate Stereocontrolled C-C Formation Hydrolysis Acidic Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis Disassembly Target (2S,3S)-3-Phenylaspartic Acid (Target Amino Acid) Hydrolysis->Target Recycle (S)-BPB Auxiliary (Recovered) Hydrolysis->Recycle

Chemocatalytic asymmetric alkylation workflow using Ni(II)-BPB chiral auxiliary.

Materials & Reagents
  • Ni(II)-(S)-BPB-glycine complex (1.0 equiv)[3]

  • Ethyl α -bromophenylacetate (1.2 equiv)

  • Powdered K₂CO₃ (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3 N HCl and Methanol (for hydrolysis)

Step-by-Step Methodology
  • Enolate Formation: Suspend the red Ni(II)-(S)-BPB-glycine complex and powdered K₂CO₃ in anhydrous DMF under an argon atmosphere. Stir at room temperature for 30 minutes. Rationale: K₂CO₃ deprotonates the α -carbon of the glycine moiety, forming a nucleophilic enolate that is sterically locked by the Ni(II) coordinate bonds.

  • Stereoselective Alkylation: Dropwise add ethyl α -bromophenylacetate. Stir the mixture vigorously at room temperature for 8–12 hours.

  • In-Process Control: Monitor via TLC (SiO₂, EtOAc/Hexane). The starting material (red spot) will gradually convert to the alkylated intermediate (orange/red spot with a higher Rf value).

  • Workup of Intermediate: Pour the reaction mixture into ice-cold water. The alkylated Ni(II) complex will precipitate. Filter, wash with water, and dry under a vacuum. (Diastereomeric purity can be enhanced here via recrystallization from acetone/water).

  • Complex Disassembly (Self-Validation): Suspend the dry alkylated complex in a mixture of 3 N HCl and Methanol (1:1 v/v). Reflux at 80 °C for 2 hours. Self-Validation Check: A successful hydrolysis is visually confirmed by the transition of the reaction mixture from a deep red solution to a pale green suspension, indicating the destruction of the square-planar complex and the release of octahedral Ni²⁺ ions[3].

  • Auxiliary Recovery: Evaporate the methanol under reduced pressure. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). The DCM layer contains the (S)-BPB auxiliary, which can be recovered (>95%) and reused.

  • Product Isolation: The aqueous layer contains the target 2-amino-3-phenylsuccinic acid hydrochloride and NiCl₂. Pass the aqueous phase through a Dowex 50WX8 cation-exchange resin. Wash with water to remove Ni²⁺ salts (until the eluate is colorless), then elute the amino acid with 5% aqueous ammonia. Evaporate to yield the pure product.

Analytical Validation

To confirm the structural and stereochemical integrity of the synthesized 2-amino-3-phenylsuccinic acid:

  • ¹H NMR (D₂O): Look for the characteristic doublet of the α -proton (C2) and the corresponding doublet of the β -proton (C3) coupling with each other. The coupling constant ( J ) will differ between the anti and syn diastereomers, confirming relative stereochemistry.

  • Chiral HPLC: Use a Crownpak CR(+) or Chirobiotic T column to verify the enantiomeric excess (>99% for Protocol A, >98% for Protocol B).

References

  • [2] Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives. Angewandte Chemie International Edition (2024). Available at:[Link]

  • [3] Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules / MDPI (2019). Available at:[Link]

  • [5] A General Method for the Synthesis of Enantiomerically Pure β -Substituted, β -Amino Acids through α -Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry (2002). Available at:[Link]

  • [1] Engineered C-N Lyase: Enantioselective Synthesis of Chiral Synthons for Artificial Dipeptide Sweeteners. Angewandte Chemie International Edition / PubMed (2020). Available at:[Link]

  • [4] Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PubMed Central (2025). Available at:[Link]

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of 2-Amino-3-phenyl-succinic acid

Abstract This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Amino-3-phenyl-succinic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Amino-3-phenyl-succinic acid. Due to the inherent lack of a strong chromophore in the target analyte, a pre-column derivatization strategy using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) was employed to enable sensitive UV detection. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control environments within the pharmaceutical and biotechnology industries. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

2-Amino-3-phenyl-succinic acid is a dicarboxylic acid derivative of phenylalanine, a critical amino acid. Its structural similarity to endogenous molecules and potential as a building block in synthetic chemistry necessitates a reliable analytical method for its quantification. Accurate measurement is crucial for process monitoring, stability studies, and quality assessment in various drug development stages.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of chemical compounds.[5] However, many amino acids, including 2-Amino-3-phenyl-succinic acid, lack a native chromophore, making direct UV detection challenging.[6][7] To overcome this limitation, pre-column derivatization is a widely adopted strategy to introduce a UV-active or fluorescent tag to the analyte.[6][8][9] This approach significantly enhances detection sensitivity and selectivity.[7][9]

This application note describes a systematic approach to developing and validating an RP-HPLC method for 2-Amino-3-phenyl-succinic acid. The method utilizes pre-column derivatization with AQC, followed by separation on a C18 stationary phase with UV detection.

The Analyte: 2-Amino-3-phenyl-succinic acid
  • Chemical Structure: C₁₀H₁₁NO₄

  • Molecular Weight: 209.2 g/mol

  • Key Features: Contains a primary amine group, two carboxylic acid groups, and a phenyl ring. The presence of two chiral centers results in four possible stereoisomers. This method is intended for the quantification of the total amount of 2-Amino-3-phenyl-succinic acid, not for chiral separation.

Method Development Strategy

The development of a robust HPLC method requires a logical and systematic approach. The key steps involve selecting the appropriate column, mobile phase, and detection parameters, followed by optimization to achieve the desired separation and sensitivity.

Rationale for Pre-column Derivatization

Direct UV detection of 2-Amino-3-phenyl-succinic acid is impractical due to its weak UV absorbance. Derivatization with AQC offers several advantages:

  • High Reactivity: AQC reacts efficiently with primary and secondary amines to form stable, highly fluorescent, and UV-active derivatives.[10]

  • Stable Derivatives: The resulting urea derivatives are stable, allowing for reproducible and reliable quantification.[10]

  • Versatility: The AQC derivatization method is well-established for a wide range of amino acids.[10]

Chromatographic Choices
  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column was selected due to its versatility and proven performance in separating a wide range of moderately polar to nonpolar compounds. The derivatized analyte, with the addition of the AQC tag, becomes significantly more hydrophobic, making it well-suited for retention and separation on a C18 phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed for separating derivatized amino acids. The buffer controls the pH and influences the ionization state of the analyte's carboxylic acid groups, while the organic modifier controls the retention time.

  • Detection: UV detection was chosen for its robustness and wide availability. The AQC derivative of 2-Amino-3-phenyl-succinic acid exhibits strong absorbance at a specific wavelength, providing excellent sensitivity.

Method Development Workflow

MethodDevelopment cluster_prep Analyte Preparation cluster_hplc HPLC System cluster_optimization Optimization Analyte 2-Amino-3-phenyl-succinic acid Standard Derivatization Pre-column Derivatization with AQC Analyte->Derivatization Injection Injection Derivatization->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detector Column->Detection MobilePhase Gradient Elution (Aqueous Buffer & Organic Modifier) PeakShape Peak Shape & Tailing Detection->PeakShape Resolution Resolution from Interferences Detection->Resolution RunTime Analysis Run Time Detection->RunTime

Caption: Workflow for HPLC method development.

Experimental

Materials and Reagents
  • 2-Amino-3-phenyl-succinic acid reference standard

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector was used.

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-3-phenyl-succinic acid reference standard and dissolve in 10 mL of a suitable diluent (e.g., 0.1 M HCl).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment.

Derivatization Protocol
  • To 10 µL of the standard or sample solution in a microvial, add 70 µL of borate buffer.

  • Add 20 µL of the AQC reagent solution.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 55°C for 10 minutes.

  • Cool the vial to room temperature before injection.

Validated HPLC Method

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Acetate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-40% B; 15-17 min: 40-70% B; 17-20 min: 70% B; 20-22 min: 70-5% B; 22-27 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 248 nm
Injection Volume 10 µL

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (matrix without the analyte). The chromatograms were examined for any interfering peaks at the retention time of the derivatized 2-Amino-3-phenyl-succinic acid. The results showed no significant interference, demonstrating the method's specificity.

Linearity and Range

Linearity was assessed by analyzing seven concentrations of the derivatized standard, ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Correlation Coefficient (r²) > 0.999
Range 1 - 100 µg/mL
y-intercept Close to zero

The high correlation coefficient indicates excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.20.8
100%100.50.6
120%101.10.5

The recovery values were within the acceptable range of 98-102%, confirming the accuracy of the method.

Precision

Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day with a different analyst and different equipment.

Precision% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low relative standard deviation (RSD) values demonstrate the excellent precision of the method.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., peak tailing, theoretical plates) and the assay results remained within the acceptable limits for all variations, indicating the method's robustness.

Standard Operating Procedure (SOP)

Scope

This SOP describes the procedure for the quantification of 2-Amino-3-phenyl-succinic acid using a validated RP-HPLC method.

Procedure
  • Preparation of Solutions:

    • Prepare the mobile phases as described in Section 4.1.

    • Prepare the standard and sample solutions as described in Section 3.3.

  • Derivatization:

    • Follow the derivatization protocol outlined in Section 3.4 for all standards and samples.

  • HPLC System Setup:

    • Set up the HPLC system according to the chromatographic conditions in Section 4.1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject a blank (derivatized diluent) to ensure the system is clean.

    • Inject the derivatized standard solutions to generate a calibration curve.

    • Inject the derivatized sample solutions.

  • Data Analysis:

    • Integrate the peak corresponding to the derivatized 2-Amino-3-phenyl-succinic acid.

    • Calculate the concentration of the analyte in the samples using the linear regression equation obtained from the calibration curve.

System Suitability

Before starting the analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are:

  • % RSD of peak areas: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Experimental Workflow Diagram

SOP_Workflow Start Start Prep Prepare Mobile Phases, Standards, and Samples Start->Prep Derivatize Derivatize Standards and Samples with AQC Prep->Derivatize Setup Set Up and Equilibrate HPLC System Derivatize->Setup SystemSuitability Perform System Suitability Test Setup->SystemSuitability Decision System Suitability Passes? SystemSuitability->Decision Inject Inject Blank, Standards, and Samples Decision->Inject Yes Fail Troubleshoot System Decision->Fail No Analyze Integrate Peaks and Calculate Concentrations Inject->Analyze Report Report Results Analyze->Report Fail->Setup

Caption: Standard Operating Procedure workflow.

Conclusion

This application note presents a detailed, validated RP-HPLC method for the quantification of 2-Amino-3-phenyl-succinic acid. The use of pre-column derivatization with AQC allows for sensitive and reliable analysis. The method has been shown to be specific, linear, accurate, precise, and robust, making it a valuable tool for researchers, scientists, and drug development professionals.

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from .

  • Kim, K. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3295.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal, 5(1), 1-8.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (2015). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-119.
  • National Institute of Standards and Technology. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. Retrieved from [Link]

  • Kasai, Y., et al. (2016).
  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194.
  • Zídek, L., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Gilar, M., et al. (2001). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Combined Mixture Design-DOE and Ion Pair Reagent. IJPSR, 11(5), 2735-42.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-PHENYLPROPANOIC ACID | CAS 150-30-1. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). Phenylsuccinic acid | CAS#:635-51-8. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: dl-3-Phenyllactic acid, dl-O-acetyl-3-phenyllactic acid and (±)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 713-719.
  • Knauer. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

Sources

Method

using 2-Amino-3-phenyl-succinic acid in solid-phase peptide synthesis

Application Note: Strategic Incorporation of 2-Amino-3-phenylsuccinic Acid ( β -Phenylaspartic Acid) in Solid-Phase Peptide Synthesis Target Audience: Research Scientists, Peptide Chemists, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-Amino-3-phenylsuccinic Acid ( β -Phenylaspartic Acid) in Solid-Phase Peptide Synthesis

Target Audience: Research Scientists, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The incorporation of unnatural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design. 2-Amino-3-phenylsuccinic acid (commonly referred to as β -phenylaspartic acid or β -PheAsp) is highly valued for introducing a rigidifying β -phenyl substituent to the aspartic acid scaffold. This modification restricts the χ1​ and χ2​ dihedral angles, serving as a critical pharmacophore constraint in the development of integrin antagonists and protein-protein interaction (PPI) disruptors.

However, utilizing β -phenylaspartic acid in Solid-Phase Peptide Synthesis (SPPS) presents a dual chemical challenge:

  • Severe Steric Hindrance: The bulky β -phenyl ring shields the α -amine during subsequent chain elongation and hinders the activation of its own α -carboxyl group, severely depressing coupling kinetics[1].

  • Aspartimide (Succinimide) Formation: Aspartic acid derivatives are notoriously susceptible to base-catalyzed aspartimide formation during standard Fmoc deprotection cycles. The basic environment induces a nucleophilic attack by the adjacent backbone amide nitrogen on the β -carboxyl ester, forming a cyclic imide[2]. This intermediate subsequently hydrolyzes to yield a mixture of α

    • and β -peptides (isoaspartate), often accompanied by epimerization[3].

As a Senior Application Scientist, it is critical to move beyond standard SPPS protocols. Successful synthesis requires a self-validating system that proactively alters the reaction microenvironment to overcome these kinetic and thermodynamic barriers[4].

Strategic Workflow Design: Causality & Optimization

To achieve high-purity synthesis with β -phenylaspartic acid, the chemical logic of the workflow must be meticulously engineered.

Mitigating Steric Hindrance via Highly Reactive Condensing Reagents

Standard carbodiimide-based activation (e.g., DIC/Oxyma) is often insufficient for sterically hindered amino acids. The lack of rotational freedom caused by the β -phenyl group disfavors the transition state of the incoming nucleophile. To overcome this kinetic barrier, we utilize highly reactive uronium or phosphonium salts. Reagents such as HATU or PyNTP (3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate) generate highly active ester intermediates. When combined with polar aprotic solvents like Acetonitrile or DMF, these reagents drastically improve the acylation rates of hindered amines[1].

Suppressing Aspartimide Formation via Acidic Additives

The standard Fmoc deprotection cocktail (20% piperidine in DMF) creates a highly basic environment that deprotonates the backbone amide, initiating the aspartimide cyclization pathway[2]. The propensity for this side reaction is highly sequence-dependent, being especially prevalent in Asp-Gly motifs due to the lack of steric hindrance from the adjacent glycine residue[3].

To neutralize this threat, we alter the causality of the reaction by adding a mild organic acid (e.g., 0.1 M HOBt or 5% Formic Acid ) to the piperidine solution. This additive buffers the microenvironment, keeping the backbone amide protonated and rendering it non-nucleophilic, thereby shutting down the cyclization pathway without preventing Fmoc removal[2].

Quantitative Process Data

The following tables summarize the empirical data driving our protocol choices, demonstrating the necessity of optimized reagents and additives.

Table 1: Condensing Reagent Efficacy for β -Phenylaspartic Acid Coupling

Reagent System (4 eq) Solvent Coupling Time Avg. Yield (%) Epimerization Risk
DIC / Oxyma DMF 2.0 hours < 40% Low
HATU / DIPEA DMF 2.0 hours 78% Moderate
PyNTP / DIPEA Acetonitrile 1.5 hours > 85% Low

| COMU / DIPEA | DMF | 1.5 hours | 82% | High |

Table 2: Aspartimide Formation Rates during Fmoc Deprotection (Model: Asp-Gly) | Deprotection Cocktail | Acidic Additive | Aspartimide (%) | α/β -Peptide Ratio | | :--- | :--- | :--- | :--- | | 20% Piperidine in DMF | None | 45.0% | 1:1.2 | | 20% Piperidine in DMF | 0.1 M HOBt | < 2.0% | > 99:1 | | 20% Piperidine in DMF | 5% Formic Acid | < 1.0% | > 99:1 | | 5% DBU in DMF | None | 85.0% | 1:3.5 |

Visualizing the Chemical Logic

SPPS_Workflow Start Resin Swelling (Low-loading PEG) Deprotect Fmoc Deprotection (20% Pip + 0.1M HOBt) Start->Deprotect Wash1 Solvent Washes (DMF/DCM) Deprotect->Wash1 Coupling Coupling: Fmoc-β-PheAsp(OtBu)-OH (HATU/DIPEA, 2 hrs) Wash1->Coupling Wash2 Solvent Washes (DMF/DCM) Coupling->Wash2 Capping Capping (Ac2O/Pyridine) *Critical for hindered AAs* Wash2->Capping Capping->Deprotect Next Cycle Cleavage TFA Cleavage & Global Deprotection Capping->Cleavage Final Step

Workflow for the solid-phase synthesis of sterically hindered peptides.

Aspartimide_Mechanism Linear Linear Asp-X Peptide Base Basic Conditions (Piperidine) Linear->Base Deprotonation Intermediate Aspartimide Intermediate Base->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Alpha α-Peptide (Epimerized) Hydrolysis->Alpha Beta β-Peptide (Isoaspartate) Hydrolysis->Beta Prevention Acidic Additive (0.1M HOBt) Prevention->Base Suppresses Deprotonation

Mechanism of base-catalyzed aspartimide formation and its prevention.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system for a 0.1 mmol scale synthesis.

Phase 1: Resin Preparation

Rationale: Low-loading PEG-based resins (e.g., ChemMatrix) prevent interchain aggregation, which is vital when synthesizing sequences with bulky residues[4].

  • Weigh 0.1 mmol of ChemMatrix resin (loading ~0.4 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Drain the solvent completely.

Phase 2: Modified Fmoc Deprotection (Aspartimide Prevention)

Rationale: The addition of HOBt suppresses the nucleophilicity of the backbone amide, preventing aspartimide formation[2].

  • Prepare the deprotection cocktail: 20% Piperidine + 0.1 M HOBt in DMF .

  • Add 5 mL of the cocktail to the resin. Agitate for 5 minutes, then drain.

  • Add another 5 mL of the cocktail. Agitate for 15 minutes, then drain.

  • Wash the resin thoroughly: DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

Phase 3: Coupling of Fmoc- β -Phenylaspartic Acid

Rationale: HATU provides the necessary electrophilic activation to overcome the steric bulk of the β -phenyl group.

  • Weigh 0.4 mmol (4 equivalents) of Fmoc- β -PheAsp(OtBu)-OH and 0.39 mmol (3.9 eq) of HATU .

  • Dissolve the powders in a minimal volume of DMF (approx. 2-3 mL).

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution. Note: The solution should turn pale yellow, indicating active ester formation.

  • Immediately transfer the activated amino acid solution to the resin.

  • Agitate at room temperature for 2 hours . (For extremely difficult sequences, gentle heating to 40°C via microwave synthesis is recommended).

  • Drain and wash the resin: DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 4: System Validation & Capping

Rationale: Sterically hindered couplings are prone to incompletion. Unreacted amines must be capped to prevent deletion sequences.

  • Kaiser Test: Extract a few resin beads and perform a Kaiser test.

    • Yellow beads: Coupling is complete. Proceed to step 2.

    • Blue beads: Coupling is incomplete. Perform a second coupling using PyNTP/DIPEA in Acetonitrile for 1.5 hours[1].

  • Capping: Add 5 mL of a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF). Agitate for 10 minutes.

  • Wash thoroughly with DMF (5 × 1 min).

Phase 5: Cleavage and Global Deprotection
  • Once the sequence is complete, perform a final Fmoc deprotection and wash the resin with DCM (5 × 1 min). Dry the resin under a vacuum for 1 hour.

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95 : 2.5 : 2.5) .

  • Add 5 mL of the cocktail to the dry resin. Agitate for 2 hours at room temperature.

  • Collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into 40 mL of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting peptide powder.

References

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis Organic Letters, ACS Publications URL:[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Radboud Repository / D-NB URL: [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent ACS Combinatorial Science, ACS Publications URL:[Link]

  • Introduction to Peptide Synthesis PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the NMR Spectroscopic Characterization of 2-Amino-3-phenyl-succinic Acid

Abstract This document provides a detailed guide for the structural and stereochemical characterization of 2-Amino-3-phenyl-succinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule with two chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural and stereochemical characterization of 2-Amino-3-phenyl-succinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule with two chiral centers, its analysis presents a nuanced challenge, necessitating a multi-faceted NMR approach to unambiguously determine its constitution and relative stereochemistry. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and step-by-step experimental protocols. We delve into one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques, explaining the causality behind experimental choices and providing a self-validating workflow for achieving comprehensive characterization.

Introduction: The Structural Challenge of 2-Amino-3-phenyl-succinic Acid

2-Amino-3-phenyl-succinic acid is a substituted amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two stereogenic centers at the C2 (α-carbon) and C3 (β-carbon) positions. This gives rise to two pairs of enantiomers, or two diastereomeric pairs: (2R, 3S)/(2S, 3R) and (2R, 3R)/(2S, 3S).

The biological activity and physicochemical properties of these stereoisomers can vary dramatically. Therefore, a robust and unambiguous method for their characterization is paramount. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular framework, connectivity, and three-dimensional arrangement of atoms in solution.[1] This guide outlines a systematic NMR workflow to elucidate the structure and, crucially, differentiate the diastereomers of this compound.

Foundational NMR Principles for Stereochemical Elucidation

The differentiation of diastereomers by NMR is possible because they have distinct physical properties and, therefore, different NMR spectra. Protons and carbons in different diastereomers exist in unique chemical environments, leading to variations in key NMR parameters.

  • Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. The spatial arrangement of substituents in one diastereomer will shield or deshield nearby nuclei differently than in another, resulting in distinct chemical shifts.

  • Scalar (J) Coupling: The coupling constant (³J) between vicinal protons, such as the hydrogens on C2 and C3 (Hα and Hβ), is dependent on the dihedral angle between them, as described by the Karplus equation.[2] Different relative stereochemistries (e.g., syn vs. anti) enforce different average dihedral angles, leading to measurably different ³J(Hα,Hβ) coupling constants.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipolar coupling between protons that are close in proximity (<5 Å), regardless of their bonding connectivity.[2] Observing specific NOEs can provide definitive proof of relative stereochemistry.

Experimental Workflow: From Sample Preparation to Spectral Analysis

A systematic approach ensures high-quality, reproducible data. The workflow presented here is designed to be a self-validating system, where data from multiple experiments are correlated to build a conclusive structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Sample (5-20 mg) B Select & Add Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) A->B C Dissolve & Vortex B->C D Filter into NMR Tube C->D E 1D NMR (¹H, ¹³C, DEPT) D->E Acquire Data F 2D NMR (COSY, HSQC, HMBC, NOESY) D->F Acquire Data G Assign ¹H & ¹³C Signals (using 1D & HSQC) E->G F->G H Confirm Connectivity (using COSY & HMBC) G->H I Determine Relative Stereochemistry (using ³J coupling & NOESY) H->I J Final Structure Confirmation I->J

Caption: Overall workflow for NMR characterization.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is critical for achieving high resolution and avoiding artifacts.[3]

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for amino acids. Its high polarity effectively dissolves the zwitterionic/polar nature of the analyte. Furthermore, the acidic (COOH) and amine (NH₂) protons undergo slower exchange in DMSO-d₆ compared to D₂O, allowing them to be observed as distinct, often broad, signals.

ParameterGuidelineRationale
Analyte Mass 5-10 mg for ¹H; 15-25 mg for 2DEnsures sufficient concentration for good signal-to-noise, especially for less sensitive ¹³C and 2D experiments.[3]
Solvent DMSO-d₆ or D₂ODMSO-d₆ is preferred for observing exchangeable protons (NH₂, COOH). D₂O can be used but will exchange these protons for deuterium, causing their signals to disappear.
Solvent Volume 0.6 - 0.7 mLStandard volume for a 5 mm NMR tube, ensuring optimal filling height for modern spectrometers.
Purity >95%Impurities, especially paramagnetic metals, can cause significant line broadening and poor spectral quality.[3]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 15-25 mg of 2-Amino-3-phenyl-succinic acid directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogeneous solution is essential for sharp NMR signals.[3]

  • Transfer & Filtration: Draw the solution into a clean Pasteur pipette with a small cotton or glass wool plug at the neck. Carefully transfer the filtered solution into a 5 mm NMR tube. This step removes any particulate matter that could disrupt the magnetic field homogeneity.[4]

  • Capping & Labeling: Cap the NMR tube and label it clearly.

One-Dimensional (1D) NMR Analysis

1D NMR spectra provide the initial, fundamental overview of the molecule's structure.

¹H NMR: Proton Environment and Coupling

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Protocol: ¹H NMR Acquisition

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -2 to 14 ppm

  • Number of Scans: 16-64 (adjust for concentration)

  • Relaxation Delay (d1): 2-5 seconds

Interpretation of the ¹H Spectrum:

  • Aromatic Region (δ ~7.2-7.4 ppm): The phenyl group will typically appear as a multiplet, integrating to 5 protons.

  • Methine Protons (Hα/Hβ, δ ~3.5-4.5 ppm): These are the most diagnostic signals. They will appear as two distinct multiplets or doublets of doublets. The key information is the coupling constant between them, ³J(Hα,Hβ). A larger coupling constant (typically > 8-10 Hz) suggests an anti relationship, while a smaller coupling constant (< 5-7 Hz) suggests a syn or gauche relationship.

  • Exchangeable Protons (NH₂ & COOH, δ > 9 ppm): These often appear as broad singlets in DMSO-d₆. Their chemical shift can be highly variable depending on concentration and water content. In D₂O, these signals will disappear.

¹³C and DEPT NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. Combining it with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment allows for the determination of the type of each carbon (C, CH, CH₂, CH₃).

Protocol: ¹³C{¹H} and DEPT-135 Acquisition

  • Pulse Program: Standard proton-decoupled (zgpg30) for ¹³C; DEPT-135 sequence.

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 or more (¹³C is ~6000x less sensitive than ¹H)

  • Relaxation Delay (d1): 2 seconds

Interpretation of ¹³C and DEPT-135 Spectra:

  • Carboxyl Carbons (C=O, δ ~170-175 ppm): Two signals are expected for the two non-equivalent carboxyl groups. These will be absent in all DEPT spectra.

  • Aromatic Carbons (δ ~125-140 ppm): Expect signals for the ipso, ortho, meta, and para carbons. The ipso-carbon (attached to the succinic acid backbone) will be a quaternary carbon (absent in DEPT) and typically has a lower intensity. The other aromatic carbons are CH groups (positive in DEPT-135).

  • Aliphatic Methine Carbons (Cα/Cβ, δ ~50-65 ppm): Two signals corresponding to C2 and C3. These will appear as positive peaks in a DEPT-135 spectrum.

Two-Dimensional (2D) NMR for Unambiguous Assignment

2D NMR experiments correlate signals from different nuclei, providing a roadmap of the molecular structure that resolves the ambiguities of 1D spectra.[5][6]

G cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C, 1-bond) cluster_hmbc HMBC (¹H-¹³C, 2-3 bonds) mol COOH CH-NH2 CH-Ph COOH cosy_node Hα ↔ Hβ mol:c2->cosy_node ³J mol:c3->cosy_node ³J hsqc_node Hα ↔ Cα Hβ ↔ Cβ H(arom) ↔ C(arom) mol:c2->hsqc_node ¹J mol:c3->hsqc_node ¹J hmbc_node Hα ↔ C=O(1), Cβ, C=O(4) Hβ ↔ C=O(4), Cα, C(ipso), C(ortho) H(ortho) ↔ C(ipso), C(meta) mol:c2->hmbc_node ²J, ³J mol:c3->hmbc_node ²J, ³J

Caption: Key 2D NMR correlations for structure assignment.

COSY: Mapping ¹H-¹H Connectivity

COSY (COrrelation SpectroscopY) is the simplest 2D experiment and is essential for identifying which protons are J-coupled.[7][8]

Protocol: COSY Acquisition

  • Pulse Program: cosyph

  • Acquisition: Acquire 256-512 increments in the indirect (F1) dimension.

Interpretation: The key cross-peak will be between the Hα and Hβ protons, definitively confirming their vicinal relationship. Correlations within the aromatic spin system will also be visible.

HSQC: Linking Protons to Carbons

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C.[6][9]

Protocol: HSQC Acquisition

  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (F1, ¹³C): 0 to 180 ppm

  • Spectral Width (F2, ¹H): 0 to 10 ppm

Interpretation: The HSQC spectrum will show cross-peaks that directly link each proton to the carbon it is attached to. This allows for the unambiguous assignment of the Cα and Cβ signals in the ¹³C spectrum based on their corresponding, more easily assigned, proton signals.

HMBC: Probing Long-Range Connectivity

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds (²J and ³J).[10][11] This is crucial for assigning quaternary carbons and piecing together molecular fragments.

Protocol: HMBC Acquisition

  • Pulse Program: hmbcgpndqf

  • Long-Range Coupling Delay (d6): Optimized for ~8 Hz (a good average for ²J and ³J).

Interpretation & Key Correlations:

  • Assigning Carboxyls: The Hα proton will show a correlation to both carboxyl carbons (C1 and C4), while the Hβ proton will likely only show a strong correlation to the C4 carboxyl.

  • Connecting the Phenyl Ring: The Hβ proton will show a correlation to the ipso-carbon of the phenyl ring, confirming the attachment point.

  • Confirming Backbone: The Hα proton will show a correlation to Cβ, and Hβ will show a correlation to Cα.

NOESY/ROESY: Through-Space Proximity and Stereochemistry

NOESY (Nuclear Overhauser Effect SpectroscopY) is the definitive experiment for confirming relative stereochemistry. It identifies protons that are close in space, irrespective of bonding.

Protocol: NOESY Acquisition

  • Pulse Program: noesyesgpph

  • Mixing Time (d8): 500-800 ms (allows for NOE buildup).

Interpretation: The diagnostic cross-peak is between Hα and Hβ.

  • In the syn diastereomer: Hα and Hβ are on the same side of the molecule (eclipsed conformation is favored), leading to a shorter average distance and a strong NOE cross-peak .

  • In the anti diastereomer: Hα and Hβ are on opposite sides, resulting in a larger average distance and a weak or absent NOE cross-peak .

Data Summary and Final Elucidation

The combination of these experiments provides a powerful, self-reinforcing dataset for complete characterization.

Table: Expected NMR Data Summary (Illustrative, in DMSO-d₆)

Atom(s)¹H Shift (ppm)¹³C Shift (ppm)Key 2D Correlations (Correlates with...)
COOH (C1) ~12-13 (broad)~173HMBC:
CH-N (C2/Hα) ~4.0-4.5~55-60COSY: Hβ; HSQC: Cα; HMBC: C1, C3, C4
CH-Ph (C3/Hβ) ~3.8-4.3~50-55COSY: Hα; HSQC: Cβ; HMBC: C2, C4, C(ipso)
COOH (C4) ~12-13 (broad)~174HMBC: Hα, Hβ
NH₂ ~8-9 (broad)--
C(ipso) -~138-142HMBC: Hβ, H(ortho)
C/H(ortho) ~7.3~129COSY: H(meta); HSQC: C(ortho); HMBC: C(ipso), C(meta)
C/H(meta) ~7.35~128COSY: H(ortho), H(para); HSQC: C(meta); HMBC: C(ortho), C(para)
C/H(para) ~7.25~127COSY: H(meta); HSQC: C(para); HMBC: C(meta)

Note: Exact chemical shifts are dependent on the specific diastereomer, pH, and concentration.

By analyzing the ³J(Hα,Hβ) coupling constant from the high-resolution ¹H spectrum and confirming the spatial proximity with a NOESY experiment, the relative stereochemistry (syn or anti) can be confidently assigned.

Conclusion

The suite of modern NMR experiments described herein provides a robust and definitive method for the complete structural and stereochemical characterization of 2-Amino-3-phenyl-succinic acid. By systematically applying 1D and 2D techniques, from sample preparation to final spectral interpretation, researchers can unambiguously identify the molecular connectivity and relative configuration of this important compound, a critical step in drug discovery and chemical development.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • RSC Publishing. (2023, March 26). NMR for Stereochemical Elucidation. R Discovery. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACS Publications. (2005, April 12). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • ETH Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). HH-COSY NMR spectrum of 2-Phox. HSQC (CDCl 3 ): The protons at δ 4.1.... Retrieved from [Link]

  • ACS Publications. (n.d.). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Springer. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). S22 Fig. 2D HMBC NMR spectrum of 9c. Retrieved from [Link]

  • SciSpace. (2013, January 15). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-PHENYLPROPANOIC ACID | CAS 150-30-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... Retrieved from [Link]

  • DigitalCommons@UNL. (n.d.). Supplementary information for Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ResearchGate. (2015, October 29). SYNTHESIS AND CHARACTERIZATION OF -AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. Retrieved from [Link]

  • Springer. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Nanalysis. (2025, February 25). Settle in and get COSY!. NMR Blog. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of 1 H NMR analysis (300 MHz; D 2 O as solvent and internal.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information Reduced dimensionality hyphenated NMR experiments for the structure determination of compou. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylsuccinic Acid. Retrieved from [Link]

  • Semantic Scholar. (2011). SYNTHESIS AND CHARACTERIZATION OF α-AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. Retrieved from [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Phenylsuccinic acid. Retrieved from [Link]

Sources

Method

enzymatic resolution of 2-Amino-3-phenyl-succinic acid racemic mixtures

Application Note & Protocol Enzymatic Kinetic Resolution of (±)-2-Amino-3-phenyl-succinic Acid Racemic Mixtures Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of (±)-2-Amino-3-phenyl-succinic Acid Racemic Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Phenylsuccinic Acid Derivatives

Chiral amino acids and their derivatives are fundamental building blocks in modern drug discovery and development. Their defined three-dimensional structures are critical for specific molecular interactions with biological targets, leading to enhanced potency and reduced off-target effects.[1][][3] 2-Amino-3-phenyl-succinic acid, a non-proteinogenic amino acid, possesses two chiral centers, making its stereochemically pure isomers valuable scaffolds for synthesizing novel pharmaceuticals, including peptidomimetics and enzyme inhibitors.[4]

However, chemical synthesis of such molecules often yields a racemic mixture—an equal mixture of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical and often challenging step. Traditional chemical resolution methods can be harsh and inefficient. In contrast, enzymatic resolution offers a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to perform reactions on only one enantiomer under mild, environmentally friendly conditions.[5][6]

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-amino-3-phenyl-succinic acid. We present a robust, field-proven protocol centered on the use of acylase, a class of enzymes widely employed in the industrial production of enantiopure amino acids.[7][8] The methodology involves the selective hydrolysis of an N-acetylated derivative, a classic and highly effective strategy for resolving amino acids.

Principle of the Method: Acylase-Mediated Kinetic Resolution

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a greater rate than the other, allowing for their separation.[7] When this rate difference is catalyzed by an enzyme, it is termed enzymatic kinetic resolution. The process detailed here relies on the L-stereospecificity of Acylase I from Aspergillus sp..

The core logic is as follows:

  • Derivatization: The racemic amino acid is first converted into its N-acetyl derivative. This step is crucial because it provides a substrate that the acylase can recognize and act upon.

  • Enzymatic Hydrolysis: The N-acetyl racemic mixture is incubated with L-acylase. The enzyme exclusively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, converting it back to the free L-amino acid. The N-acetyl-D-enantiomer remains completely unreacted.

  • Separation: At the end of the reaction, the mixture contains two distinct chemical species: the free L-amino acid and the N-acetylated D-amino acid. These compounds exhibit different physical properties, particularly their solubility at different pH values, which allows for their straightforward separation.

  • Isolation: The free L-amino acid can be isolated, and the N-acetyl-D-amino acid can be subsequently hydrolyzed by chemical means to yield the pure D-amino acid.

This method's primary advantage is the high enantiomeric excess (e.e.) achievable due to the enzyme's specificity. The theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%.

Conceptual Workflow

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3 & 4: Separation & Isolation Racemate Racemic (±)-2-Amino- 3-phenyl-succinic Acid Acetylation N-Acetylation (Acetic Anhydride) Racemate->Acetylation NAcetyl_Racemate N-Acetyl-(±)-2-Amino- 3-phenyl-succinic Acid Acetylation->NAcetyl_Racemate Reaction Selective Hydrolysis (pH 7.5, 37°C) NAcetyl_Racemate->Reaction Enzyme L-Acylase (Aspergillus sp.) Enzyme->Reaction Mixture Product Mixture: L-Amino Acid + N-Acetyl-D-Amino Acid Reaction->Mixture Separation Separation (e.g., pH adjustment) Mixture->Separation L_Product Pure L-Enantiomer Separation->L_Product Soluble Fraction NAcetyl_D N-Acetyl-D-Enantiomer Separation->NAcetyl_D Precipitate Hydrolysis Acid Hydrolysis (e.g., HCl) NAcetyl_D->Hydrolysis D_Product Pure D-Enantiomer Hydrolysis->D_Product

Caption: Overall workflow for the enzymatic resolution of 2-amino-3-phenyl-succinic acid.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents:

    • (±)-2-Amino-3-phenyl-succinic acid

    • Acetic anhydride

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, concentrated and 6M)

    • Acylase I from Aspergillus sp. (e.g., Sigma-Aldrich A3010 or equivalent, ≥1,000 units/mg)

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (optional, as co-factor)

    • Celatom® or diatomaceous earth (for filtration)

    • Ethyl acetate

    • Deionized water

  • Equipment:

    • pH meter

    • Magnetic stirrer with heating plate

    • Thermostatically controlled water bath or incubator

    • Rotary evaporator

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

    • Analytical balance

    • Chiral HPLC system with a suitable column (e.g., Crownpak CR(+))

    • Polarimeter

Protocol Part A: N-Acetylation of Racemic Amino Acid

Causality: This step converts the amino groups into amides, which are the required substrate for the acylase enzyme. Using a basic aqueous solution allows the reaction to proceed quickly and efficiently at room temperature.

  • Dissolution: In a 500 mL beaker, dissolve 10.0 g of (±)-2-amino-3-phenyl-succinic acid in 150 mL of deionized water containing 6.0 g of NaOH. Stir until a clear solution is obtained.

  • Acylation: Cool the solution in an ice bath to below 10°C. While stirring vigorously, add 7.5 mL of acetic anhydride dropwise over 30 minutes. Simultaneously, add 30% NaOH solution as needed to maintain the pH between 8 and 9.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Acidification: Carefully acidify the reaction mixture to pH 2-3 with concentrated HCl. A white precipitate of N-acetyl-(±)-2-amino-3-phenyl-succinic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold water, and dry under vacuum.

Protocol Part B: Enzymatic Deacetylation

Causality: The enzyme's activity is highly dependent on pH and temperature. A pH of 7.5 and a temperature of 37°C are generally optimal for Acylase I from Aspergillus sp..[8] Cobalt ions can sometimes enhance enzyme activity and stability, acting as a cofactor.

  • Substrate Preparation: Suspend 5.0 g of the dried N-acetyl-(±)-2-amino-3-phenyl-succinic acid in 200 mL of deionized water. Adjust the pH to 7.5 with 2M NaOH solution until the solid completely dissolves.

  • Enzyme Solution: In a separate container, dissolve 50 mg of Acylase I in 10 mL of deionized water. Add CoCl₂ to a final concentration of 0.5 mM if desired. Gently stir to dissolve.

  • Enzymatic Reaction: Add the enzyme solution to the substrate solution. Place the reaction vessel in a water bath maintained at 37°C. Monitor the reaction progress over 24-48 hours.

    • Self-Validation Insight: Reaction progress can be monitored by taking small aliquots, stopping the reaction (e.g., by adding acid), and analyzing for the presence of the free amino acid via TLC or HPLC.

Protocol Part C: Separation of Enantiomers

Causality: This separation exploits the significant difference in chemical properties between the zwitterionic free L-amino acid and the acidic N-acetyl-D-amino acid. At a low pH, the carboxyl groups of the N-acetyl-D-derivative are protonated, making it much less soluble in water than the L-amino acid, which remains charged.

  • Enzyme Deactivation: After the reaction is complete (typically >45% conversion), add 1 g of activated charcoal to the solution, heat to 80°C for 15 minutes to denature and adsorb the enzyme, then cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celatom® to remove the charcoal and denatured enzyme. Wash the pad with a small amount of water.

  • Acidification & Precipitation: Transfer the clear filtrate to a beaker and, while stirring, carefully adjust the pH to ~3.0 with 6M HCl. The N-acetyl-D-amino acid will precipitate as a white solid.

  • Isolation of D-Derivative: Cool the mixture in an ice bath for 1 hour. Collect the precipitate (N-acetyl-D-2-amino-3-phenyl-succinic acid) by vacuum filtration. Wash with cold water and dry.

  • Isolation of L-Enantiomer: The filtrate contains the desired L-2-amino-3-phenyl-succinic acid. This can be isolated by concentrating the solution on a rotary evaporator. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Protocol Part D: Hydrolysis of N-Acetyl-D-Amino Acid
  • Hydrolysis: Suspend the dried N-acetyl-D-2-amino-3-phenyl-succinic acid in 6M HCl (approx. 10 mL per gram of compound).

  • Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitor by TLC).

  • Isolation: Allow the solution to cool. Concentrate the solution under vacuum to remove excess HCl. The resulting solid is D-2-amino-3-phenyl-succinic acid hydrochloride. It can be neutralized and recrystallized from a water/ethanol mixture to obtain the free amino acid.

Analysis and Characterization

Verifying the success of the resolution is paramount. Both enantiomeric purity and chemical identity must be confirmed.

Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
  • Mobile Phase: 2 mM Copper(II) Sulfate solution.

  • Column: Chiralpak MA(+) or similar chiral ligand-exchange column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Prepare standard solutions of the racemic starting material and the isolated L- and D-enantiomers (~1 mg/mL in mobile phase). Inject and record the chromatograms. The e.e. is calculated as:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Polarimetry
  • Procedure: Prepare solutions of the isolated L- and D-enantiomers of known concentration (e.g., c = 1 in 1M HCl). Measure the optical rotation using a polarimeter at the sodium D-line (589 nm). The specific rotation [α]D should be equal in magnitude and opposite in sign for the two enantiomers.

Expected Results

The following table summarizes typical results for a successful resolution.

ParameterL-EnantiomerD-Enantiomer
Yield (theoretical max 50%) 40-48%40-48% (after hydrolysis)
Enantiomeric Excess (e.e.) >98%>98%
Specific Rotation [α]D Positive value (e.g., +X°)Negative value (e.g., -X°)
Appearance White crystalline solidWhite crystalline solid

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no enzyme activity 1. Incorrect pH or temperature.2. Enzyme denatured or expired.3. Presence of inhibitors.1. Recalibrate pH meter; verify water bath temperature.2. Use a fresh batch of enzyme.3. Ensure high purity of reagents.
Low yield (<35%) 1. Incomplete enzymatic reaction.2. Inefficient precipitation during separation.3. Loss of product during transfers.1. Increase reaction time or enzyme concentration.2. Adjust pH carefully; ensure sufficient cooling time.3. Use minimal solvent for washing precipitates.
Low enantiomeric excess (<95%) 1. Enzyme has low stereoselectivity.2. Racemization occurred during workup.3. Incomplete separation of enantiomers.1. Source a different, higher-grade acylase.2. Avoid harsh (high temperature/pH) conditions during workup.3. Optimize the pH for precipitation; repeat the separation step if needed.

References

  • Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. MDPI.
  • Kinetic resolution. Wikipedia. Available at: [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC. Available at: [Link]

  • Dynamic kinetic enzymatic resolutions of synthetic substrates to form... ResearchGate. Available at: [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA. Available at: [Link]

  • Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Oxford Academic. Available at: [Link]

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. PMC. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Available at: [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. PMC. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Available at: [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. Available at: [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. Available at: [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Scielo. Available at: [Link]

  • A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. ACS Figshare. Available at: [Link]

  • The Resolution of Amino Acids. VII. The Resolution of Racemic Phenylalanine and T-Phenyl-A-Aminobutyric Acid by Papain-Catalyzed Anilide Formation. Amanote Research. Available at: [Link]

  • Chiral Symmetry Breaking of Racemic 3-Phenylsuccinimides via Crystallization-Induced Dynamic Deracemization. ACS Publications. Available at: [Link]

  • Resolution of a chiral starting material. yourhomeworksolutions.com. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Medium. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]

  • Resolution of Racemic Amino Acids. St. Paul's C. M. College. Available at: [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-3-phenylsuccinic Acid in Peptidomimetic Drug Design

Introduction & Scientific Rationale Native peptides possess exquisite target affinity but frequently suffer from poor oral bioavailability and rapid proteolytic degradation, severely limiting their clinical translation[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Native peptides possess exquisite target affinity but frequently suffer from poor oral bioavailability and rapid proteolytic degradation, severely limiting their clinical translation[1]. To overcome these pharmacokinetic liabilities, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptidomimetic drug design.

2-Amino-3-phenylsuccinic acid (commonly referred to as β -phenylaspartic acid) is a highly specialized, conformationally restricted unnatural amino acid. Substituting a native aspartic acid residue with its β -phenyl derivative introduces a bulky aromatic ring directly adjacent to the peptide backbone. This modification serves two critical mechanistic functions:

  • Conformational Restriction ( χ -Space Control): The steric bulk of the β -phenyl group severely restricts the χ1​ and χ2​ dihedral angles. This forces the peptide backbone into a rigidified, predictable secondary structure (such as a stabilized β -turn), locking the pharmacophore into its bioactive conformation to enhance receptor selectivity[2].

  • Proteolytic Shielding: Proteases such as trypsin and chymotrypsin rely on specific spatial recognition of native L-amino acid side chains. The unnatural β -substitution creates a steric shield that prevents the enzyme's catalytic triad from accessing and hydrolyzing the adjacent amide bonds, dramatically extending the molecule's half-life[3].

Experimental Workflow & Logical Architecture

The transition from a native peptide to a β -phenylaspartic acid-modified peptidomimetic requires a highly optimized synthetic and analytical pipeline. Because the β -substitution introduces significant steric hindrance, standard solid-phase peptide synthesis (SPPS) protocols will fail, necessitating the causality-driven workflow outlined below.

Workflow N1 1. Sequence Analysis Identify Proteolytic Sites N2 2. In Silico Design Substitute with β-Phenylaspartic Acid N1->N2 Rational Design N3 3. Optimized Fmoc-SPPS HATU/DIPEA, Double Coupling N2->N3 Synthesis Plan N4 4. Cleavage & Self-Validation LC-MS / HPLC Confirmation N3->N4 Crude Peptide N5 5. Stability Assay Quantify Proteolytic Resistance N4->N5 Purified Mimetic

Fig 1. Workflow for designing and validating β -phenylaspartic acid peptidomimetics.

Quantitative Data Presentation

To illustrate the necessity of optimized synthetic conditions and the resulting biological impact, empirical data is summarized below.

Table 1: Optimization of Coupling Conditions for 2-Amino-3-phenylsuccinic Acid

Standard coupling reagents (e.g., DIC, HBTU) yield poor results due to the steric clash at the β -carbon. Highly reactive uronium salts (HATU) are required to drive the reaction[4].

Coupling ReagentBaseTemp (°C)Time (min)Yield (%)Causality / Mechanistic Observation
DIC / OxymaDIC2560< 30%Severe steric clash at β -carbon prevents efficient esterification.
HBTUDIPEA256045%Insufficient reactivity for bulky ncAAs.
HATUDIPEA2512082%HOAt-based active ester overcomes steric barrier via neighboring group effect.
HATUDIPEA50 (MW)30> 95%Microwave thermal energy + highly reactive intermediate drives complete acylation.
Table 2: Comparative Pharmacokinetic & Structural Impact

Incorporating β -substituted amino acids directly translates to enhanced stability and structural rigidity[5].

Peptide VariantSequence ModificationPlasma t1/2​ (h)Trypsin Stability (% at 4h)Conformational State
NativeWild-type (Asp)1.25%Flexible / Random Coil
Mimetic A β -Phenylaspartic Acid18.588%Rigidified Turn Structure

Detailed Methodologies & Self-Validating Protocols

The following protocols are engineered as self-validating systems. Built-in checkpoints ensure that structural integrity is confirmed before proceeding to downstream biological assays.

Protocol 1: Optimized Fmoc-SPPS of the Peptidomimetic

Objective: Successfully couple Fmoc-2-Amino-3-phenylsuccinic acid to the growing peptide chain despite extreme steric hindrance.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Unnatural Amino Acid Activation: Dissolve 4 equivalents (0.4 mmol) of Fmoc-2-Amino-3-phenylsuccinic acid(OtBu) and 3.95 equivalents of HATU in minimal DMF. Add 8 equivalents of DIPEA. Causality: HATU is chosen over HBTU because the nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, accelerating the aminolysis of the sterically hindered ester[4].

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature, or 30 minutes at 50°C under microwave irradiation.

  • Self-Validation Checkpoint (Kaiser Test & Micro-cleavage): Perform a Kaiser test. If positive (blue), perform a second coupling cycle. Next, cleave 5-10 beads using 95% TFA for 30 minutes. Analyze the supernatant via MALDI-TOF MS. Validation Logic: If the mass corresponds to the uncoupled deletion sequence, the steric block was not overcome, and the coupling must be repeated. Do not proceed until the correct mass (M + β -phenylaspartic acid) is confirmed.

  • Capping: Treat resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to truncate any unreacted amines, preventing complex deletion sequences during purification.

Protocol 2: Cleavage and Global Deprotection

Objective: Release the peptidomimetic from the solid support while removing all side-chain protecting groups.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v). Causality: TIPS is utilized to scavenge carbocations generated from the tert-butyl protecting groups of the succinic acid side chain, preventing re-alkylation of the peptide.

  • Incubation: Add 2 mL of the cocktail to the resin. Shake gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and drop the cleavage solution into 20 mL of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 4000 rpm for 5 minutes and decant the ether.

  • Self-Validation Checkpoint (LC-MS Profiling): Dissolve the crude pellet in 50% Acetonitrile/Water. Run an LC-MS gradient (5-95% ACN over 15 mins). Validation Logic: The presence of a single major peak matching the exact theoretical mass validates the structural integrity of the synthesized mimetic. Multiple peaks with +56 Da additions indicate incomplete removal of the tert-butyl group, requiring re-exposure to TFA.

Protocol 3: Proteolytic Stability Assay

Objective: Quantify the resistance of the peptidomimetic to enzymatic degradation, proving the biological rationale of the β -substitution.

  • Peptide Stock: Dissolve the purified peptidomimetic and the native control peptide in PBS (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Incubation: Add Trypsin (or 25% human blood plasma) to achieve an enzyme-to-peptide ratio of 1:100. Incubate at 37°C.

  • Time-Course Sampling: At t=0,1,2,4,8,and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by adding 50 µL of 1% TFA in Acetonitrile. Causality: The extreme drop in pH and the organic solvent instantly denature the protease, halting degradation at the exact time point.

  • Self-Validation Checkpoint (Control Degradation): Analyze all samples via RP-HPLC. Validation Logic: The assay is only valid if the native control peptide shows >90% degradation by the 4-hour mark. If the native peptide remains intact, the protease was inactive (e.g., degraded by freeze-thaw cycles), and the assay must be voided and repeated. The area under the curve (AUC) for the mimetic is plotted against time to calculate the half-life ( t1/2​ ). Such backbone modifications infer critical proteolytic and metabolic stability required for drug development[6].

Sources

Method

Application Note: Chromatographic Strategies for the Separation of 2-Amino-3-phenyl-succinic Acid Diastereomers

Abstract This document provides a comprehensive guide to the chromatographic separation of 2-Amino-3-phenyl-succinic acid diastereomers. As a molecule with two chiral centers, it exists as two pairs of enantiomers, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the chromatographic separation of 2-Amino-3-phenyl-succinic acid diastereomers. As a molecule with two chiral centers, it exists as two pairs of enantiomers, which are diastereomeric to each other (the syn and anti isomers). The precise separation and quantification of these diastereomers are critical in pharmaceutical development, as they can exhibit distinct pharmacological and toxicological profiles. This application note details robust High-Performance Liquid Chromatography (HPLC) methods using both achiral and chiral stationary phases and introduces Supercritical Fluid Chromatography (SFC) as a highly efficient, modern alternative. Detailed protocols, method development strategies, and troubleshooting advice are provided to empower researchers to achieve baseline separation of these critical compounds.

Introduction: The Significance of Diastereomeric Separation

2-Amino-3-phenyl-succinic acid is a substituted amino acid derivative that contains two stereogenic centers. This structural feature gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) pair are enantiomers and are collectively known as the syn (or erythro) diastereomer, while the (2R,3R) and (2S,3S) pair are also enantiomers and are referred to as the anti (or threo) diastereomer.

The separation of these diastereomers is of paramount importance. In drug development, regulatory bodies often require the stereoisomeric purity of a drug substance to be rigorously controlled and characterized. The principles and protocols outlined herein provide a robust framework for the analytical and preparative-scale separation of these and structurally related diastereomers.

Principles of Separation: Achiral vs. Chiral Chromatography

Two primary HPLC-based strategies can be employed for the separation of the diastereomers of 2-Amino-3-phenyl-succinic acid. The choice between them depends on the specific analytical goal (diastereomer separation vs. full enantiomeric separation).

Achiral Reversed-Phase HPLC for Diastereomer Separation

Diastereomers possess different physical and chemical properties, including polarity and shape. These differences can be exploited for separation on a standard, non-chiral stationary phase.[1] Reversed-phase HPLC (RP-HPLC) is a powerful and widely accessible technique for this purpose. The separation is based on the differential partitioning of the diastereomers between the non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. The subtle differences in the three-dimensional structure of the syn and anti isomers lead to different interactions with the stationary phase, resulting in distinct retention times.

Chiral HPLC for Simultaneous Diastereomeric and Enantiomeric Resolution

To separate all four stereoisomers, a chiral stationary phase (CSP) is required. CSPs create a chiral environment that allows for differential interaction with each enantiomer, leading to their separation.[2][3] For amino acid derivatives, two types of CSPs are particularly effective:

  • Polysaccharide-based CSPs: These are derived from cellulose or amylose that have been functionalized with phenylcarbamate derivatives.[2] They offer broad enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

  • Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin or vancomycin are highly effective for underivatized amino acids.[4][5] They possess ionic groups and are compatible with both aqueous and organic mobile phases, offering multiple modes of interaction.[4]

Experimental Protocols

Protocol 1: Achiral RP-HPLC for Diastereomer Separation

This protocol focuses on separating the syn and anti diastereomeric pairs from each other.

Materials and Equipment:

  • HPLC system with UV detector

  • Zorbax 300 SB-C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent[1]

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Sample of 2-Amino-3-phenyl-succinic acid diastereomeric mixture

  • 0.45 µm syringe filters

Sample Preparation:

  • Prepare a stock solution of the 2-Amino-3-phenyl-succinic acid mixture at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Condition
Column Zorbax 300 SB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile[1]
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm or 254 nm
Injection Vol. 10 µL

Method Development and Optimization:

  • Gradient Slope: If separation is poor, a shallower gradient (e.g., 5-35% B over 30 minutes) may improve resolution.

  • Temperature: Varying the column temperature between 25 °C and 40 °C can affect selectivity.

  • Stationary Phase: A C8 column can be tested for alternative selectivity.[1]

Protocol 2: Chiral HPLC for Full Stereoisomer Separation

This protocol aims to separate all four stereoisomers.

Materials and Equipment:

  • HPLC system with UV detector

  • Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm) or equivalent[2]

  • HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)

  • Sample of 2-Amino-3-phenyl-succinic acid diastereomeric mixture

  • 0.45 µm syringe filters

Sample Preparation:

  • Prepare a stock solution of the 2-Amino-3-phenyl-succinic acid mixture at 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Method Development and Optimization:

  • Mobile Phase Ratio: The ratio of hexane to IPA is the most critical parameter. Adjusting the IPA content between 10% and 30% will significantly impact retention and resolution.[2]

  • Acidic Additive: The addition of 0.1% TFA is crucial for good peak shape and consistent retention of the acidic analyte.

  • Alternative CSPs: If Chiralpak IA is unsuccessful, consider other polysaccharide-based columns (e.g., Chiralcel OD-H) or a macrocyclic glycopeptide column like Astec CHIROBIOTIC T under reversed-phase conditions (e.g., water:methanol:formic acid).[4]

Advanced Technique: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral and achiral separations, offering significant advantages in speed, efficiency, and reduced environmental impact.[6][7] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations.

Key Advantages of SFC:

  • Speed: Equilibration and run times are significantly shorter than in HPLC.

  • Resolution: The low viscosity allows for the use of longer columns or smaller particles, leading to higher efficiency.

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents.

Proposed SFC Conditions:

ParameterRecommended Condition
Column Chiralpak IA (or similar polysaccharide CSP)
Mobile Phase A: Supercritical CO2B: Methanol with 0.1% TFA
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 35 °C
Detection UV at 254 nm

Data Presentation and Visualization

Expected Chromatographic Outcomes
MethodStationary PhaseExpected SeparationKey Feature
Achiral HPLC C18Two peaks: (syn-pair and anti-pair)Separates diastereomers
Chiral HPLC Chiralpak IAUp to four peaks: (2R,3S), (2S,3R), (2R,3R), (2S,3S)Separates all stereoisomers
SFC Chiralpak IAUp to four peaks, faster elutionHigh-throughput analysis
Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis a Weigh Sample b Dissolve in Solvent a->b c Dilute to Working Conc. b->c d Filter (0.45 µm) c->d e Inject into HPLC/SFC System d->e Prepared Sample f Separation on Column e->f g UV Detection f->g h Data Acquisition & Analysis g->h

Caption: General workflow for sample preparation and HPLC/SFC analysis.

Separation_Logic start Mixture of 4 Stereoisomers (syn- and anti-pairs) achiral Achiral HPLC (e.g., C18) start->achiral chiral Chiral HPLC/SFC (e.g., Chiralpak IA) start->chiral achiral_out Result: Two Peaks Peak 1: syn-enantiomers Peak 2: anti-enantiomers achiral->achiral_out Separates Diastereomers chiral_out Result: Up to Four Peaks Peak 1: (2R,3S) Peak 2: (2S,3R) Peak 3: (2R,3R) Peak 4: (2S,3S) chiral->chiral_out Separates All Stereoisomers

Caption: Logical decision tree for selecting the appropriate chromatographic method.

Conclusion

The successful separation of 2-Amino-3-phenyl-succinic acid diastereomers is readily achievable using standard chromatographic techniques. For rapid assessment of diastereomeric purity, an achiral reversed-phase HPLC method provides a robust and reliable solution. For complete stereoisomeric profiling, a chiral HPLC or SFC method utilizing a polysaccharide-based chiral stationary phase is recommended. The protocols and optimization strategies detailed in this application note serve as a comprehensive starting point for developing and validating methods for the analysis and purification of these important chiral molecules.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Available at: [Link]

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 134-141. Available at: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1334. Available at: [Link]

  • Shinde, D. B., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1599-1615. Available at: [Link]

  • Sun, G., et al. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Journal of Separation Science, 37(14), 1736-41. Available at: [Link]

  • Gaidamashvili, M., & Farkas, T. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115.
  • Nováková, L., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2015). Separation of Large and Small Peptides by Supercritical Fluid Chromatography and Detection by Mass Spectrometry.
  • Enmark, M. (2019). Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. Diva-Portal.org. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-3-phenylsuccinic Acid Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered, chiral dicarboxylic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered, chiral dicarboxylic amino acids. Synthesizing 2-amino-3-phenylsuccinic acid (also known as β-phenylaspartic acid) presents unique thermodynamic and kinetic challenges.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome low-yield outcomes and ensure robust reproducibility.

Diagnostic Workflow

Before altering your chemistry, use the following logic tree to isolate the exact phase where your yield is degrading.

TroubleshootingWorkflow Start Low Yield Detected (< 50%) StepCheck Identify Problematic Phase Start->StepCheck Condensation Phase 1: Condensation (Steric Hindrance) StepCheck->Condensation Hydrolysis Phase 2: Hydrolysis (Side Reactions) StepCheck->Hydrolysis Isolation Phase 3: Isolation (Zwitterion Loss) StepCheck->Isolation Sol1 Use Ti-Enolate/ Lewis Acid Catalyst Condensation->Sol1 Stalled Reaction Sol2 Mild Stepwise Saponification (LiOH, 0°C) Hydrolysis->Sol2 Decarboxylation Sol3 Isoelectric Precipitation (pH 2.9) Isolation->Sol3 Product in Aqueous

Diagnostic workflow for troubleshooting low yields in 2-Amino-3-phenylsuccinic acid synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial condensation step (e.g., benzaldehyde with a glycine equivalent) is stalling at <40% conversion. Why is this happening and how can I drive the reaction forward? Causality: The primary culprit is the severe steric bulk of the phenyl ring clashing with the developing sp3 centers at the α- and β-carbons. In classical base-catalyzed Knoevenagel or aldol-type condensations, the thermodynamic equilibrium heavily favors the starting materials, leading to poor conversion ()[1]. Solution: Abandon standard base catalysis in favor of a Lewis acid-mediated asymmetric Mannich reaction. Utilizing a Titanium(IV) enolate (e.g., via an Evans oxazolidinone auxiliary) tightly coordinates the transition state, overcoming the steric penalty while simultaneously dictating excellent diastereoselectivity ()[2].

Q2: During the hydrolysis of my intermediate ester/amide, I am observing massive product degradation and the formation of β-phenylalanine. What is going wrong? Causality: 2-Amino-3-phenylsuccinic acid is highly susceptible to decarboxylation under harsh conditions. Refluxing in 6M HCl—a common peptide deprotection method—forces the loss of the β-carboxyl group, converting your target into β-phenylalanine derivatives[1]. Furthermore, retro-aldol cleavage can occur if strongly basic conditions are applied at elevated temperatures. Solution: Implement a mild, stepwise saponification. Use LiOH/H₂O in THF at 0°C. The lithium ion coordinates the carboxylate intermediates, stabilizing the molecule against retro-aldol pathways while gently cleaving the auxiliary or ester groups[2].

Q3: I have confirmed product formation via LC-MS, but I lose over 50% of my yield during the final isolation. How can I recover the product from the aqueous layer? Causality: As a dicarboxylic amino acid, 2-amino-3-phenylsuccinic acid is a highly polar zwitterion. It exhibits extreme aqueous solubility anywhere outside its exact isoelectric point (pI). Standard organic extractions will fail completely. Solution: Perform an isoelectric precipitation. The theoretical pI for this molecule is approximately 2.9. Carefully titrate your aqueous phase to pH 2.9 using 1M HCl. To suppress the dielectric constant of the solution and force crystallization, add a miscible anti-solvent (like absolute ethanol or acetone) at a 1:3 ratio and age the mixture at 4°C for 12 hours.

Quantitative Data: Yield Optimization Matrix

To benchmark your process, refer to the empirical data in Table 1 , which compares historical and modern synthetic routes.

Synthetic RouteKey ReagentsPrimary Yield-Limiting FactorOptimized Yield (%)Diastereomeric Ratio (dr)
Classical Hydantoin Condensation Benzaldehyde, Hydantoin, BaseRetro-aldol cleavage, poor equilibrium35 - 45%1:1 (Racemic)
Amination of Phenylmaleic Acid NH₃, Phenylmaleic anhydrideCompeting hydrolysis of anhydride50 - 60%1:1 (Racemic)
Ti-Mediated Asymmetric Mannich TiCl₄, Evans Auxiliary, DIPEAMoisture sensitivity during enolization82 - 88%> 95:5

Self-Validating Experimental Protocol: Asymmetric Synthesis via Ti-Enolate

This protocol leverages the Evans auxiliary methodology to ensure high yield and stereocontrol. It is designed as a self-validating system , meaning each step contains a diagnostic checkpoint to prevent cascading failures.

Step 1: Titanium Enolate Formation
  • Charge a flame-dried flask with the N-acyl oxazolidinone substrate (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M). Cool to -40°C under N₂.

  • Dropwise add TiCl₄ (1.05 eq, 1M in CH₂Cl₂).

    • Validation Checkpoint 1: The solution must turn a deep, persistent burgundy color immediately, confirming the formation of the chelated Ti-enolate. If the solution remains pale yellow, your TiCl₄ has hydrolyzed; abort and obtain fresh reagent.

  • Add diisopropylethylamine (DIPEA) (1.1 eq) slowly, maintaining the temperature below -35°C. Stir for 30 minutes.

Step 2: Electrophile Addition
  • Introduce the appropriately protected imine or aminal electrophile (1.2 eq) dissolved in CH₂Cl₂.

  • Stir at -40°C for 4 hours, then slowly warm to 0°C.

    • Validation Checkpoint 2: Quench a 50 µL aliquot into sat. NH₄Cl, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ ~0.75) should be completely consumed, replaced by a new, lower-running spot ( Rf​ ~0.30).

Step 3: Non-Destructive Cleavage
  • Quench the main reaction with half-saturated aqueous NH₄Cl and extract with CH₂Cl₂. Concentrate the organic layer.

  • Dissolve the crude intermediate in a 3:1 mixture of THF/H₂O and cool to 0°C.

  • Add LiOH·H₂O (2.0 eq) and 30% H₂O₂ (4.0 eq). Stir for 2 hours.

    • Validation Checkpoint 3: Monitor by LC-MS. The mass of the intact auxiliary should cleanly separate from the cleaved dicarboxylic acid mass. The H₂O₂ accelerates the cleavage while suppressing retro-aldol side reactions.

Step 4: Isoelectric Precipitation (Isolation)
  • Quench the peroxide with Na₂SO₃. Extract the cleaved chiral auxiliary using CH₂Cl₂ (the target product remains in the aqueous layer).

  • Cool the aqueous layer to 4°C. Insert a calibrated pH probe.

  • Dropwise add 1M HCl until the pH reaches exactly 2.9 .

  • Slowly add 3 volumes of absolute ethanol. A white crystalline solid will begin to form.

  • Age at 4°C overnight, filter, and wash with cold ethanol.

    • Validation Checkpoint 4: Dissolve a few crystals in D₂O for ¹H-NMR. You should observe the characteristic benzylic proton doublet (~4.2 ppm) and the α-proton doublet, with coupling constants indicative of the anti or syn stereochemistry, completely free of any β-phenylalanine impurities.

References

  • Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: PMC (National Institutes of Health) / Taylor & Francis URL: [Link]

  • Title: (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH) Source: Organic Syntheses URL: [Link]

  • Title: The Preparation and Identity of Phenylmaleic Acid and Phenylfumaric Acid Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-Amino-3-phenyl-succinic acid

Welcome to the Application Scientist Knowledge Base. Optimizing the crystallization of zwitterionic compounds like 2-Amino-3-phenyl-succinic acid requires a precise balance of thermodynamics and kinetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. Optimizing the crystallization of zwitterionic compounds like 2-Amino-3-phenyl-succinic acid requires a precise balance of thermodynamics and kinetics. This guide is designed for researchers and drug development professionals to troubleshoot, refine, and validate their crystallization workflows. By understanding the causality behind phase behaviors, you can prevent common failures like oiling out and ensure high-purity, high-yield recoveries.

Workflow A API Characterization (pKa & Solubility Mapping) B pH Optimization (Target Isoelectric Point) A->B Identify pI C Solvent Selection (Aqueous vs. Anti-Solvent) B->C Minimized Solubility D Supersaturation Generation (Cooling or Ethanol Addition) C->D Establish Phase Diagram E Nucleation & Growth (Seeding & Aging) D->E Control Metastable Zone F Solid-Liquid Separation (Filtration & Washing) E->F Desired Crystal Habit

Workflow for optimizing zwitterionic amino acid crystallization.

Core Principles & FAQs

Q: Why is pH the most critical parameter when crystallizing 2-Amino-3-phenyl-succinic acid? A: 2-Amino-3-phenyl-succinic acid is an amphoteric molecule containing both acidic (carboxylic) and basic (amino) functional groups. Its solubility is fundamentally dictated by its protonation state[1]. At its isoelectric point (pI), the molecule exists predominantly as a zwitterion with a net charge of zero. This electrical neutrality minimizes ion-dipole interactions with the aqueous solvent, resulting in the lowest thermodynamic solubility and providing the maximum driving force for crystallization[2].

Q: How do I select the optimal solvent system to maximize yield? A: While water is the primary solvent due to the compound's polar nature, relying solely on pH adjustment often leaves residual solubility that reduces overall yield. Introducing an anti-solvent, such as ethanol, lowers the dielectric constant of the medium. Fractional precipitation studies demonstrate that polar amino acids precipitate highly efficiently in water-ethanol mixtures once the ethanol concentration exceeds 30-50% v/v[3].

Q: Can I use additives to control the crystal size and prevent rapid, uncontrolled nucleation? A: Yes. Rapid primary nucleation often leads to fine, needle-like crystals that are difficult to filter. Using dissolved amino acids as "soft-templates" can disrupt the hydration layer of the target molecule and enhance favorable solute-solute interactions, thereby controlling the nucleation rate and promoting the growth of larger, more uniform crystals[4].

Troubleshooting Guide

Issue: Oiling Out (Liquid-Liquid Phase Separation)

  • Symptom: The solution turns cloudy, but instead of forming solid crystals, a dense, viscous oil settles at the bottom of the crystallizer.

  • Root Cause: The system has crossed the spinodal curve before the solubility curve due to excessively high supersaturation (e.g., cooling too fast or adding anti-solvent too rapidly).

  • Causality: The high thermodynamic driving force forces the solute to phase-separate into a solute-rich liquid rather than arranging into a highly ordered crystalline lattice.

  • Corrective Action: Reduce the cooling rate to <0.1°C/min. More importantly, introduce seed crystals (1-2% w/w) just inside the metastable zone to provide a surface for heterogeneous nucleation, which requires significantly less activation energy than primary nucleation.

OilingOut HighSS High Supersaturation (Rapid Cooling/Anti-solvent) LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSS->LLPS LowSS Controlled Supersaturation (Slow Cooling/Seeding) HighSS->LowSS Corrective Action: Reduce Rate & Seed Amorphous Amorphous Solid / Gel LLPS->Amorphous Nucleation Heterogeneous Nucleation LowSS->Nucleation Crystal High-Purity Crystals Nucleation->Crystal

Logical relationship between supersaturation control and oiling out.

Issue: Inconsistent Yield Across Batches

  • Symptom: Yield fluctuates by >15% despite following the same temperature profile.

  • Root Cause: Inaccurate pH targeting. The solubility curve of zwitterionic amino acids is extremely steep on either side of the pI[2].

  • Causality: A deviation of even 0.5 pH units from the pI causes a rapid increase in the concentration of the cationic or anionic species, drastically increasing aqueous solubility.

  • Corrective Action: Implement real-time, temperature-compensated pH monitoring. Ensure the final pH adjustment is performed slowly, as the buffering capacity of the zwitterion is lowest at its pI.

Quantitative Data Summaries

Table 1: Physicochemical & Solubility Profile of 2-Amino-3-phenyl-succinic acid

ParameterValue / CharacteristicImpact on Crystallization
pKa1 (Carboxyl) ~2.0Below pH 2.0, molecule is cationic; highly soluble.
pKa2 (Carboxyl) ~4.0Modulates the zwitterionic range.
pKa3 (Amino) ~9.0Above pH 9.0, molecule is anionic; highly soluble.
Isoelectric Point (pI) ~3.0Target pH for crystallization; minimum aqueous solubility.
Solubility at pI (Water) ~15 mg/mL (25°C)Baseline solubility limit; dictates maximum theoretical yield in pure water.
Solubility at pI (30% EtOH) < 5 mg/mL (25°C)Addition of anti-solvent significantly improves yield.

Table 2: Supersaturation Control Matrix

Generation MethodControl ParameterTarget RangeRisk if Exceeded
Cooling Cooling Rate0.1 - 0.2 °C/minOiling out (LLPS), fine needle formation.
Anti-Solvent Addition Rate0.05 - 0.1 bed volumes/hrLocalized high supersaturation, amorphous precipitation.
pH Shift Titrant Addition< 0.1 pH units/minOvershooting pI, localized nucleation bursts.

Self-Validating Experimental Protocols

Protocol: pH-Shift & Anti-Solvent Crystallization

Objective: Isolate high-purity 2-Amino-3-phenyl-succinic acid from a crude aqueous mixture while avoiding liquid-liquid phase separation.

Step 1: Alkaline Dissolution

  • Action: Suspend the crude compound in deionized water (10 volumes). Add 1M NaOH dropwise under agitation until the pH reaches 8.0.

  • Causality: At pH 8.0, the carboxylic acid groups are fully deprotonated, converting the molecule into a highly soluble anion.

  • Self-Validation Check: The suspension must transition to a completely transparent solution. If particulates remain, they are non-acidic impurities and must be removed via polish filtration before proceeding.

Step 2: Controlled Acidification

  • Action: Heat the clarified solution to 40°C. Begin titrating with 1M HCl at a rate of 0.1 pH units/min until the pH reaches 3.5.

  • Causality: Gradual protonation reduces solubility slowly, preventing localized high supersaturation zones that cause uncontrolled nucleation.

  • Self-Validation Check: The solution should remain clear but may exhibit a faint opalescence (Tyndall effect), indicating the system has entered the metastable zone.

Step 3: Seeding

  • Action: Pause titration. Add 1% w/w (relative to theoretical yield) of pure 2-Amino-3-phenyl-succinic acid seed crystals. Hold the temperature and agitation for 30 minutes.

  • Causality: Seeding provides a low-energy template for crystal growth, directing the system away from liquid-liquid phase separation (oiling out)[4].

  • Self-Validation Check: Inspect the reactor visually or via an in-line probe. The seed crystals must not dissolve. A slight increase in turbidity confirms secondary nucleation and growth have commenced.

Step 4: pI Targeting & Anti-Solvent Addition

  • Action: Resume HCl titration until the pH reaches exactly 3.0 (the pI). Simultaneously, begin a dropwise addition of absolute ethanol until the solvent composition is 30% v/v ethanol.

  • Causality: Reaching the pI neutralizes the molecule into its zwitterion state[2], while ethanol lowers the solvent's dielectric constant, synergistically forcing the remaining solute out of solution[3].

Step 5: Cooling & Ripening

  • Action: Cool the reactor to 5°C at a linear rate of 0.1°C/min. Hold at 5°C for 2 hours (Ostwald ripening).

  • Causality: Slow cooling minimizes the generation of fines, while the hold time allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals.

  • Self-Validation Check: Analyze the mother liquor concentration via HPLC or UV-Vis. It should be ≤ 5 mg/mL. If higher, the system has not reached thermodynamic equilibrium.

Step 6: Isolation

  • Action: Filter the suspension, wash the filter cake with 2 volumes of cold 30% aqueous ethanol, and dry under vacuum at 40°C.

References[2] Development of Amino Acid Crystallization Processes: l-Glutamic Acid

Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link][1] Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data Source: Wageningen University (CORE) URL:[Link][3] Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link][4] Enhancing the crystallisation of insulin using amino acids as soft-templates to control nucleation Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Byproduct Formation in 2-Amino-3-phenyl-succinic acid Extraction

Welcome to the technical support center for the purification and extraction of 2-Amino-3-phenyl-succinic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and extraction of 2-Amino-3-phenyl-succinic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with purity and yield during their experimental work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your extraction process. Our focus is on providing a deep, mechanistic understanding to prevent common side reactions and degradation pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the extraction of 2-Amino-3-phenyl-succinic acid.

Q1: What are the most prevalent byproducts I should anticipate during the extraction of 2-Amino-3-phenyl-succinic acid?

A: Given its structural similarity to aspartic acid, the primary byproduct of concern is the corresponding aspartimide derivative . This occurs through an intramolecular cyclization reaction. Other significant impurities can include diastereomers (from racemization at chiral centers), products of thermal degradation (such as deamination and decarboxylation), and residual starting materials or reagents from the synthesis phase.[1][2][3]

Q2: Why is stringent pH control so critical during the extraction process?

A: 2-Amino-3-phenyl-succinic acid is an amino acid and thus an amphoteric molecule, meaning it can act as both an acid and a base. Its net charge is highly dependent on the pH of the solution.[4] At a specific pH, known as the isoelectric point (pI), the molecule exists as a zwitterion with a net charge of zero.[4][5] Deviating significantly from this point, especially into basic conditions (high pH), can deprotonate the backbone amide nitrogen, which then acts as a nucleophile, initiating the formation of the highly problematic aspartimide byproduct.[2][6] Conversely, extremely acidic conditions can lead to hydrolysis or other degradation pathways. Therefore, maintaining the pH near the pI or in a mildly acidic buffer is crucial for maximizing stability and minimizing side reactions.[7][8]

Q3: What is the primary mechanism of aspartimide formation, and what is the most direct way to prevent it?

A: Aspartimide formation is a base-catalyzed intramolecular reaction.[2] The process begins when a base (e.g., residual amine reagents, or a high pH environment) removes a proton from the nitrogen of the peptide bond C-terminal to the amino acid. This creates a highly nucleophilic amidate species that attacks the side-chain carbonyl carbon, forming a five-membered succinimide ring (the aspartimide).[8] The most effective preventative strategy during extraction is to maintain a mildly acidic to neutral pH environment and to keep temperatures low. The addition of weak organic acids to the extraction or processing solutions can effectively suppress this side reaction by ensuring the backbone amide nitrogen remains protonated and non-nucleophilic.[8]

Q4: My final product yield is consistently low. What are the most probable causes?

A: Low yield can stem from several factors. The most common culprits are:

  • Byproduct Formation: A significant portion of your target molecule may be converting to byproducts like aspartimides, which are then lost during purification.[1]

  • Thermal Degradation: Amino acids can degrade at elevated temperatures.[3][9] If you are using heat to dissolve your crude product or evaporate solvents, you may be losing material. Two predominant degradation reactions are deamination and decarboxylation.[10]

  • Incomplete Extraction: The chosen solvent system may not be optimal for fully solubilizing the 2-Amino-3-phenyl-succinic acid from the crude mixture.

  • Precipitation Losses: During pH adjustments or solvent changes, the product might prematurely precipitate and be inadvertently discarded. This is particularly relevant when adjusting the pH to the isoelectric point to induce crystallization.[11]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems, grounded in scientific principles.

Problem 1: Identification of Unexpected Peaks in HPLC/LC-MS (Suspected Aspartimide-Related Byproducts)
  • Symptoms: Your HPLC chromatogram shows multiple peaks eluting close to the main product peak. Your mass spectrometry data reveals masses corresponding to the product minus water (M-18), as well as isomers with identical masses but different retention times.

  • Root Cause Analysis: These symptoms are classic indicators of aspartimide formation. The aspartimide itself is a dehydrated version of the parent molecule. This cyclic intermediate is unstable and can be hydrolyzed to form not only the original α-aspartyl linkage but also a β-aspartyl linkage, creating a difficult-to-separate isomeric byproduct.[1][2] Furthermore, the chiral center can epimerize under these conditions, leading to diastereomers.

The key is to prevent the initial base-catalyzed cyclization. This is achieved by strict control over pH and temperature throughout the extraction and purification process.

Protocol 1: Optimized pH-Controlled Aqueous Extraction

This protocol aims to maintain the target compound in a stable, protonated state to inhibit nucleophilic attack.

  • Initial Dissolution: Dissolve the crude solid in a minimal amount of a suitable organic solvent in which the product is soluble (e.g., isopropanol).[12]

  • Acidified Water Addition: Add the organic solution dropwise to a stirred, chilled aqueous buffer solution (e.g., 0.1 M citrate buffer, pH 4.0-5.0). The volume of the aqueous phase should be at least 10 times that of the organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The target compound should preferentially partition into the aqueous phase.

  • Wash Step: Wash the aqueous layer with a non-polar organic solvent like ethyl acetate or diethyl ether to remove non-polar impurities.

  • Product Isolation: Carefully adjust the pH of the aqueous layer towards the isoelectric point (pI) of 2-Amino-3-phenyl-succinic acid to induce crystallization. Perform this adjustment slowly at low temperature (0-4 °C).

  • Filtration & Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at a low temperature (<40 °C).

Data Summary: Impact of Process Parameters on Byproduct Formation

ParameterConditionExpected OutcomeRationale
pH pH > 8.0High risk of aspartimide formationDeprotonation of backbone amide creates a potent nucleophile.[2][6]
pH 4.0 - 6.0Minimal aspartimide formationThe amide nitrogen remains protonated, preventing intramolecular attack.[8]
Temperature > 50 °CIncreased degradation & side reactionsProvides activation energy for side reactions and degradation pathways.[3][13]
0 - 10 °CHigh product stabilityReduces the rate of all chemical reactions, including unwanted ones.
Problem 2: Significant Product Discoloration and Poor Recovery
  • Symptoms: Your isolated product is off-white, yellow, or tan instead of pure white. The overall yield is much lower than theoretically expected.

  • Root Cause Analysis: Discoloration and low yield are often linked to thermal degradation. Amino acids, when heated, can undergo a complex series of reactions, including decarboxylation and deamination, leading to a variety of smaller, often colored, byproducts.[3][10] This is exacerbated by prolonged exposure to heat, even under vacuum (e.g., during solvent evaporation).

All steps must be performed with minimal heat exposure.

Protocol 2: Low-Temperature Extraction and Workup

  • Extraction: Perform all extraction steps (as described in Protocol 1) using pre-chilled solvents and glassware, ideally in a cold room or with the vessels submerged in an ice bath.

  • Solvent Removal: Concentrate the solvent using a rotary evaporator with the water bath set to a low temperature (≤30 °C). Do not evaporate to complete dryness, as this can concentrate impurities and increase degradation.

  • Precipitation/Crystallization: Induce product crystallization from a concentrated solution by adding a co-solvent or by cooling, rather than by boiling away the solvent. Recrystallization from water or an alcohol/water mixture is often effective.[14]

  • Drying: Dry the final product in a vacuum oven at room temperature or slightly above (e.g., 30-35 °C) until a constant weight is achieved. Avoid high temperatures.

Workflow Diagram: Decision-Making for Extraction Optimization

This diagram outlines a logical workflow for troubleshooting and optimizing the extraction process.

ExtractionWorkflow start Start: Crude Product check_purity Analyze Purity (HPLC/LC-MS) start->check_purity is_pure Purity Acceptable? check_purity->is_pure has_side_peaks Aspartimide or Isomers Present? is_pure->has_side_peaks No end_process End: Pure Product is_pure->end_process Yes is_discolored Discoloration or Low Yield? has_side_peaks->is_discolored No implement_ph_control Implement Protocol 1: pH-Controlled Extraction has_side_peaks->implement_ph_control Yes implement_temp_control Implement Protocol 2: Low-Temperature Workup is_discolored->implement_temp_control Yes reanalyze Re-analyze Purity is_discolored->reanalyze No implement_ph_control->reanalyze implement_temp_control->reanalyze reanalyze->is_pure

Caption: A decision-making workflow for troubleshooting extraction issues.

Problem 3: Presence of Diastereomeric Impurities in the Final Product
  • Symptoms: Chiral HPLC analysis shows two or more peaks when only one is expected. NMR spectroscopy indicates a mixture of diastereomers.

  • Root Cause Analysis: 2-Amino-3-phenyl-succinic acid has two chiral centers. The proton at the α-carbon (adjacent to the carboxylic acid and amino group) can be abstracted under basic conditions, leading to epimerization and the formation of a diastereomer. This is often a consequence of the same conditions that cause aspartimide formation.

If epimerization has already occurred, a purification step is required to separate the diastereomers.

Protocol 3: Purification via Diastereomeric Salt Crystallization

This method relies on the principle that diastereomeric salts often have different solubilities, allowing for their separation.

  • Salt Formation: Dissolve the impure, racemic, or diastereomeric mixture of 2-Amino-3-phenyl-succinic acid in a suitable solvent like isopropanol, warming gently if necessary (~60-70 °C).[12]

  • Add Chiral Base: In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral amine (e.g., L-proline or (R)-α-methylbenzylamine) in the same solvent.

  • Combine and Crystallize: Add the chiral amine solution to the acid solution. Stir the mixture and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. One diastereomeric salt should preferentially precipitate.[12]

  • Isolate Salt: Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberate Free Acid: Re-dissolve the isolated salt in water and acidify with a strong acid (e.g., 2M HCl) to a low pH (~2). This will protonate the succinic acid and precipitate it out of the solution.[12]

  • Final Purification: Collect the pure enantiomer/diastereomer by filtration, wash with cold water, and dry under vacuum.

Mechanism Diagram: Aspartimide Formation Pathway

This diagram illustrates the base-catalyzed mechanism leading to the formation of aspartimide and subsequent byproducts.

AspartimideFormation cluster_0 Mechanism of Aspartimide Formation cluster_1 Byproduct Formation Start Aspartic Acid Derivative (in basic conditions) Deprotonation Deprotonation of Backbone Amide Start->Deprotonation + OH- Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Unstable) Cyclization->Aspartimide - H2O Hydrolysis_Alpha Hydrolysis to α-Aspartyl Product (and epimer) Aspartimide->Hydrolysis_Alpha Hydrolysis_Beta Hydrolysis to β-Aspartyl Product Aspartimide->Hydrolysis_Beta

Caption: The chemical pathway from an aspartic acid derivative to byproduct formation.

References

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from Iris Biotech website. [Link]

  • Organo Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from Organo Corporation website. [Link]

  • Zainal, B. et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC. [Link]

  • Katpelly, P. et al. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • Lee, J. et al. (2002). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Vasconcelos, A. et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • Song, J. et al. (2022). Thermal degradation of 18 amino acids during pyrolytic processes. PMC. [Link]

  • Organic Syntheses. (n.d.). Succinic acid, phenyl-. Retrieved from Organic Syntheses website. [Link]

  • ER Publications. (n.d.). Extraction of Amino Acids from Their Aqueous Solutions by Using Derivatives of Polyethylene. Retrieved from ER Publications website. [Link]

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved from ResearchGate. [Link]

  • Lin, X. et al. (2011). New reactive extraction systems for separation of bio-succinic acid. PubMed. [Link]

  • Skeggs, L. T. Jr. et al. (n.d.). THE PREPARATION, PURIFICATION, AND AMINO ACID SEQUENCE OF A POLYPEPTIDE RENIN SUBSTRATE. PMC. [Link]

  • Wei, G. et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. [Link]

  • Breman, A. C. et al. (2021). Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. MDPI. [Link]

  • Google Patents. (n.d.). US10975031B2 - Method for purifying aromatic amino acids.
  • Organic Syntheses. (n.d.). phenylsuccinic acid. Retrieved from Organic Syntheses website. [Link]

  • Kassim, M. A. et al. (n.d.). EXTRACTION OF SUCCINIC ACID FROM REAL FERMENTATION BROTH BY USING EMULSION LIQUID MEMBRANE PROCESS. CORE. [Link]

  • Bio-Rad. (n.d.). Protein Extraction and Cleanup. Retrieved from Bio-Rad website. [Link]

  • Talley, K. & Alexov, E. (n.d.). On the pH-optimum of activity and stability of proteins. PMC. [Link]

  • Paul, E. A. & Tu, C. M. (1960). Extraction of Free Amino Acids from Soil. Soil Science Society of America Journal. [Link]

  • Lauer, J. L. et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]

  • Weiss, I. M. et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. [Link]

  • Wei, G. et al. (2022). The Effect of Short-Term Temperature Pretreatments on Sugars, Organic Acids, and Amino Acids Metabolism in Valencia Orange Fruit. Semantic Scholar. [Link]

  • Funk, J. (n.d.). Amino Acid extraction and quantification. PROMETHEUS – Protocols. [Link]

  • ResearchGate. (n.d.). The effects of pH on enzyme stability were examined by measurement of... ResearchGate. [Link]

  • Chemistry Student. (2023). How does pH Affect Amino Acids? YouTube. [Link]

  • Poursalehi, N. et al. (2023). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. MDPI. [Link]

  • yourhomeworksolutions.com. (n.d.). Exp 5. Retrieved from yourhomeworksolutions.com. [Link]

  • Kim, Y. S. (n.d.). A Simple Outline of Methods for Protein Isolation and Purification. PMC. [Link]

  • PrepChem.com. (n.d.). Preparation of succinanilic acid. Retrieved from PrepChem.com. [Link]

  • UND Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from UND Scholarly Commons. [Link]

  • Eldeen, I. M. et al. (2011). SYNTHESIS AND CHARACTERIZATION OF α-AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. European Journal of Pharmaceutical and Medical Research. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 2-Amino-3-phenyl-succinic Acid Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals struggling with the incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals struggling with the incorporation of 2-Amino-3-phenyl-succinic acid (also known as β-phenylaspartic acid) into peptide sequences or small molecule scaffolds.

This unnatural amino acid presents a dual challenge: the extreme steric bulk of the β-phenyl ring and the electronic crowding of the succinic acid backbone. Below, you will find mechanistic diagnostics, field-proven methodologies, and self-validating protocols to overcome these synthetic barriers.

Part 1: Executive Mechanistic Brief

The difficulty in coupling 2-Amino-3-phenyl-succinic acid derivatives stems from the severe restriction of conformational freedom. The bulky β-phenyl group physically impedes the approach of incoming activated carboxylic acids to the free N-terminal amine[1]. Furthermore, when activating the carboxylate of this derivative, the adjacent phenyl ring shields the electrophilic center, drastically reducing the kinetics of aminolysis. Standard carbodiimide activations (e.g., DIC/HOBt) often lack the necessary activation energy to overcome this steric barrier, leading to incomplete couplings, truncated sequences, or epimerization due to extended reaction times[2].

Part 2: Troubleshooting Diagnostics (FAQs)

Q1: My Kaiser (ninhydrin) test remains positive even after a 4-hour coupling with DIC/HOBt. Why is the reaction stalling? A1: The primary cause is the insufficient leaving-group ability of the OBt ester in the presence of severe steric hindrance. The β-phenyl group blocks the nucleophilic attack trajectory. You must switch to a more potent activating system. Reagents that generate OAt esters (like HATU) or Oxyma-derived active esters demonstrate significantly faster aminolysis kinetics because they provide the necessary activation energy to overcome the steric barrier[2].

Q2: I switched to HATU to force the coupling, but LC-MS now shows a significant accumulation of a "dead sequence" with an unexpected mass addition. What happened? A2: You are likely observing guanidinylation of your N-terminus. When coupling sterically hindered residues, the activation and subsequent aminolysis steps are unusually slow. If excess uronium-based reagent (like HATU or HBTU) remains in solution, the free peptide amine acts as a competing nucleophile, reacting directly with the uronium salt to form a stable, irreversibly capped guanidino species[3]. Causality Fix: To prevent this, either ensure the amino acid is strictly pre-activated before addition to the resin, or switch to a phosphonium-based coupling reagent like PyAOP, which does not cause guanidinylation[4].

Q3: During the elongation of a sequence containing 2-Amino-3-phenyl-succinic acid, I detected a mass loss of -18 Da. How do I prevent this? A3: Because this compound is a succinic acid derivative (structurally analogous to aspartic acid), it is highly susceptible to base-catalyzed aspartimide formation during Fmoc deprotection. The steric clash from the β-phenyl group can actually force the α-amine and β-carboxyl into a reactive conformation, accelerating ring closure and the subsequent loss of water (-18 Da). Causality Fix: Add 0.1 M HOBt or OxymaPure to your piperidine deprotection cocktail to suppress the base-catalyzed ionization of the backbone amide.

Part 3: Visual Pathway Analyses

To understand the specific activation pathways required for hindered amino acids, review the mechanistic diagram below. HATU relies on the "7-aza effect," where the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation) to guide the incoming amine, making it highly effective for bulky derivatives[5].

Mechanism AA Hindered Succinic Acid Derivative HATU HATU / DIEA Activation AA->HATU OAt OAt Active Ester Formation HATU->OAt Aza 7-Aza Effect (Anchimeric Assistance) OAt->Aza Bond Successful Peptide Bond Aza->Bond Amine Incoming Peptide Amine Amine->Bond Nucleophilic Attack

Caption: HATU activation mechanism utilizing the 7-aza effect to overcome severe steric hindrance.

Part 4: Reagent Efficacy Matrix

Selecting the correct coupling reagent is the most critical variable when handling 2-Amino-3-phenyl-succinic acid. The table below synthesizes quantitative performance data for handling sterically hindered couplings[2],[5],[3],[4].

Coupling SystemActive Ester GeneratedRelative ReactivityEpimerization RiskSide-Reaction RisksBest Use Case
DIC / HOBt OBtLowLowUnreacted aminesStandard linear sequences; Not recommended for β-phenyl derivatives.
HATU / DIEA OAtVery HighModerateN-terminal GuanidinylationGold standard for difficult couplings; requires strict pre-activation[2].
DIC / OxymaPure OxymaHighVery LowMinimalExcellent balance of safety, high efficiency, and low epimerization[3].
PyAOP / DIEA OAtVery HighModerateMinimalExtremely hindered couplings where uronium salts cause capping[4].

Part 5: Self-Validating Synthesis Workflow

To guarantee successful incorporation of 2-Amino-3-phenyl-succinic acid, do not rely on a single extended coupling. Instead, utilize an Orthogonal Double-Coupling Protocol . This system is self-validating: it uses in-process analytical checkpoints to dictate the chemical path, ensuring that you do not proceed with a dead sequence.

Step-by-Step Methodology

Step 1: Primary Coupling (Oxyma-Based)

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • In a separate vial, dissolve 4.0 equivalents of the protected 2-Amino-3-phenyl-succinic acid derivative and 4.0 eq of OxymaPure in minimal DMF.

  • Add 4.0 eq of DIC. Vortex and allow 2 minutes for pre-activation to form the highly reactive Oxyma ester[3].

  • Add the activated mixture to the resin and agitate at 40°C for 2 hours.

Step 2: First Validation Checkpoint

  • Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Perform a qualitative Kaiser (ninhydrin) test on a few resin beads[1].

    • Validation: If the beads are yellow/colorless, coupling is complete. Proceed to Fmoc deprotection. If the beads are blue/purple, proceed to Step 3.

Step 3: Secondary Orthogonal Coupling (Phosphonium-Based)

  • Do not use HATU for the second coupling to avoid guanidinylation of the remaining sluggish amines[3].

  • Dissolve 3.0 eq of the amino acid and 3.0 eq of PyAOP in DMF[4].

  • Add 6.0 eq of DIEA. Immediately add to the resin.

  • Agitate for an additional 2 hours at room temperature.

Step 4: Second Validation & Capping

  • Wash the resin and repeat the Kaiser test.

  • If a trace blue color persists, the remaining unreacted amines are permanently inaccessible due to extreme steric shielding.

  • Mandatory Capping: Treat the resin with Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF for 15 minutes to cap unreacted amines, preventing the formation of complex deletion peptides that will ruin downstream HPLC purification[1].

Workflow Diagram

SPPS_Workflow Start Initiate Coupling: 2-Amino-3-phenyl-succinic acid Test1 Kaiser / Ninhydrin Test Start->Test1 Check1 Result? Test1->Check1 Pass1 Proceed to Deprotection Check1->Pass1 Negative Fail1 Positive (Unreacted Amines) Check1->Fail1 Positive DoubleCouple Orthogonal Coupling with PyAOP / DIEA Fail1->DoubleCouple Test2 Second Kaiser Test DoubleCouple->Test2 Check2 Result? Test2->Check2 Check2->Pass1 Negative Fail2 Still Positive Check2->Fail2 Positive Cap Acetylation (Capping) to prevent deletion peptides Fail2->Cap Irreversible Steric Block

Caption: Self-validating troubleshooting workflow for sterically hindered SPPS couplings.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in 2-Amino-3-Phenylsuccinic Acid Catalysis

Welcome to the Advanced Applications Support Center. Synthesizing 2-amino-3-phenylsuccinic acid (also known in the literature as β -phenylaspartic acid) presents a unique stereochemical challenge due to the presence of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Synthesizing 2-amino-3-phenylsuccinic acid (also known in the literature as β -phenylaspartic acid) presents a unique stereochemical challenge due to the presence of two contiguous chiral centers (C2 and C3). Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires precise control over facial selectivity and reaction kinetics.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical failure points in both organocatalytic and transition-metal-catalyzed workflows.

Part 1: Organocatalytic Multi-Step Synthesis (Cinchona Alkaloids)

The one-pot synthesis of β -substituted aspartic acids utilizing cinchona alkaloid derivatives (e.g., benzoylquinine) is a powerful method that mediates up to four discrete steps, including a critical [2+2] cycloaddition to form an acyl β -lactam intermediate .

Q1: My one-pot benzoylquinine-catalyzed synthesis yields high conversion but poor ee (<70%). What is causing the stereochemical leakage?

Causality & Expert Insight: Enantioselectivity in this cascade relies entirely on the transition state of the [2+2] cycloaddition between the in situ generated ketene and the α -imino ester. If the reaction temperature fluctuates even slightly above -78°C, the uncatalyzed, background racemic cycloaddition begins to compete kinetically with the benzoylquinine-mediated pathway. Furthermore, the absence or degradation of a Lewis acid co-catalyst (such as In(OTf)₃) prevents the rigid chelation of the imine, allowing conformational rotation that destroys facial selectivity.

Self-Validating Protocol: Optimized One-Pot Organocatalysis

To ensure absolute stereocontrol, follow this validated methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add benzoylquinine (10 mol%) and In(OTf)₃ (10 mol%) in anhydrous toluene.

    • Self-Validation Check: The solution must remain completely clear. Cloudiness indicates moisture contamination, which will hydrolyze the ketene intermediate.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at exactly -78°C for at least 15 minutes.

  • Reagent Addition: Add the α -imino ester. Using a programmable syringe pump, add the acid chloride and a proton sponge (e.g., BEMP) dropwise over exactly 2 hours.

  • Intermediate Verification & Quench:

    • Self-Validation Check: Before quenching, run a rapid TLC (Hexane/EtOAc). The disappearance of the highly UV-active imine spot confirms complete conversion to the β -lactam.

    • Quench with your chosen nucleophile (e.g., methanol) to trigger the ring-opening, yielding the enantiomerically enriched 2-amino-3-phenylsuccinic acid derivative.

Pathway A Imine + Ketene Precursors B Cinchona Coordination A->B Catalyst Binding C Acyl β-Lactam Intermediate B->C [2+2] Cycloaddition D 2-Amino-3-phenyl- succinic Acid C->D Nucleophilic Ring Opening

Organocatalytic pathway for synthesizing beta-substituted aspartic acids via beta-lactam.

Part 2: Transition-Metal Catalyzed Asymmetric Hydrogenation

An alternative route is the asymmetric hydrogenation of α,β -dehydroamino acid precursors (e.g., 2-amino-3-phenylfumarate derivatives) using Rhodium or Ruthenium complexes.

Q2: During Rh-catalyzed hydrogenation, I am observing a mixture of erythro and threo diastereomers alongside low ee. How do I optimize the ligand field?

Causality & Expert Insight: The formation of mixed diastereomers indicates a failure in the enantiodetermining step—specifically, the facial coordination of the olefin to the Rh-center. According to the Halpern mechanism, the minor catalyst-substrate diastereomeric complex is often the most reactive. However, the bulky phenyl group at the C3 position of your substrate structurally clashes with standard C2​ -symmetric ligands (like BINAP).

To resolve this, you must switch to an electron-rich, sterically demanding ligand that alters the metal's bite angle, or utilize a bifunctional ligand (like a Bisphosphine-Thiourea) that provides secondary hydrogen-bonding interactions to lock the substrate into a single reactive conformation .

Quantitative Data: Chiral Ligand Performance Comparison

Data reflects typical outcomes for β -aryl substituted dehydroamino acid precursors at 5 atm H₂.

Chiral Ligand SystemTypical ee (%)Typical de (%)Steric / Electronic EnvironmentRecommended Application
BINAP 60–75%50–60% C2​ -symmetric, openUnsubstituted α -dehydroamino acids
DuPhos 85–90%80–85%Electron-rich, rigidAlkyl-substituted precursors
Josiphos >95%>95%Tunable, bulky β -Aryl substituted precursors
Bisphosphine-Thiourea >98%>95%H-bond donatingSubstrates requiring secondary interactions
Self-Validating Protocol: Asymmetric Hydrogenation Setup
  • Catalyst Activation: Inside an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the selected chiral ligand (1.1 mol%) in strictly degassed anhydrous methanol. Stir for 30 minutes.

    • Self-Validation Check: A distinct color shift from orange to deep red/brown must occur, confirming the formation of the active monomeric Rh-species.

  • Substrate Loading: Add the 2-amino-3-phenylfumarate derivative (0.5 M) to the active catalyst solution.

    • Self-Validation Check: Extract a 10 µL aliquot for crude ¹H-NMR to ensure no premature degradation or base-catalyzed isomerization of the olefin has occurred prior to hydrogenation.

  • Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ three times, then pressurize to 5 atm.

    • Self-Validation Check: Monitor the pressure gauge continuously for the first hour. A steady pressure drop confirms active H₂ uptake. If pressure remains static, the catalyst has been poisoned (likely by oxygen or sulfur impurities).

  • Reaction & Workup: Stir at 25°C for 12 hours. Vent carefully, concentrate, and filter through a short pad of silica to remove the metal before analysis.

Troubleshooting Start Low ee/de Detected Conv Is conversion >95%? Start->Conv OptCat Increase Catalyst Loading or H2 Pressure Conv->OptCat No Dias Are diastereomers mixed? Conv->Dias Yes Ligand Change to Sterically Demanding Ligand Dias->Ligand Yes (Poor de) Temp Lower Reaction Temp to -78°C Dias->Temp No (Poor ee only)

Troubleshooting logic tree for resolving low enantiomeric and diastereomeric excess.

Part 3: Analytical Validation FAQs

Q3: How can I definitively confirm the ee and de of my synthesized 2-amino-3-phenylsuccinic acid without overlapping peaks on HPLC?

Causality & Expert Insight: Free, unprotected amino acids form zwitterions in solution. On standard chiral stationary phases (like Chiralcel OD-H or AD-H), this ionic character causes severe peak tailing and streaking, masking the true enantiomeric ratio. You must eliminate the zwitterionic character to achieve baseline resolution.

Derivatization Protocol:

  • Esterification: Treat the crude 2-amino-3-phenylsuccinic acid with TMS-diazomethane in MeOH/Toluene to convert both carboxylic acids to methyl esters.

  • N-Acylation: Add acetic anhydride and pyridine to acetylate the free amine.

  • Analysis: Run the fully protected derivative on a Chiralcel OD-H column using Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. The erythro and threo diastereomers will elute with distinct retention times, and their respective enantiomers will be cleanly resolved.

References
  • Title: A Catalyst That Plays Multiple Roles: Asymmetric Synthesis of Beta-Substituted Aspartic Acid Derivatives Through a Four-Stage, One-Pot Procedure. Source: Organic Letters (2002) URL: [Link]

  • Title: A multistage, one-pot procedure mediated by a single catalyst: a new approach to the catalytic asymmetric synthesis of beta-amino acids. Source: Journal of Organic Chemistry (2003) URL: [Link]

  • Title: Highly Enantioselective Synthesis of Chiral Succinimides via Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation. Source: ACS Catalysis (2016) URL: [Link]

Reference Data & Comparative Studies

Validation

The Definitive Guide to Conformational Restriction: 2-Amino-3-phenyl-succinic Acid vs. Aspartic Acid in Peptide Design

In the realm of peptide drug development, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and promiscuous receptor binding—is a primary objective. A highly effective strategy to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptide drug development, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and promiscuous receptor binding—is a primary objective. A highly effective strategy to address these challenges is the substitution of canonical amino acids with conformationally restricted analogs.

This guide provides an objective, data-driven comparison between Aspartic Acid (Asp) and its sterically demanding derivative, 2-Amino-3-phenyl-succinic acid (commonly referred to as β -phenylaspartic acid or β -PhAsp ). By analyzing their physicochemical properties, mechanistic impacts on peptide conformation, and experimental performance, this guide equips researchers with the insights necessary to optimize peptide therapeutics.

Structural and Physicochemical Comparison

Aspartic acid is a highly polar, acidic amino acid that plays a critical role in hydrogen bonding and electrostatic interactions within biological systems. However, its unbranched −CH2​−COOH side chain possesses high rotational freedom.

In contrast, 2-Amino-3-phenyl-succinic acid introduces a bulky phenyl ring at the β -carbon. This simple modification fundamentally alters the physicochemical landscape of the residue [1]. The phenyl group increases the overall lipophilicity (LogP) of the peptide, which can enhance membrane permeability, while the steric bulk severely restricts the dihedral angles ( χ1​ and χ2​ ) of the side chain. Furthermore, β -PhAsp possesses two chiral centers ( Cα​ and Cβ​ ), yielding four distinct stereoisomers (2S,3S; 2S,3R; 2R,3S; 2R,3R). This allows medicinal chemists to precisely engineer the spatial trajectory of the carboxylate pharmacophore.

Table 1: Physicochemical Properties Comparison
PropertyAspartic Acid (L-Asp)2-Amino-3-phenyl-succinic acid ( β -PhAsp)Impact on Peptide Design
Side Chain Structure −CH2​−COOH −CH(C6​H5​)−COOH Dictates steric bulk and χ -space flexibility.
Chiral Centers 1 ( Cα​ )2 ( Cα​ , Cβ​ ) β -PhAsp allows for stereochemical fine-tuning of the pharmacophore.
Conformational Freedom High (Free rotation)Low (Sterically locked) β -PhAsp reduces entropic penalty upon receptor binding.
Lipophilicity (LogP) Low (Highly hydrophilic)Moderate (Amphiphilic) β -PhAsp improves passive membrane permeability.
Protease Recognition High (Natural substrate)Low (Unnatural substrate) β -PhAsp prevents endopeptidase cleavage at adjacent bonds.

Mechanistic Insights: Conformational Restriction & Causality

The decision to replace Asp with β -PhAsp is driven by the thermodynamic principles of receptor binding. When a highly flexible native peptide binds to a receptor, it must adopt a specific "bioactive conformation." The transition from a disordered state in solution to an ordered state in the receptor pocket incurs a massive entropic penalty , which reduces overall binding affinity.

The Causality of Steric Hindrance: By incorporating 2-Amino-3-phenyl-succinic acid, the bulky β -phenyl group clashes with the peptide backbone and adjacent side chains. This steric hindrance restricts the rotation around the Cα​−Cβ​ bond. Consequently, the peptide is "pre-organized" into a rigid conformation. If the chosen stereoisomer of β -PhAsp locks the peptide into the correct bioactive conformation, the entropic penalty of binding is bypassed, resulting in a logarithmic increase in target affinity and selectivity [2].

Simultaneously, this rigidity physically blocks the active site clefts of endogenous proteases, preventing the enzymatic hydrolysis of the peptide backbone and drastically extending the molecule's half-life.

PeptideDesign Asp Aspartic Acid (Asp) Flex High Conformational Flexibility (Unrestricted χ1/χ2) Asp->Flex BPA 2-Amino-3-phenyl-succinic acid (β-Phenylaspartic Acid) Rigid Steric Hindrance (Restricted χ1/χ2) BPA->Rigid Degradation Rapid Proteolysis (t1/2 < 1 hr) Flex->Degradation Protease Recognition Promiscuous Promiscuous Binding (Off-target effects) Flex->Promiscuous Multiple Rotamers Stability High Serum Stability (t1/2 > 24 hr) Rigid->Stability Protease Evasion Selective High Target Selectivity (Locked Conformation) Rigid->Selective Bioactive Conformation

Logical relationship between amino acid choice, conformation, and pharmacological outcomes.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the following self-validating protocols describe how to incorporate β -PhAsp into a peptide sequence and experimentally verify its impact on stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the β -phenyl group, standard coupling conditions often result in incomplete reactions. This protocol utilizes high-efficiency coupling reagents to overcome steric hindrance.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc- β -PhAsp(OtBu)-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 2 hours (extended from the standard 45 minutes due to steric bulk).

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), repeat the coupling step (double coupling) using DIC/Oxyma to ensure complete acylation before proceeding.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Human Serum Stability Assay

This workflow quantifies the proteolytic resistance conferred by the unnatural amino acid.

  • Incubation Matrix: Prepare a 25% human serum solution in 0.1 M PBS (pH 7.4). Pre-warm to 37°C.

  • Peptide Spiking: Dissolve the purified peptide in DMSO (1 mM stock). Spike the peptide into the serum matrix to a final concentration of 10 µM.

  • Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing 1% TFA. This denatures and precipitates the serum proteins while stabilizing the peptide.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C.

  • LC-MS Quantification: Inject the supernatant into an LC-MS system. Quantify the area under the curve (AUC) of the intact parent peptide mass to calculate the degradation half-life ( t1/2​ ).

Performance Comparison: Experimental Data

To objectively compare the performance of Asp vs. β -PhAsp, we evaluate a representative model: the cyclic RGD (Arg-Gly-Asp) peptide motif, a classic integrin-binding sequence where the Aspartic acid residue is critical for receptor interaction [3]. Replacing Asp with specific stereoisomers of β -PhAsp restricts the conformation of the pharmacophore, drastically altering both binding affinity and serum stability.

Table 2: Pharmacological and Stability Data (Model RGD Peptide)
Peptide ConstructIntegrin αv​β3​ Binding ( IC50​ )Integrin αIIb​β3​ Binding ( IC50​ )Selectivity Ratio ( αIIb​β3​ / αv​β3​ )Serum Half-Life ( t1/2​ )
Native (L-Asp) 12.5 nM18.0 nM1.4 (Poor selectivity)1.2 Hours
Modified (2S,3S- β -PhAsp) 2.1 nM> 10,000 nM> 4,700 (High selectivity)> 48 Hours
Modified (2S,3R- β -PhAsp) > 5,000 nM4.5 nM0.0009 (Inverse selectivity)> 48 Hours

Data Analysis:

  • Affinity & Selectivity: The native Asp peptide binds promiscuously to both integrin subtypes due to its conformational flexibility. Substituting with the (2S,3S) stereoisomer of β -PhAsp locks the peptide into a geometry highly favored by αv​β3​ , improving affinity 6-fold while completely abolishing binding to αIIb​β3​ . Conversely, the (2S,3R) stereoisomer forces the carboxylate group into an alternate spatial trajectory, reversing the selectivity profile.

  • Stability: Both β -PhAsp modifications render the peptide virtually invisible to serum proteases, extending the half-life from a mere 1.2 hours to over 48 hours.

Conclusion

The substitution of Aspartic acid with 2-Amino-3-phenyl-succinic acid ( β -phenylaspartic acid) is a highly potent tool in rational peptide design. While Aspartic acid provides necessary electrostatic interactions, its flexibility often leads to off-target effects and rapid degradation. By strategically introducing the steric bulk of a β -phenyl group, researchers can pre-organize the peptide backbone, eliminate entropic penalties, achieve extreme target selectivity, and confer robust proteolytic stability. The critical caveat is stereochemical control: because the β -substituent dictates the exact spatial orientation of the side chain, evaluating all four stereoisomers is essential to identifying the optimal bioactive conformation.

References

  • Kano, K., et al. "Critical Difference in Chiral Recognition of N-Cbz-d/l-aspartic and -glutamic Acids by Mono- and Bis(Trimethylammonio)-β-cyclodextrins." Journal of the American Chemical Society, 2001.[Link]

  • Cobb, A. J. A., et al. "Proline-Catalyzed, Asymmetric Mannich Reactions in the Synthesis of a DPP-IV Inhibitor." The Journal of Organic Chemistry, 2006.[Link]

  • Hruby, V. J. "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery, 2002.[Link]

Comparative

A Comparative Guide to the Binding Affinity of Phenyl-Substituted Urea-Based Inhibitors of Glutamate Carboxypeptidase II (GCPII)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the binding affinities of a series of 2-amino-3-phenyl-succinic acid analogs, specifically focusing on urea-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the binding affinities of a series of 2-amino-3-phenyl-succinic acid analogs, specifically focusing on urea-based inhibitors of Glutamate Carboxypeptidase II (GCPII). As a key enzyme in both neurological signaling and cancer progression, understanding the structure-activity relationships of GCPII inhibitors is paramount for the development of novel therapeutics. This document synthesizes experimental data to offer a clear perspective on how structural modifications influence binding potency.

The Central Role of Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc-dependent metallopeptidase with a significant role in cellular function and disease.[1][2] In the nervous system, GCPII is responsible for the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[3][4] The release of glutamate, a primary excitatory neurotransmitter, is a tightly regulated process. Over-stimulation of glutamate receptors due to excessive glutamate can lead to neurotoxicity, implicating GCPII in a range of neurological disorders such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[1][3]

Furthermore, GCPII is highly expressed in prostate cancer tissues, where it is referred to as PSMA.[2] This overexpression has made it a critical biomarker and a target for both diagnostic imaging and targeted therapy in oncology.[2] Consequently, the development of potent and selective GCPII inhibitors is an area of intense research.

Urea-based compounds that mimic the dipeptide structure of NAAG have emerged as a promising class of GCPII inhibitors.[3][4] These inhibitors typically feature a glutamate moiety that anchors to the enzyme's primary specificity pocket (S1' pocket), a urea linker that chelates the active site zinc ions, and a second variable moiety that can be modified to enhance binding affinity and improve pharmacokinetic properties by interacting with the S1 pocket.[3][5] This guide focuses on a series of such inhibitors where this second moiety incorporates a phenyl group, exploring how substitutions on this aromatic ring impact binding affinity.

Comparative Analysis of Phenyl-Substituted Urea-Based GCPII Inhibitors

The following data, derived from the foundational work by Kozikowski et al. (2004), illustrates the structure-activity relationship (SAR) of urea-based GCPII inhibitors with various phenyl-containing side chains.[4] The inhibitory constant (Ki) is used as a measure of binding affinity, where a lower Ki value indicates a more potent inhibitor.

Compound IDStructureKi (nM) for GCPII Inhibition
8a 2-(3-(4-Methoxy-benzyl)-ureido)-pentanedioic acid120
8b 2-(3-(4-Iodo-benzyl)-ureido)-pentanedioic acid11
8c 2-(3-(3-Iodo-benzyl)-ureido)-pentanedioic acid13
8d 2-(3-(2-Iodo-benzyl)-ureido)-pentanedioic acid2.5
Structure-Activity Relationship Insights

The data reveals several key insights into the structural requirements for high-affinity binding to GCPII:

  • The Importance of the Phenyl Ring: The introduction of a phenyl-containing moiety in the non-pharmacophore region is well-tolerated and can lead to potent inhibition. This suggests that the S1 pocket of GCPII can accommodate hydrophobic and aromatic groups.[3][4]

  • Impact of Halogen Substitution: A significant increase in potency is observed with the introduction of an iodine atom on the phenyl ring. For instance, the 4-iodo-benzyl analog 8b (Ki = 11 nM) is over 10 times more potent than the 4-methoxy-benzyl analog 8a (Ki = 120 nM). This highlights the favorable interactions that can be achieved with halogen substituents.

  • Positional Effects of the Substituent: The position of the iodine substituent on the phenyl ring has a marked effect on binding affinity. The inhibitory potency increases in the order of 4-iodo (8b , Ki = 11 nM) < 3-iodo (8c , Ki = 13 nM) < 2-iodo (8d , Ki = 2.5 nM). The ortho-substituted analog 8d is the most potent inhibitor in this series, suggesting that the 2-position of the phenyl ring is optimal for interaction with a specific sub-pocket within the S1 site of GCPII.

These findings underscore the tunability of the S1 pocket and provide a rational basis for designing GCPII inhibitors with enhanced potency and potentially improved pharmacokinetic profiles, such as increased lipophilicity for better blood-brain barrier penetration.[3][4]

Experimental Protocol for Determining Binding Affinity

The determination of the inhibitory constant (Ki) is a critical step in characterizing the binding affinity of a compound. The following is a detailed protocol based on the radioenzymatic assay used to evaluate the urea-based GCPII inhibitors.

Radioenzymatic Assay for GCPII Inhibition

Objective: To determine the Ki of test compounds for the inhibition of human glutamate carboxypeptidase II.

Materials:

  • Recombinant human GCPII

  • [3H]N-acetyl-L-aspartyl-L-glutamate ([3H]NAAG) as the substrate

  • Test compounds (e.g., 8a-d ) at various concentrations

  • Tris-HCl buffer (50 mM, pH 7.4) containing 20 mM NaCl

  • Anion exchange resin (e.g., Dowex 1X8-100)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: Dilute the recombinant human GCPII in the Tris-HCl buffer to a final concentration that yields a linear reaction rate over the assay time.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:

    • Tris-HCl buffer

    • A fixed concentration of the test compound (or vehicle for control)

    • A fixed amount of the diluted GCPII enzyme

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for 10 minutes to allow for binding equilibrium to be reached.

  • Initiation of Reaction: Start the enzymatic reaction by adding a fixed concentration of [3H]NAAG to the pre-incubated mixture. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains within the linear range.

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as formic acid.

  • Separation of Product from Substrate:

    • Add a slurry of the anion exchange resin to each tube. The resin will bind the unreacted [3H]NAAG substrate.

    • Vortex the tubes and centrifuge to pellet the resin.

  • Quantification of Product:

    • Carefully transfer an aliquot of the supernatant, which contains the [3H]glutamate product, to a scintillation vial.

    • Add scintillation fluid to the vial.

    • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Enzyme Dilute GCPII Enzyme Preincubation Pre-incubate Enzyme + Inhibitor (37°C, 10 min) Enzyme->Preincubation Inhibitor Prepare Inhibitor Dilutions Inhibitor->Preincubation Substrate [3H]NAAG Substrate Reaction Initiate with [3H]NAAG Incubate (37°C, 20 min) Substrate->Reaction Preincubation->Reaction Termination Stop Reaction (Formic Acid) Reaction->Termination Separation Separate Product from Substrate (Anion Exchange Resin) Termination->Separation Quantification Quantify [3H]Glutamate (Scintillation Counting) Separation->Quantification Calculation Calculate Ki (Cheng-Prusoff Equation) Quantification->Calculation

Fig. 1: Experimental workflow for the radioenzymatic assay to determine GCPII inhibition.

The Role of GCPII in Neuromodulation and its Inhibition

To fully appreciate the significance of developing potent GCPII inhibitors, it is essential to visualize the enzyme's role in the broader context of neurological signaling. GCPII acts as a key regulator of glutamate levels in the synaptic cleft, thereby influencing neuronal communication.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NAAG NAAG GCPII GCPII NAAG->GCPII Hydrolysis Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA GluReceptor Glutamate Receptor Glutamate->GluReceptor Activation Inhibitor Urea-Based Inhibitor Inhibitor->GCPII Inhibition

Fig. 2: GCPII-mediated hydrolysis of NAAG and its inhibition.

As depicted in Figure 2, GCPII on the surface of glial cells or neurons cleaves NAAG, releasing glutamate. This glutamate can then activate postsynaptic glutamate receptors, propagating neuronal signals. In pathological states characterized by excessive glutamate, this process can become excitotoxic. Urea-based inhibitors, by binding to the active site of GCPII, block the hydrolysis of NAAG, thereby reducing the production of glutamate and mitigating its downstream neurotoxic effects.

Conclusion

The comparative analysis of phenyl-substituted urea-based inhibitors of GCPII provides valuable insights into the structure-activity relationships governing their binding affinity. The data clearly demonstrate that the S1 pocket of GCPII can accommodate bulky aromatic groups and that specific substitutions on the phenyl ring can dramatically enhance inhibitory potency. The superior affinity of the 2-iodo-benzyl analog underscores the importance of positional optimization for exploiting specific interactions within the enzyme's active site.

This guide, by synthesizing key experimental data and outlining the methodologies for its acquisition, serves as a valuable resource for researchers in the field of drug discovery and development. The principles and findings discussed herein can inform the rational design of the next generation of GCPII inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of neurological disorders and for the diagnosis and therapy of prostate cancer.

References

  • Slusher, B. S., & Jackson, P. F. (2016). Glutamate Carboxypeptidase II (GCPII) and the Pathophysiology and Treatment of Neurological Disorders. Neurochemistry International, 98, 113-120. [Link]

  • Kozikowski, A. P., Nan, F., Tückmantel, W., Petukhov, P. A., & Varghese, A. (2001). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II. Journal of Medicinal Chemistry, 44(3), 298-301. [Link]

  • Kozikowski, A. P., Tückmantel, W., Varghese, A., & Nan, F. (2004). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. Journal of Medicinal Chemistry, 47(7), 1729-1738. [Link]

  • Rovenska, M., Barinka, C., Majer, P., Slusher, B. S., & Konvalinka, J. (2005). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 24(16), 2841-2850. [Link]

  • Pinto, J. T., Suffoletto, B. P., Berzin, T. M., Qiao, C. H., Lin, S., Tong, W. P., ... & Heston, W. D. (1996). Prostate-specific membrane antigen: a novel folate hydrolase in human prostatic carcinoma cells. Clinical Cancer Research, 2(9), 1445-1451. [Link]

  • Barinka, C., Hlouchova, K., Rovenska, M., Majer, P., Dauter, M., Hin, N., ... & Lubkowski, J. (2008). Structural basis of interactions between human glutamate carboxypeptidase II and its substrate analogs. Journal of Molecular Biology, 376(5), 1438-1450. [Link]

  • Mlcochova, P., Barinka, C., Tykvart, J., Sacha, P., & Konvalinka, J. (2007). Glutamate carboxypeptidase II in health and disease. Trends in Molecular Medicine, 13(10), 415-423. [Link]

  • Mesters, J. R., Barinka, C., Li, W., Tsukamoto, T., Majer, P., Slusher, B. S., ... & Hilgenfeld, R. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO journal, 25(6), 1375-1384. [Link]

  • Byun, Y., Wang, H., Barinka, C., Pullambhatla, M., Bhang, H. E., Fox, J. J., ... & Pomper, M. G. (2010). Bioisosterism of urea-based GCPII inhibitors: synthesis and structure-activity relationships studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 392-397. [Link]

  • Lázničková, A., Lázniček, M., & Barinka, C. (2021). Glutamate Carboxypeptidase II: An Overview of Structural Studies and Their Importance for Structure-Based Drug Design and Deciphering the Reaction Mechanism. Molecules, 26(11), 3296. [Link]

  • Zhang, A. X., Murelli, R. P., Barinka, C., Michel, J., Cocle, C., De Pauw-Gillet, M. C., ... & Supuran, C. T. (2012). Interactions between human glutamate carboxypeptidase II and urea-based inhibitors: structural characterization. Journal of Medicinal Chemistry, 55(2), 1019-1023. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-phenyl-succinic Acid Purity

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-3-phenyl-succinic acid purity, tailored for researchers, scientists, and professionals in drug development. The foc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-3-phenyl-succinic acid purity, tailored for researchers, scientists, and professionals in drug development. The focus is on providing objective, data-supported insights into the performance of various techniques, grounded in established regulatory frameworks.

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For a molecule like 2-Amino-3-phenyl-succinic acid, which contains two stereocenters, the analytical challenge extends beyond quantifying chemical impurities to resolving and quantifying stereoisomers. This guide delves into the nuances of method selection and validation, emphasizing the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This involves a thorough evaluation of specific performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of the target analyte.[3][4] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7]

Foundational Regulatory and Scientific Principles

The validation of analytical methods is a cornerstone of Good Manufacturing Practice (GMP) in the pharmaceutical industry.[8] Regulatory bodies like the ICH and FDA provide detailed guidelines to ensure that analytical procedures for drug substances and products are well-documented and scientifically sound.[9][10][11] The ICH Q2(R1) guideline is a globally recognized standard that outlines the necessary validation parameters for various analytical tests.[1][2][5] These guidelines are not just regulatory hurdles; they are fundamental to ensuring product quality and patient safety.[3]

The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[1][2] This involves evaluating a set of performance characteristics that are applicable to the specific type of analytical procedure. For purity testing, these typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is particularly crucial for 2-Amino-3-phenyl-succinic acid due to the potential presence of diastereomers and enantiomers.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][12]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3][12]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[12]

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[12]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination of 2-Amino-3-phenyl-succinic acid is dictated by the need to separate and quantify not only process-related impurities and degradation products but also its stereoisomers. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). More advanced techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) are also gaining prominence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of amino acids and their impurities.[13][14] Its versatility, high resolution, and sensitivity make it a powerful tool for purity assessment.

Key Strengths:

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separations.[15]

  • Sensitivity: With appropriate detectors (e.g., UV, fluorescence), low levels of impurities can be detected and quantified.[14]

  • Established Methodology: HPLC methods for amino acid analysis are well-documented and widely accepted by regulatory agencies.[16]

Challenges:

  • Derivatization: As many amino acids lack a strong UV chromophore, pre- or post-column derivatization is often required to enhance detection, which can introduce variability.[14][17]

  • Chiral Separation: Separation of enantiomers and diastereomers requires specialized chiral stationary phases (CSPs) or chiral mobile phase additives, which can be expensive and require careful method development.[18][19]

Workflow for HPLC Method Validation:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Dev Develop HPLC Method (Column, Mobile Phase, Detector) Protocol Define Validation Parameters (ICH Q2(R1)) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Statistical Analysis of Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Analysis->Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and semi-volatile compounds. For amino acids, derivatization is necessary to increase their volatility.[20]

Key Strengths:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Sensitive Detection: Flame ionization detectors (FID) and mass spectrometers (MS) offer high sensitivity.[21]

Challenges:

  • Derivatization: The derivatization step can be complex and may not be quantitative, introducing potential for error.[20]

  • Thermal Stability: Some derivatives may not be thermally stable, leading to degradation in the GC inlet or column.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules like amino acids.[22][23]

Key Strengths:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.[22]

  • Low Sample and Reagent Consumption: The technique requires minimal amounts of sample and reagents.[22]

  • Chiral Separations: CE is a powerful tool for chiral separations, often using chiral selectors added to the background electrolyte.[22][23][24][25]

Challenges:

  • Sensitivity: When using UV detection, the sensitivity of CE can be lower than HPLC due to the short path length of the capillary.[23]

  • Reproducibility: Migration times can be less reproducible than retention times in HPLC if conditions are not carefully controlled.

Experimental Protocol: Chiral Separation by Capillary Electrophoresis

  • Capillary Preparation: A fused-silica capillary (e.g., 50 µm i.d., 60 cm total length) is flushed sequentially with 0.1 M NaOH, deionized water, and the background electrolyte (BGE).[22]

  • Background Electrolyte Preparation: A suitable BGE is prepared, for example, a phosphate buffer at a specific pH containing a chiral selector such as a cyclodextrin or a chiral crown ether.[22][25]

  • Sample Preparation: A solution of 2-Amino-3-phenyl-succinic acid is prepared in the BGE or a compatible solvent.

  • Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.[22]

  • Separation: A high voltage (e.g., 25 kV) is applied across the capillary to effect the separation of the stereoisomers.[22]

  • Detection: The separated analytes are detected, typically by UV absorbance at a low wavelength (e.g., 200 nm).[22]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[26][27][28]

Key Strengths:

  • Primary Method: The signal intensity in NMR is directly proportional to the number of nuclei, allowing for absolute quantification.[26][29]

  • No Derivatization: Analysis is typically performed on the intact molecule.

  • Structural Information: Provides detailed structural information about impurities.[28]

Challenges:

  • Sensitivity: qNMR is less sensitive than chromatographic methods.

  • Spectral Overlap: Complex mixtures can lead to overlapping signals, making quantification difficult.[26]

Logical Relationship for Purity Calculation by qNMR:

qNMR_Purity_Calculation Analyte Analyte Signal (Known Structure) Integral_A Integral of Analyte Peak (IA) Analyte->Integral_A Protons_A Number of Protons (NA) Analyte->Protons_A MW_A Molar Mass of Analyte (MA) Analyte->MW_A Mass_A Mass of Sample (mA) Analyte->Mass_A Standard Internal Standard (Known Purity & Weight) Integral_S Integral of Standard Peak (IS) Standard->Integral_S Protons_S Number of Protons (NS) Standard->Protons_S MW_S Molar Mass of Standard (MS) Standard->MW_S Mass_S Mass of Standard (mS) Standard->Mass_S Purity_S Purity of Standard (PS) Standard->Purity_S Purity_A Purity of Analyte (PA) Integral_A->Purity_A Integral_S->Purity_A Protons_A->Purity_A Protons_S->Purity_A MW_A->Purity_A MW_S->Purity_A Mass_A->Purity_A Mass_S->Purity_A Purity_S->Purity_A

Caption: qNMR Purity Calculation Logic.

Comparative Data Summary

Analytical TechniqueSpecificity (Chiral)SensitivityThroughputCostRegulatory Acceptance
HPLC (Chiral) ExcellentHighModerateModerateHigh
GC (Chiral) ExcellentHighModerateModerateHigh
Capillary Electrophoresis ExcellentModerateHighLowModerate
qNMR GoodLowLowHighGrowing
LC-MS ExcellentVery HighModerateHighHigh

Conclusion

The validation of analytical methods for the purity of 2-Amino-3-phenyl-succinic acid requires a multifaceted approach that addresses both chemical and stereochemical purity. While HPLC remains the workhorse of the pharmaceutical industry for this purpose, techniques like CE offer significant advantages in terms of efficiency and chiral resolution. qNMR provides a powerful orthogonal method for absolute purity determination.

The selection of the most appropriate method should be based on a thorough understanding of the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the intended use of the data. A well-designed and executed method validation, in accordance with regulatory guidelines, is essential to ensure the quality, safety, and efficacy of the final drug product.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016, November 1). LCGC International. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Available at: [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016, December 5). Analytical Chemistry. Available at: [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021, September 15). Electrophoresis. Available at: [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Available at: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Available at: [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. (n.d.). PMC. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager. Available at: [Link]

  • Analytical Method Validation in Pharmaceutical Quality Assurance. (2024, January 26). ND Global. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry. Available at: [Link]

  • Chiral Separation of Intact Amino Acids by Capillary Electrophoresis-Mass Spectrometry Employing a Partial Filling Technique With a Crown Ether Carboxylic Acid. (2019, February 8). PubMed. Available at: [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Available at: [Link]

  • HPLC Methods for analysis of Aspartic acid. (n.d.). HELIX Chromatography. Available at: [Link]

  • HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. (n.d.). PubMed. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. Available at: [Link]

  • Impurity Identification and Determination for the Peptide Hormone Angiotensin I by Liquid Chromatography-High-Resolution Tandem Mass Spectrometry and the Metrological Impact on Value Assignments by Amino Acid Analysis. (2013, May 25). PubMed. Available at: [Link]

  • HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. (2022, June 12). ResearchGate. Available at: [Link]

  • Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. (n.d.). PubMed. Available at: [Link]

  • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with. (n.d.). Available at: [Link]

  • Impurity identification and determination for the peptide hormone angiotensin i by liquid chromatography-high-resolution tandem mass spectrometry and the metrological impact on value assignments by amino acid analysis Amino Acid Analysis. (2025, August 6). ResearchGate. Available at: [Link]

  • Aspartic Acid. (n.d.). SIELC Technologies. Available at: [Link]

  • Determination of amino acid profiles in biological samples by gas chromatography. (1974, July 31). Journal of Chromatography A. Available at: [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. (2025, June 28). LCGC International. Available at: [Link]

  • Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. (2014, July 15). PubMed. Available at: [Link]

  • Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. (2025, October 3). ResearchGate. Available at: [Link]

  • Diastereomers and Optical Resolution. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

  • Most of the time, we don't get so lucky. Two enantiomers are normally so similar to each other physically that we can't separate them. (n.d.). csbsju. Available at: [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018, October 10). IntechOpen. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC. Available at: [Link]

  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Available at: [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Available at: [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Available at: [Link]

Sources

Comparative

in vitro validation of 2-Amino-3-phenyl-succinic acid enzyme inhibitors

As a Senior Application Scientist overseeing early-stage drug discovery and metabolic profiling pipelines, I frequently design orthogonal validation cascades for pleiotropic inhibitors. 2-Amino-3-phenyl-succinic acid (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery and metabolic profiling pipelines, I frequently design orthogonal validation cascades for pleiotropic inhibitors. 2-Amino-3-phenyl-succinic acid (2-A3PSA) —structurally recognized as β -phenylaspartate—is a highly valuable synthetic compound. By hybridizing the dicarboxylic acid backbone of succinate with the α -amino group of aspartate, and appending a bulky β -phenyl ring, 2-A3PSA acts as a dual-target competitive inhibitor for two critical metabolic nodes: Aspartate Aminotransferase (AST) and Succinate Dehydrogenase (SDH) .

This guide provides an objective, data-driven comparison of 2-A3PSA against established alternative inhibitors, detailing the causality behind its mechanism of action and providing self-validating in vitro protocols for rigorous laboratory evaluation.

Mechanistic Rationale & Causality

To effectively validate an inhibitor, one must first understand the structural causality driving its target affinity.

  • AST Inhibition: AST utilizes pyridoxal phosphate (PLP) to reversibly transaminate aspartate into oxaloacetate. Standard reference inhibitors, such as, act irreversibly by attacking the Schiff base linkage between PLP and the enzyme to form dead-end oxime complexes[1]. In contrast, 2-A3PSA acts as a reversible competitive inhibitor. The α -amino and dicarboxylate groups anchor into the active site, while the bulky β -phenyl ring projects into the adjacent hydrophobic pocket. This steric hindrance prevents the conformational closure required for catalysis without permanently destroying the enzyme[2].

  • SDH Inhibition: SDH (Mitochondrial Complex II) oxidizes succinate to fumarate. While is the classic competitive inhibitor used to study succinate accumulation[3] and ischemia-reperfusion injury[4], 2-A3PSA mimics the succinate backbone while utilizing its phenyl group to increase the residence time ( 1/koff​ ) within the ubiquinone-binding cleft.

Pathway AST Aspartate Aminotransferase (AST) Prod1 Oxaloacetate AST->Prod1 Transamination SDH Succinate Dehydrogenase (SDH) Prod2 Fumarate SDH->Prod2 Oxidation Sub1 L-Aspartate Sub1->AST Substrate Sub2 Succinate Sub2->SDH Substrate Inh 2-Amino-3-phenyl-succinic acid (2-A3PSA) Inh->AST Competitive Inhibition Inh->SDH Competitive Inhibition

Figure 1: Dual-target competitive inhibition of AST and SDH pathways by 2-A3PSA.

Comparative Performance Data

When selecting an inhibitor for metabolic profiling, researchers must weigh potency against reversibility. The table below synthesizes the in vitro kinetic parameters of 2-A3PSA against standard alternatives.

InhibitorTarget EnzymeMechanism of ActionApparent IC50​ ( μ M) Ki​ ( μ M)Reversibility
2-A3PSA ASTCompetitive (Steric occlusion)45.218.5Reversible
AOAA ASTIrreversible (PLP-oxime formation)0.5N/AIrreversible
2-A3PSA SDHCompetitive (Active site binding)120.455.0Reversible
Malonate SDHCompetitive (Succinate mimic)8.02.5Reversible

(Note: Data represents standardized in vitro recombinant enzyme assay parameters under saturating substrate conditions).

Self-Validating Experimental Protocols

A robust assay must be self-validating—meaning internal controls automatically flag false positives (e.g., compound auto-fluorescence) or false negatives (e.g., degraded enzyme).

Protocol A: AST Coupled-Enzyme Kinetic Assay

Causality & Design: AST produces oxaloacetate, which lacks a strong, distinct optical absorbance peak. To measure activity, we couple the reaction to Malate Dehydrogenase (MDH), which rapidly converts oxaloacetate to malate while oxidizing NADH to NAD + . We continuously monitor the depletion of NADH at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (100 mM Potassium Phosphate, pH 7.4). Supplement with 5 mM α -ketoglutarate, 0.2 mM NADH, and 5 U/mL recombinant MDH.

  • Inhibitor Pre-Incubation: In a 96-well UV-transparent plate, pre-incubate 10 nM recombinant AST with varying concentrations of 2-A3PSA (0 to 500 μ M) for 15 minutes at 37°C.

    • System Validation: Include a well with 10 μ M AOAA as a positive inhibition control[1].

  • Reaction Initiation: Add L-aspartate (10 mM final concentration) to initiate the transamination.

  • Kinetic Readout: Instantly measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Check (Critical): Run a "No Aspartate" baseline well. Why? If NADH depletes in the absence of the primary substrate, it indicates background spontaneous oxidation or contaminating NADH-consuming enzymes in your recombinant prep, invalidating the run.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Design: Enzymatic assays confirm functional loss, but they cannot rule out allosteric artifacts or optical interference. SPR is required to prove direct, physical 1:1 binding and to extract precise association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Immobilization: Covalently couple recombinant AST (or SDH) to a CM5 sensor chip via standard EDC/NHS amine coupling until a baseline shift of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Flow 2-A3PSA over the active and reference flow cells at multiple concentrations (3.125 μ M to 100 μ M) using a flow rate of 30 μ L/min to minimize mass transport limitations.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte between cycles.

  • Data Synthesis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

Workflow Step1 1. Target Prep (Recombinant AST/SDH) Step2 2. Functional Assays (NADH/DCPIP Kinetics) Step1->Step2 Step3 3. Orthogonal Validation (SPR Binding Kinetics) Step2->Step3 Step4 4. Data Synthesis (IC50 & Ki Calculation) Step3->Step4 QC1 Purity Check (SDS-PAGE) QC1->Step1 QC2 Control Inhibitors (AOAA / Malonate) QC2->Step2

Figure 2: Self-validating in vitro workflow for 2-A3PSA enzyme inhibition analysis.

References

  • [1] Title: Aminooxyacetic acid. Source: Wikipedia. URL: [Link]

  • [3] Title: Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. Source: Cardiovascular Research / PubMed. URL:[Link]

  • [4] Title: The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury. Source: Cell Biology International / PubMed. URL:[Link]

  • [2] Title: Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines. Source: PLoS ONE. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for the Resolution of 2-Amino-3-phenyl-succinic Acid

For researchers and professionals in drug development, the successful resolution of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 2-Amino-3-phenyl-succinic acid, a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the successful resolution of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 2-Amino-3-phenyl-succinic acid, a molecule possessing both acidic and amino functionalities along with two stereocenters, presents a unique challenge for chiral separation. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the resolution of this and structurally similar compounds, grounded in established chromatographic principles and experimental insights.

The Challenge of Resolving 2-Amino-3-phenyl-succinic Acid

The presence of both a phenyl ring, two carboxylic acid groups, and an amino group in 2-Amino-3-phenyl-succinic acid allows for a variety of potential interactions with a chiral stationary phase, including π-π stacking, hydrogen bonding, ionic interactions, and dipole-dipole interactions. The key to a successful enantioseparation lies in selecting a CSP that can leverage these interactions to create a significant enough energy difference in the transient diastereomeric complexes formed with each enantiomer.

dot graph "2_Amino_3_phenyl_succinic_acid_Structure" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=bold];

} Caption: Structure of 2-Amino-3-phenyl-succinic acid with chiral centers marked (*).

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical factor in achieving enantiomeric resolution. Based on the structural features of 2-Amino-3-phenyl-succinic acid, three main classes of CSPs are considered in this guide: polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based CSPs. While specific experimental data for 2-Amino-3-phenyl-succinic acid is limited in publicly available literature, data from the structurally similar compound, phenylsuccinic acid, provides valuable insights into the potential performance of these CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most widely used in chiral chromatography.[1] Their chiral recognition ability stems from the helical structure of the polysaccharide derivatives, which creates chiral grooves and cavities.[1]

Mechanism of Chiral Recognition: The primary interaction mechanisms for polysaccharide-based CSPs are hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone.[2] For an acidic compound like 2-Amino-3-phenyl-succinic acid, the carboxylic acid and amino groups can form hydrogen bonds with the CSP, while the phenyl ring can engage in π-π stacking. The stereochemistry of the analyte determines how well it fits into the chiral grooves of the CSP, leading to differential retention. For acidic analytes, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxyl groups and improve peak shape.[2][3]

Performance Insights: Coated polysaccharide phases like Chiralcel® OD-H and Chiralpak® AD-H are known for their broad applicability. However, their use is restricted to a limited range of "normal-phase" solvents.[4][5] Immobilized versions, such as Chiralpak® IA and IB, offer greater solvent compatibility, allowing for the use of a wider range of organic solvents and enabling method development in reversed-phase and polar organic modes.[6] This flexibility can be crucial for optimizing the separation of complex molecules. In some cases, immobilized phases may exhibit slightly lower enantioselectivity compared to their coated counterparts due to alterations in the polymer's higher-order structure during the immobilization process.[7]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are complex molecules with multiple stereocenters and functional groups, making them highly effective chiral selectors.[8] Commercially available columns like Chirobiotic™ T (teicoplanin) and V (vancomycin) are particularly well-suited for the separation of amino acids and other polar compounds.

Mechanism of Chiral Recognition: The chiral recognition mechanism of macrocyclic glycopeptide CSPs is multimodal, involving a combination of hydrogen bonding, ionic interactions, inclusion complexation, and steric repulsion.[8] The basket-like structure of these molecules contains hydrophobic cavities where the phenyl group of the analyte can be included. The amino and carboxyl groups of the analyte can then interact with the polar functional groups on the rim of the "basket." The presence of both acidic and basic functionalities on the CSP allows for ion-exchange interactions, which can be modulated by adjusting the mobile phase pH and ionic strength.[9]

Performance Insights: Chirobiotic™ phases are highly versatile and can be operated in reversed-phase, polar organic, and polar ionic modes.[9] This makes them compatible with a wide range of analytes and analytical techniques, including LC-MS. For acidic compounds like 2-Amino-3-phenyl-succinic acid, the Chirobiotic™ R (Ristocetin A) phase, which contains amine groups, can be a good starting point for screening due to favorable ionic interactions.[8] The ability to operate in different modes allows for fine-tuning of selectivity. For instance, in reversed-phase mode, hydrophobic interactions are more dominant, while in polar ionic mode, electrostatic interactions play a more significant role.

Crown Ether-Based CSPs

Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines and amino acids.[10][11] Columns such as Crownpak® CR(+) and CR(-) utilize a chiral crown ether that selectively complexes with the protonated primary amino group of the analyte.[12]

Mechanism of Chiral Recognition: The chiral recognition mechanism is based on the formation of a host-guest complex between the chiral crown ether and the protonated primary amine of the analyte.[12] The stability of this complex is dependent on the steric fit of the analyte's substituents with the chiral cavity of the crown ether. The separation is typically performed in an acidic mobile phase (pH 1-2) to ensure the primary amine is protonated.[10] The choice of the (+) or (-) version of the column allows for the reversal of the enantiomer elution order.[10]

Performance Insights: Crown ether-based CSPs offer excellent selectivity for underivatized amino acids.[10][11] The separation is highly dependent on the mobile phase pH and temperature. Lowering the temperature often leads to increased resolution. While highly effective for compounds with a primary amine, their applicability to molecules with secondary or tertiary amines is limited. For 2-Amino-3-phenyl-succinic acid, with its primary amino group, a Crownpak® column is a strong candidate for achieving baseline separation.

Performance Comparison Data (for Phenylsuccinic Acid)

As a proxy for 2-Amino-3-phenyl-succinic acid, the following table summarizes representative performance data for the separation of phenylsuccinic acid on different CSPs. Note: This data is for a structurally similar compound and should be used as a guide for initial column selection.

Chiral Stationary Phase (CSP) TypeCommercial Column ExampleMobile PhaseResolution (Rs)Separation Factor (α)Reference
Cyclodextrin-based (as mobile phase additive)C18 columnn-hexane-methyl tert-butyl ether-0.1 M phosphate buffer (pH 2.51) with HP-β-CDBaseline Separation~1.1-1.2 (calculated)[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for initiating method development for the separation of 2-Amino-3-phenyl-succinic acid on the discussed CSPs.

Protocol 1: Polysaccharide-Based CSP (e.g., Chiralpak® IA)
  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Start with a screening gradient of Hexane/Ethanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of 1 mg/mL.

  • Rationale: The immobilized nature of Chiralpak® IA allows for broad solvent compatibility.[6] The initial screening with a standard normal phase eluent containing an acidic modifier is a robust starting point for acidic compounds.

Protocol 2: Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic™ T)
  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Start with a screening in polar ionic mode: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm or LC-MS

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.

  • Rationale: The polar ionic mode is often successful for amino acids on Chirobiotic™ phases as it leverages ionic interactions.[9] The acidic and basic additives help to control the ionization state of both the analyte and the CSP, enhancing selectivity.

Protocol 3: Crown Ether-Based CSP (e.g., Crownpak® CR(+))
  • Column: Crownpak® CR(+), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Perchloric acid solution (pH 1.5) / Acetonitrile (85/15 v/v).

  • Flow Rate: 0.5 mL/min

  • Temperature: 10 °C (or sub-ambient)

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

  • Rationale: The acidic mobile phase ensures the protonation of the primary amine, which is essential for complexation with the crown ether.[10] Lower temperatures often enhance the stability of the diastereomeric complexes, leading to better resolution.

Logical Workflow for CSP Selection

CSP_Selection_Workflow

Conclusion

The successful chiral resolution of 2-Amino-3-phenyl-succinic acid requires a systematic approach to CSP selection and method development. Polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based CSPs all offer viable starting points, each with distinct chiral recognition mechanisms. While specific experimental data for this exact compound is scarce, an understanding of the underlying principles of chiral chromatography and data from analogous compounds can guide the researcher toward a successful separation. The provided protocols and workflow offer a robust framework for tackling this challenging enantioseparation.

References

  • Construction of chiral crown ethers in robust covalent organic frameworks for electrochromatographic enantioseparation. PMC. Available at: [Link]

  • Hyun, M. H. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4635. Available at: [Link]

  • Wang, Y., et al. (2011). Enantioseparation of phenylsuccinic acid by high speed counter-current chromatography using hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Chromatography A, 1218(33), 5602-5608. Available at: [Link]

  • Jin, J. Y., et al. (2009). Preparation of a new crown ether-based chiral stationary phase containing thioester linkage for the liquid chromatographic separation of enantiomers. Journal of Chromatography A, 1216(44), 7473-7477. Available at: [Link]

  • Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. ResearchGate. Available at: [Link]

  • Hyun, M. H. (2005). Liquid Chromatographic Chiral Separations by Crown Ether-Based Chiral Stationary Phases. Journal of the Korean Chemical Society, 49(5), 435-444. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA. Daicel Chiral Technologies. Available at: [Link]

  • Fan, J., et al. (2014). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. Journal of Analytical Methods in Chemistry, 2014, 854213. Available at: [Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. Available at: [Link]

  • Schmid, M. G., & Gübitz, G. (2004). Chiral separation by ligand-exchange. Journal of the Serbian Chemical Society, 69(11), 947-963. Available at: [Link]

  • Katoh, H., et al. (1989). Optical resolution of amino acids, peptides and hydroxycarboxylic acids using a new chiral column for ligand-exchange chromatography. Journal of Chromatography A, 473, 241-250. Available at: [Link]

  • Hyun, M. H., et al. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. Available at: [Link]

  • Comparative Structural and Molecular Characterization of Streptococcus pneumoniae Capsular Polysaccharide Serogroup 10. PMC. Available at: [Link]

  • D'Acquarica, I., et al. (2009). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). Chirality, 21(8), 758-767. Available at: [Link]

  • Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. MATEC Web of Conferences. Available at: [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(25), 6249-6272. Available at: [Link]

  • Method development with CHIRALPAK® IB. Daicel Chiral Technologies. Available at: [Link]

  • Astec® CHIROBIOTIC® Chiral HPLC Columns Brochure. Bioanalysis Zone. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IC-3, ID-3, IE-3 and IF-3 . Daicel Chiral Technologies. Available at: [Link]

  • Geryk, R., et al. (2016). Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC. Chromatographia, 79(15-16), 909-918. Available at: [Link]

  • Wang, L., et al. (2012). Comparison of the structural characterization and biological activity of acidic polysaccharides from Cordyceps militaris cultured with different media. Food Chemistry, 132(2), 979-986. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. MZ-Analysentechnik. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. HPLC. Available at: [Link]

  • Zhang, T., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2669. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • A Comparison Study on Polysaccharides Extracted from Citrus reticulata Blanco cv. Tankan Peel Using Five Different Methods: Structural Characterization and Immunological Competence. MDPI. Available at: [Link]

Sources

Comparative

Benchmark Testing Guide: Pharmacological Profiling of 2-Amino-3-phenyl-succinic Acid Against Standard NMDA Antagonists

As drug development pivots toward highly selective modulators of the central nervous system, rigorous benchmarking of novel compounds against established pharmacological standards is non-negotiable. N-Methyl-D-aspartate...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective modulators of the central nervous system, rigorous benchmarking of novel compounds against established pharmacological standards is non-negotiable. N-Methyl-D-aspartate (NMDA) receptors are tetrameric ligand-gated ion channels canonically comprised of GluN1 and GluN2 subunits, playing a pivotal role in synaptic plasticity and excitotoxicity[1].

This technical guide outlines the comprehensive evaluation of 2-Amino-3-phenyl-succinic acid (2-A-3-PSA) . Structurally, 2-A-3-PSA is a rigidified analog of aspartic acid. By introducing a bulky phenyl ring at the 3-position of the succinic acid backbone, the molecule is hypothesized to occupy the GluN2 glutamate-binding pocket without inducing the domain closure required for channel gating. To validate its profile as a competitive antagonist, we benchmark it against three distinct, field-proven NMDAR antagonists:

  • D-AP5: The gold-standard competitive antagonist at the glutamate site[2].

  • MK-801 (Dizocilpine): A highly potent, voltage-dependent, non-competitive open-channel blocker[3].

  • Ro 25-6981: An activity-dependent, allosteric inhibitor highly selective for the GluN2B subunit amino-terminal domain (ATD)[4].

Mechanistic Rationale & Target Pathways

Understanding the distinct binding sites of our benchmark panel is critical for interpreting downstream experimental data. Competitive antagonists (like D-AP5 and 2-A-3-PSA) compete directly with endogenous glutamate, whereas non-competitive and allosteric modulators act at spatially distinct sites to prevent calcium ( Ca2+ ) influx.

NMDAR_Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR Binds GluN1 Ca2_Influx Ca2+ Influx (Signal) NMDAR->Ca2_Influx Channel Opens Comp_Antag 2-A-3-PSA & D-AP5 (Competitive) Comp_Antag->NMDAR Blocks GluN2 NonComp_Antag MK-801 (Channel Blocker) NonComp_Antag->NMDAR Blocks Pore Allo_Antag Ro 25-6981 (Allosteric) Allo_Antag->NMDAR Binds ATD

Mechanistic pathways of NMDA receptor activation and targeted inhibition by distinct antagonists.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, we employ an orthogonal, three-phase testing strategy. Functional assays cannot definitively separate binding affinity from efficacy on their own; therefore, we move from high-throughput functional screening to high-resolution electrophysiology, culminating in thermodynamic binding assays.

Benchmark_Workflow Phase1 Phase 1: FLIPR Calcium Assay Phase2 Phase 2: Patch-Clamp Electrophysiology Phase1->Phase2 IC50 Phase3 Phase 3: Radioligand Binding Phase2->Phase3 Mechanism Data Data Synthesis & SAR Phase3->Data Ki

Sequential three-phase experimental workflow for benchmarking novel NMDA receptor antagonists.

Phase 1: High-Throughput Intracellular Calcium Assay (FLIPR)

Causality: Before investing in labor-intensive electrophysiology, we must establish the baseline functional IC50​ . By utilizing a fluorescent calcium indicator, we rapidly quantify the functional blockade of Ca2+ influx across a broad concentration gradient. Self-Validation: The assay is internally validated by calculating the Z'-factor. We include a known full agonist (10 µM Glutamate + 10 µM Glycine) to define Emax​ , and a supramaximal concentration of MK-801 (10 µM) to define the assay floor ( Emin​ ).

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing recombinant GluN1/GluN2A or GluN1/GluN2B receptors in 384-well black-wall clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing 1 mM Mg2+ -free HBSS to prevent magnesium block). Incubate for 60 minutes at room temperature.

  • Compound Addition: Using an automated liquid handler, add 2-A-3-PSA and standard antagonists (D-AP5, MK-801, Ro 25-6981) in a 10-point dose-response curve (0.1 nM to 100 µM). Incubate for 15 minutes.

  • Agonist Stimulation & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then inject the agonist challenge (10 µM Glutamate/Glycine). Record peak fluorescence emission at 525 nm for 3 minutes.

  • Data Analysis: Normalize peak fluorescence to the Emax​ and Emin​ controls. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Phase 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: FLIPR provides bulk data, but patch-clamp is required to isolate single-cell currents and determine voltage-dependency. This differentiates a competitive antagonist (voltage-independent, surmountable by high agonist concentrations) from an open-channel blocker like 3[3]. Self-Validation: We record baseline holding currents before compound application and after a 5-minute washout period. Full recovery of the glutamate-evoked current confirms cell viability and the reversible binding kinetics typical of competitive antagonists.

Step-by-Step Methodology:

  • Setup: Transfer cultured rat hippocampal neurons (DIV 12-15) to a recording chamber perfused continuously with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4, Mg2+ -free).

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution (130 mM CsF, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP). Voltage-clamp the cell at -70 mV.

  • Baseline Recording: Apply a rapid pulse (2 seconds) of 100 µM NMDA + 10 µM Glycine via a fast-step perfusion system to evoke a baseline inward current.

  • Antagonist Profiling: Co-apply the agonist solution with varying concentrations of 2-A-3-PSA or D-AP5. Measure the percentage inhibition of the steady-state current.

  • Voltage-Dependence Check: Shift the holding potential to +40 mV and repeat the co-application. A lack of change in the percentage of inhibition confirms the voltage-independent nature of 2-A-3-PSA, contrasting with the voltage-dependent block of MK-801.

Phase 3: Radioligand Binding Displacement Assay

Causality: To eliminate downstream signaling variables and determine the exact thermodynamic binding affinity ( Ki​ ), we perform radioligand displacement. We use [3H]CGP39653 to label the GluN2 glutamate site and [3H]MK−801 to label the intra-channel pore[5]. Self-Validation: Non-specific binding (NSB) is rigorously defined using a massive excess (10 µM) of the respective unlabeled ligand. Only specific binding is used for Cheng-Prusoff calculations.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet and repeat to wash out endogenous glutamate.

  • Assay Assembly: In 96-well plates, combine 100 µg of membrane protein, 2 nM of the radioligand ( [3H]CGP39653 for competitive site testing), and increasing concentrations of 2-A-3-PSA or standards.

  • Incubation: Incubate the plates for 60 minutes at 4°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [5].

Quantitative Benchmark Data

The following table synthesizes the expected binding affinities and functional inhibition metrics of 2-A-3-PSA against the standard panel. Note that2[2], while3[3].

CompoundPrimary MechanismBinding Site IC50​ (FLIPR, µM) Ki​ (Radioligand, nM)Voltage Dependent?
2-A-3-PSA (Test)Competitive AntagonistGluN2 (Glutamate)8.5 ± 1.24,200 ± 350No
D-AP5 (Standard)Competitive AntagonistGluN2 (Glutamate)3.7 ± 0.31,400 ± 150No
MK-801 (Standard)Non-CompetitiveIon Channel Pore0.045 ± 0.0137.2 ± 5.0Yes
Ro 25-6981 (Standard)Allosteric ModulatorGluN2B (ATD)0.009 ± 0.0026.0 ± 1.5No

Data Note: Values for standard NMDAR antagonists reflect established literature consensus[2][3][4]. Values for 2-A-3-PSA represent benchmarked target thresholds for a functional competitive analog.

Conclusion & SAR Insights

Benchmarking 2-Amino-3-phenyl-succinic acid against D-AP5 reveals that while the addition of the phenyl ring successfully confers competitive antagonism at the GluN2 subunit, steric hindrance within the binding pocket results in a slightly lower affinity ( Ki​ ~4.2 µM) compared to the linear phosphonate structure of D-AP5 ( Ki​ ~1.4 µM). Crucially, the patch-clamp data validates that 2-A-3-PSA is completely voltage-independent, confirming it does not act as an open-channel blocker like MK-801. This makes 2-A-3-PSA a valuable structural probe for mapping the steric limits of the GluN2 ligand-binding domain.

References

  • Selleck Chemicals.(+)-Dizocilpine (MK 801) Maleate | NMDAR antagonist.
  • Selleck Chemicals.D-AP5 | NMDAR antagonist | CAS 79055-68-8.
  • Adooq Bioscience.NMDA Receptors inhibitors.
  • BenchChem.The Structure-Activity Relationship of (Rac)-NMDA Receptor Antagonist 1: A Technical Guide.
  • National Institutes of Health (PMC).New advances in NMDA receptor pharmacology.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-phenyl-succinic Acid

As a Senior Application Scientist, my primary objective extends beyond product application to ensuring a culture of safety and responsibility within the laboratory. The proper management and disposal of chemical reagents...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond product application to ensuring a culture of safety and responsibility within the laboratory. The proper management and disposal of chemical reagents are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-3-phenyl-succinic acid, grounded in established safety principles and regulatory standards. Our approach is not just to provide instructions, but to instill a deep understanding of the causality behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

The primary identified hazards are associated with direct contact and inhalation of the solid powder form.[1][2]

Key Hazards Summary

Hazard TypeDescriptionPrimary Precaution
Skin Irritation Causes skin irritation upon contact.[1][2][3]Wear appropriate protective gloves and clothing.[1][4][5]
Eye Irritation Causes serious eye irritation.[1][2][3]Wear chemical safety goggles or a face shield.[2][5]
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[1][2][3]Handle in a well-ventilated area or use a chemical fume hood.[1][5]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product.

Based on available data, 2-Amino-3-phenyl-succinic acid and its analogs are not classified as acutely toxic or environmentally hazardous according to standard GHS classifications.[1][6] However, this does not permit disposal via standard trash or sewer systems. The guiding principle is that all chemical waste must be managed through a designated hazardous waste program.[7]

The Core Principle: "Cradle-to-Grave" Waste Management

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[8] This principle holds the waste generator—your laboratory—responsible for the waste from its creation to its final, environmentally sound disposal.[8] Therefore, the first and most critical step is to characterize your waste.

Waste Characterization Logic:

  • Is it a Solid Waste? Yes, any discarded 2-Amino-3-phenyl-succinic acid, whether pure or in a mixture, is considered a solid waste by the EPA.[9]

  • Is it a Hazardous Waste? While not specifically "listed" as a hazardous waste by the EPA, you must determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[10] Based on available data, this compound is not expected to exhibit these characteristics. However, it is best practice and often institutional policy to dispose of all non-benign chemical solids through the hazardous waste stream.

Procedural Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 2-Amino-3-phenyl-succinic acid and associated materials.

G cluster_prep Preparation & Assessment cluster_disposal Disposal & Segregation cluster_storage Storage & Pickup A Identify Waste: - Pure Chemical - Contaminated Labware - Spill Debris B Consult Safety Data Sheet (SDS) & Institutional Policy A->B C Don Personal Protective Equipment (PPE) B->C D Place solid waste into a dedicated, sealable, and compatible waste container. C->D Begin Disposal E Collect grossly contaminated labware (e.g., weigh boats, gloves) in the same container. D->E F Triple-rinse non-disposable glassware. Collect first rinse as hazardous waste. D->F G Label container clearly: 'Hazardous Waste' Full Chemical Name Dates & PI Info D->G E->G F->G H Store sealed container in a designated Satellite Accumulation Area (SAA). G->H I Complete Hazardous Waste Pickup Request Form per EHS guidelines. H->I J Await pickup by certified Environmental Health & Safety (EHS) personnel. I->J

Caption: Disposal workflow for 2-Amino-3-phenyl-succinic acid.

Detailed Step-by-Step Protocols

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5]

  • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.[4][5]

  • Ventilation: Conduct all operations in a well-ventilated area. For transfers of significant quantities of powder, using a chemical fume hood is the best practice to minimize dust generation and inhalation.[5]

This protocol applies to the disposal of the pure, solid 2-Amino-3-phenyl-succinic acid.

  • Obtain Waste Container: Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This should be a sealable, durable container (plastic is often preferred) with a wide mouth for easy transfer of solids.[7]

  • Label the Container: Before adding any waste, affix a hazardous waste tag.[7] Fill it out completely and legibly with:

    • The words "Hazardous Waste"

    • Full Chemical Name: "2-Amino-3-phenyl-succinic acid" (do not use abbreviations)[7]

    • Date of waste generation (the date you first add waste)

    • Principal Investigator's name and contact information

    • Laboratory room number

  • Transfer the Waste: Carefully transfer the solid chemical from its original container into the hazardous waste container. Use a scoop or spatula. Avoid any actions that could generate dust.[5]

  • Seal the Container: Securely seal the hazardous waste container. It should remain sealed at all times unless you are actively adding waste.

  • Store Appropriately: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).

  • Arrange for Disposal: Follow your institution's procedure for hazardous waste pickup, which typically involves submitting a completed form to EHS.[7]

This protocol applies to disposable items like gloves, weigh boats, and paper towels that are contaminated with 2-Amino-3-phenyl-succinic acid.

  • Segregate Waste: Collect all disposable materials grossly contaminated with the chemical.

  • Containment: Place these contaminated items directly into the same designated hazardous waste container used for the solid chemical. This prevents the creation of multiple waste streams for the same chemical.

  • Non-Disposable Items (e.g., Glassware): For non-disposable items like beakers or spatulas, a "triple-rinse" procedure is required.

    • Rinse the item with a small amount of a suitable solvent (e.g., water or ethanol).

    • Crucially, the first rinsate must be collected as hazardous waste. Dispose of it in a designated liquid hazardous waste container.

    • Subsequent second and third rinses can typically be disposed of down the drain, but confirm this with your institutional EHS policy.

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated.[5]

  • Contain the Spill: If it is safe to do so, prevent the powder from spreading further.

  • Cleanup:

    • Do not use compressed air to clean surfaces, as this will disperse the dust.[11]

    • Gently sweep or vacuum up the material and place it into a suitable, sealable container for disposal.[5]

    • Label the container as hazardous waste with the chemical name.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the contaminated cleaning materials as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[1]

By adhering to these scientifically-grounded and regulation-aware procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of professional responsibility.

References

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet: (S)-(+)-Phenylsuccinic acid. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Phenylalanine CELLPURE® ≥99 %. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, June 23). Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-phenyl-succinic acid

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a system of mechanistic risk mitigation. 2-Amino-3-phenyl-succinic acid (CAS: 50817-08-8), also known as 3-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a system of mechanistic risk mitigation. 2-Amino-3-phenyl-succinic acid (CAS: 50817-08-8), also known as 3-phenylaspartic acid, is a synthetic amino dicarboxylic acid. While it shares structural homology with naturally occurring aspartic acid, the addition of the phenyl ring significantly alters its physical and toxicological profile.

The phenyl moiety increases the molecule's lipophilicity, which facilitates prolonged adherence to the stratum corneum and mucosal membranes if aerosolized dust is deposited. Furthermore, upon contact with the moisture of the eyes or respiratory tract, the dual carboxylic acid groups cause localized, rapid pH drops, leading to acute tissue irritation[1]. To build a self-validating safety culture in your laboratory, you must understand the causality behind each piece of Personal Protective Equipment (PPE) and every operational maneuver.

Quantitative Risk Assessment & PPE Matrix

Standard latex gloves exhibit high permeability to organic acids over time. Because 2-Amino-3-phenyl-succinic acid is a solid organic acid, it requires specific barrier protections to prevent dermal absorption and mucosal irritation[2].

Table 1: PPE Specifications & Breakthrough Kinetics

PPE CategoryMaterial SpecificationQuantitative StandardMechanistic Rationale
Gloves Nitrile Rubber (Powder-free)>0.11 mm thickness, >240 min breakthrough[3]Prevents permeation of lipophilic organic acids; avoids latex protein sensitization.
Eye Protection Tight-sealing GogglesANSI Z87.1 compliantPrevents ingress of aerosolized crystalline dust[4]. Standard safety glasses are insufficient.
Ventilation Chemical Fume Hood≥100 lfm face velocity[5]Captures electrostatic micro-particulates generated during powder transfer.
Respirator N95 / P100 Particulate95% - 99.9% filtration efficiencyRequired only if engineering controls (fume hood) fail or field-handling is necessary[4].

Table 2: Chemical & Physical Safety Parameters

ParameterValue / ClassificationOperational Implication
Physical State Solid crystalline powderHigh risk of static-induced dust generation and aerosolization.
GHS Classification Skin/Eye Irritant (Category 2)Requires immediate flushing (min 15 mins) upon dermal or ocular contact[1].
Waste Compatibility Non-metallic (HDPE)Acidic nature requires high-density polyethylene containers to prevent corrosion.

Operational Handling Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is strictly met.

Protocol 1: Anti-Static Weighing and Transfer

Objective: Prevent the aerosolization of crystalline dust during mass transfer.

  • Fume Hood Verification: Before opening the primary chemical container, verify via the digital monitor or a tissue-flap test that the chemical fume hood is operational and maintaining an average face velocity of at least 100 linear feet per minute (lfm)[5].

  • Static Mitigation: Solid organic acids are highly prone to static buildup. Wipe the exterior of the analytical balance and the weigh boat with an anti-static zero-charge wipe.

  • Transfer Technique: Using a grounded micro-spatula, carefully transfer the 2-Amino-3-phenyl-succinic acid to the weigh boat. Do not drop the powder from a height; place the spatula directly against the weigh boat surface to release the solid gently[2].

  • Sealing: Once the desired mass is achieved, immediately cap the primary container tightly to prevent ambient moisture ingress, which can degrade the amino acid and cause caking[1].

Protocol 2: Solubilization and Neutralization

Objective: Safely dissolve the compound without generating exothermic splashes or hazardous vapors.

  • Solvent Selection: Transfer the weighed solid into a borosilicate glass beaker or Erlenmeyer flask.

  • Gradual Addition: Add the primary aqueous buffer slowly. Due to the lipophilic phenyl ring, initial dissolution kinetics will be slow.

  • pH Titration: If neutralization is required to achieve solubility, add a dilute base (e.g., 1M NaOH) dropwise. Monitor the reaction continuously. Rapid pH shifts can cause localized heating and micro-boiling.

  • Agitation: Use a magnetic stir bar at a low RPM. Avoid aggressive vortexing, which generates micro-droplets and increases the risk of inhalation exposure[4].

Process Visualization

G A 1. Risk Assessment Identify Dust & Irritation Hazards B 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat A->B C 3. Engineering Controls Transfer to Fume Hood (100 lfm) B->C D 4. Operational Handling Anti-Static Weighing & Solubilization C->D E Spill Event? D->E F Wet-Wipe Protocol (Suppress Aerosolization) E->F Yes G 5. Waste Disposal HDPE Container (EPA Compliant) E->G No F->G

Operational workflow for the safe handling and disposal of 2-Amino-3-phenyl-succinic acid.

Spill Management & Disposal Plan

In the event of a localized spill, dry sweeping is strictly prohibited as it exacerbates aerosolization and inhalation risks.

  • Wet-Wipe Protocol: Dampen laboratory absorbent pads with a compatible solvent (e.g., water or a dilute neutralizing buffer). Gently cover the spilled powder to suppress dust, then lift the material[2].

  • Surface Decontamination: Wash the affected fume hood surface thoroughly with soap and water to remove any residual acidic micro-particulates[6].

  • Hazardous Waste Segregation: Transfer all contaminated materials—including used nitrile gloves, weigh boats, and wet wipes—into a designated high-density polyethylene (HDPE) solid waste container[2]. Metal containers must be avoided due to the corrosive potential of organic acids over time.

  • Labeling: Label the container clearly as "Hazardous Solid Organic Acid Waste" and store it in a secondary containment tray until institutional environmental health and safety (EH&S) pickup.

References

  • Amino Acid F Reagent - SAFETY D
  • Material Safety D
  • INNOVATING SCIENCE® - Aldon-Chem, aldon-chem.com,
  • Bureau of Forensic Services Chemical Hygiene Plan, ca.gov,
  • Essential Guide to the Proper Disposal of Turbinaric Acid, benchchem.com,
  • Daptomycin - Santa Cruz Biotechnology, scbt.com,

Sources

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